Ornipressin acetate
Description
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Properties
Molecular Formula |
C47H67N13O14S2 |
|---|---|
Molecular Weight |
1102.2 g/mol |
IUPAC Name |
acetic acid;(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C45H63N13O12S2.C2H4O2/c46-16-4-8-28(39(64)51-21-37(50)62)53-44(69)34-9-5-17-58(34)45(70)33-23-72-71-22-27(47)38(63)54-30(19-25-10-12-26(59)13-11-25)42(67)55-31(18-24-6-2-1-3-7-24)41(66)52-29(14-15-35(48)60)40(65)56-32(20-36(49)61)43(68)57-33;1-2(3)4/h1-3,6-7,10-13,27-34,59H,4-5,8-9,14-23,46-47H2,(H2,48,60)(H2,49,61)(H2,50,62)(H,51,64)(H,52,66)(H,53,69)(H,54,63)(H,55,67)(H,56,65)(H,57,68);1H3,(H,3,4)/t27-,28-,29-,30?,31-,32-,33-,34-;/m0./s1 |
InChI Key |
AYJSELDHDXYDKX-LJNZXSFXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Ornipressin Acetate: Synthesis and Purification Methods
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ornipressin, a synthetic analogue of vasopressin, is a potent vasoconstrictor with significant therapeutic applications. Its chemical synthesis and purification are critical processes that dictate the final product's purity, yield, and overall efficacy. This technical guide provides a comprehensive overview of the primary methods for synthesizing and purifying Ornipressin acetate, focusing on Solid-Phase Peptide Synthesis (SPPS) and subsequent chromatographic purification techniques. Detailed experimental protocols, data presentation in tabular format, and visualizations of key processes are included to offer a practical resource for professionals in drug development and peptide chemistry.
Introduction to this compound
Ornipressin ([8-Ornithine]-vasopressin) is a nonapeptide with the amino acid sequence Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Orn-Gly-NH2, featuring a disulfide bridge between the two cysteine residues.[1] This structural feature is crucial for its biological activity. The substitution of arginine at position 8 in vasopressin with ornithine results in a peptide with potent vasoconstrictor effects mediated primarily through the vasopressin V1a receptor, exhibiting low antidiuretic activity. Its acetate salt is the common pharmaceutical form.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C45H63N13O12S2 · xC2H4O2 |
| Molecular Weight | 1042.19 g/mol (free base) |
| Appearance | White to off-white powder |
| Purity (by HPLC) | ≥98% |
| Storage Temperature | -20°C |
Synthesis of Ornipressin
The synthesis of Ornipressin, like many therapeutic peptides, is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS). This method offers significant advantages over traditional solution-phase synthesis, including ease of purification of intermediates and the potential for automation.
Solid-Phase Peptide Synthesis (SPPS)
SPPS involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[2] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most commonly employed method due to its milder deprotection conditions compared to the Boc/Bzl strategy.[3]
This protocol outlines the manual synthesis of the linear Ornipressin precursor on a Rink Amide resin, which upon cleavage yields the C-terminal amide.
Materials:
-
Rink Amide resin (substitution level: 0.5-1.0 mmol/g)
-
Fmoc-protected amino acids: Fmoc-Gly-OH, Fmoc-Orn(Boc)-OH, Fmoc-Pro-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Phe-OH, Fmoc-Tyr(tBu)-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Washing solvents: DMF, DCM
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the first Fmoc-amino acid (Fmoc-Gly-OH, 3 equivalents relative to resin loading) by dissolving it with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to react for 2-3 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation: Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) cycles for each subsequent amino acid in the Ornipressin sequence (Orn(Boc), Pro, Cys(Trt), Asn(Trt), Gln(Trt), Phe, Tyr(tBu), Cys(Trt)).
-
Cleavage and Deprotection:
-
After the final amino acid coupling and deprotection of the N-terminal Fmoc group, wash the peptidyl-resin with DCM and methanol, and dry it under vacuum.
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups.
-
Filter the resin and collect the filtrate containing the crude linear peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether multiple times and dry under vacuum.
-
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// Edges Resin -> Deprotection [label=" 20% Piperidine/DMF", fontsize=8, fontcolor="#5F6368"]; Deprotection -> Washing1 [label=" DMF/DCM", fontsize=8, fontcolor="#5F6368"]; Washing1 -> Coupling [label=" Activated Fmoc-AA\nHBTU/HOBt/DIPEA", fontsize=8, fontcolor="#5F6368"]; Coupling -> Washing2 [label=" DMF/DCM", fontsize=8, fontcolor="#5F6368"]; Washing2 -> Repeat [label=" Next Cycle?", fontsize=8, fontcolor="#5F6368"]; Repeat -> Deprotection [label=" Yes", fontsize=8, fontcolor="#5F6368"]; Repeat -> FinalDeprotection [label=" No", fontsize=8, fontcolor="#5F6368"]; FinalDeprotection -> Cleavage [label=" TFA Cocktail", fontsize=8, fontcolor="#5F6368"]; Cleavage -> Precipitation [label=" Cold Ether", fontsize=8, fontcolor="#5F6368"]; Precipitation -> CrudePeptide; }
Caption: Purification Workflow for this compound.
Analytical Characterization
To ensure the quality of the final product, a suite of analytical techniques is employed to confirm the identity, purity, and quantity of the synthesized this compound.
Analytical Methods for this compound:
| Analytical Method | Purpose | Typical Results |
| Analytical RP-HPLC | Purity assessment and quantification of impurities. [4] | A single major peak with a purity of ≥98%. |
| Mass Spectrometry (MS) | Confirmation of molecular weight and amino acid sequence. [5] | Observed mass consistent with the theoretical mass of Ornipressin. |
| Amino Acid Analysis | Determination of the amino acid composition and peptide content. | The ratio of amino acids is consistent with the sequence of Ornipressin. |
Mechanism of Action: V1a Receptor Signaling Pathway
Ornipressin exerts its vasoconstrictive effects by acting as an agonist at the vasopressin V1a receptor, a G-protein coupled receptor (GPCR). [6] Upon binding of Ornipressin to the V1a receptor, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein Gq. [7]The activated Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ subunits. Gαq-GTP then activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). The elevated intracellular Ca2+ concentration leads to the activation of calmodulin, which in turn activates myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to smooth muscle contraction and vasoconstriction.
Caption: V1a Receptor Signaling Pathway of Ornipressin.
Conclusion
The synthesis and purification of this compound are multi-step processes that require careful optimization and control to ensure a high-quality final product. Solid-Phase Peptide Synthesis using the Fmoc/tBu strategy provides an efficient means of producing the linear peptide precursor. Subsequent cyclization through disulfide bond formation and purification, primarily by preparative RP-HPLC, are critical for obtaining highly pure, biologically active Ornipressin. A thorough understanding of these processes, as well as the underlying mechanism of action, is essential for researchers and professionals involved in the development and manufacturing of this important therapeutic peptide.
References
- 1. hplc.eu [hplc.eu]
- 2. peptide.com [peptide.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. almacgroup.com [almacgroup.com]
- 5. Impurity identification and quantification for arginine vasopressin by liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 7. Molecular aspects of vasopressin receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
Ornipressin: A Technical Deep Dive into its Discovery, History, and Function as a Vasopressin Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ornipressin, a synthetic analog of the neurohypophysial hormone arginine vasopressin (AVP), represents a significant milestone in the pharmacological manipulation of the vasopressin system. Developed in the mid-20th century, its unique pharmacological profile, characterized by potent vasoconstrictor effects with reduced antidiuretic activity, has carved a niche for its clinical application, primarily as a local hemostatic agent. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and mechanism of action of Ornipressin, tailored for professionals in the field of pharmacology and drug development.
Discovery and History
The quest for synthetic vasopressin analogs with dissociated biological activities—specifically, separating the pressor (vasoconstrictor) and antidiuretic effects—was a major focus of peptide chemistry in the 1950s and 1960s. The pioneering work of Vincent du Vigneaud on the synthesis of oxytocin and vasopressin, for which he was awarded the Nobel Prize in Chemistry in 1955, laid the foundation for these endeavors.
Ornipressin, chemically designated as [8-Ornithine]-vasopressin, was first synthesized and pharmacologically characterized in the early 1960s. A pivotal 1964 publication by Berde, Boissonnas, Huguenin, and Stürmer detailed the synthesis and selective pressor activity of a series of vasopressin analogs, including Ornipressin.[1] This research demonstrated that the substitution of the arginine residue at position 8 of the vasopressin molecule with ornithine resulted in a compound with potent pressor activity but significantly diminished antidiuretic effects. This discovery was a crucial step in developing vasopressin analogs with more targeted therapeutic applications.
Key Milestones in the Development of Ornipressin:
-
1953: Vincent du Vigneaud and his team achieve the first synthesis of a polypeptide hormone, oxytocin, followed shortly by vasopressin.
-
Early 1960s: Researchers at Sandoz laboratories, including B. Berde, R. A. Boissonnas, and R. L. Huguenin, systematically synthesize and test various vasopressin analogs to explore structure-activity relationships.
-
1964: The synthesis and pharmacological properties of Ornipressin ([8-Ornithine]-vasopressin) are described, highlighting its selective pressor activity.[1]
-
Subsequent Decades: Ornipressin is introduced into clinical practice, primarily in Europe, as a local vasoconstrictor for surgical and dental procedures to control bleeding. Its trade name is POR-8.[2]
-
Ongoing Research: Ornipressin continues to be a subject of research, particularly in comparative studies with other vasopressors and in exploring its potential in various clinical scenarios, such as managing hypotension.[3]
Chemical Synthesis of Ornipressin
The synthesis of Ornipressin, a nonapeptide, is a complex process involving solid-phase peptide synthesis, a methodology pioneered by R.B. Merrifield. The general strategy involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support. The synthesis of arginine-containing peptides like vasopressin often proceeds through their ornithine analogs due to the challenges associated with protecting the guanidino group of arginine.
General Synthetic Strategy:
-
Resin Attachment: The C-terminal amino acid, Glycinamide, is attached to a suitable solid support (e.g., Merrifield resin).
-
Stepwise Elongation: The subsequent amino acids (Proline, Ornithine, Cysteine, Asparagine, Glutamine, Phenylalanine, Tyrosine, and Cysteine) are added sequentially. Each amino acid is protected at its N-terminus (e.g., with a Boc or Fmoc group) and its side chain, where necessary (e.g., the amino group of Ornithine and the thiol group of Cysteine). Each coupling step is followed by a deprotection step to allow the addition of the next amino acid.
-
Cleavage from Resin: Once the nonapeptide chain is assembled, it is cleaved from the solid support using a strong acid, such as hydrogen fluoride (HF). This step also removes the side-chain protecting groups.
-
Cyclization: The linear nonapeptide is then subjected to an oxidation reaction (e.g., using potassium ferricyanide or air oxidation) to form the disulfide bridge between the two cysteine residues, creating the characteristic cyclic structure of vasopressin analogs.
-
Purification: The final product, Ornipressin, is purified using techniques such as chromatography (e.g., ion-exchange or high-performance liquid chromatography) to yield a highly pure peptide.
Mechanism of Action and Signaling Pathway
Ornipressin exerts its physiological effects by acting as a selective agonist for the vasopressin V1a receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[2][4] These receptors are predominantly located on vascular smooth muscle cells.[4] The binding of Ornipressin to the V1a receptor initiates a cascade of intracellular events that ultimately lead to vasoconstriction.[4]
V1a Receptor Signaling Pathway:
-
Receptor Binding and G-Protein Activation: Ornipressin binds to the V1a receptor, inducing a conformational change that activates the associated heterotrimeric G protein of the Gq/11 family. This activation involves the exchange of GDP for GTP on the α-subunit (Gαq).
-
Phospholipase C Activation: The activated Gαq subunit dissociates from the βγ-subunits and activates the enzyme phospholipase C (PLC).
-
Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.
-
Smooth Muscle Contraction: The increased intracellular Ca2+ concentration leads to the binding of Ca2+ to calmodulin. The Ca2+-calmodulin complex then activates myosin light-chain kinase (MLCK), which phosphorylates the myosin light chains. This phosphorylation enables the interaction between myosin and actin filaments, resulting in smooth muscle contraction and vasoconstriction.
// Nodes Ornipressin [label="Ornipressin", fillcolor="#FBBC05"]; V1aR [label="V1a Receptor", shape=cds, fillcolor="#F1F3F4"]; Gq [label="Gq Protein", shape=ellipse, fillcolor="#F1F3F4"]; PLC [label="Phospholipase C", shape=ellipse, fillcolor="#F1F3F4"]; PIP2 [label="PIP2", shape=parallelogram, fillcolor="#F1F3F4"]; IP3 [label="IP3", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DAG [label="DAG", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; SR [label="Sarcoplasmic\nReticulum", shape=cylinder, fillcolor="#F1F3F4"]; Ca2 [label="Ca²⁺", shape=circle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Contraction [label="Smooth Muscle\nContraction\n(Vasoconstriction)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Calmodulin [label="Calmodulin", shape=ellipse, fillcolor="#F1F3F4"]; MLCK [label="Myosin Light-Chain Kinase", shape=ellipse, fillcolor="#F1F3F4"];
// Edges Ornipressin -> V1aR [label="Binds to"]; V1aR -> Gq [label="Activates"]; Gq -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> SR [label="Binds to receptor on"]; SR -> Ca2 [label="Releases"]; Ca2 -> Calmodulin [label="Binds to"]; Calmodulin -> MLCK [label="Activates"]; MLCK -> Contraction [label="Phosphorylates\nMyosin Light Chains"]; }
Caption: V1a Receptor Signaling Pathway of Ornipressin.Quantitative Pharmacological Data
The defining characteristic of Ornipressin is its high pressor-to-antidiuretic activity ratio compared to native arginine vasopressin. This selectivity makes it a valuable tool where vasoconstriction is desired without significant effects on water retention. The following table summarizes the available quantitative data on the biological activities of Ornipressin and related vasopressin analogs.
| Compound | Pressor Activity (IU/mg) | Antidiuretic Activity (IU/mg) | Pressor/Antidiuretic Ratio | Reference(s) |
| Arginine Vasopressin (AVP) | ~400 | ~400 | ~1 | [5] |
| Ornipressin | ~250 | ~5 | ~50 | [5] |
| Lysine Vasopressin (LVP) | ~270 | ~250 | ~1.1 | [6] |
| Terlipressin | Potent Vasoconstrictor | Minimal Antidiuretic Effect | High | [7] |
Note: The exact values for pressor and antidiuretic activities can vary between different bioassays and laboratories. The values presented here are approximate and intended for comparative purposes.
Experimental Protocols
The pharmacological characterization of Ornipressin and other vasopressin analogs relies on standardized in vivo bioassays to quantify their pressor and antidiuretic activities.
Rat Pressor Assay
Objective: To determine the vasoconstrictor (pressor) potency of a vasopressin analog.
Methodology:
-
Animal Model: Male albino rats (e.g., Wistar or Sprague-Dawley strain) are typically used.
-
Anesthesia: The rat is anesthetized with a suitable agent, such as urethane, administered intraperitoneally.
-
Surgical Preparation: The trachea is cannulated to ensure a clear airway. The carotid artery is cannulated and connected to a pressure transducer to continuously monitor arterial blood pressure. The jugular or femoral vein is cannulated for the intravenous administration of test substances.
-
Assay Procedure:
-
A stable baseline blood pressure is established.
-
Standard solutions of a reference vasopressin preparation and test solutions of Ornipressin at various concentrations are administered intravenously.
-
The rise in blood pressure following each injection is recorded.
-
A dose-response curve is constructed by plotting the increase in blood pressure against the logarithm of the dose.
-
-
Data Analysis: The pressor potency of Ornipressin is determined by comparing its dose-response curve to that of the standard vasopressin preparation. The activity is typically expressed in International Units (IU) per milligram.
Rat Antidiuretic Assay
Objective: To determine the antidiuretic potency of a vasopressin analog.
Methodology:
-
Animal Model: Male rats are used. They are often water-loaded to induce diuresis.
-
Hydration: The rats are given a water load (e.g., via gavage) to ensure a high and steady rate of urine flow.
-
Urine Collection: The rat is placed in a metabolism cage that allows for the collection of urine. The urine output is measured over time.
-
Assay Procedure:
-
Once a stable diuretic state is achieved, a standard solution of a reference vasopressin preparation or a test solution of Ornipressin is administered, usually by subcutaneous or intravenous injection.
-
The volume of urine excreted is measured at regular intervals following the injection.
-
The reduction in urine flow (antidiuresis) is recorded.
-
-
Data Analysis: The antidiuretic potency of Ornipressin is quantified by comparing the duration and magnitude of the antidiuretic response to that produced by the standard vasopressin preparation. The activity is expressed in International Units (IU) per milligram.
Caption: Experimental Workflow for Ornipressin Characterization.
Conclusion
Ornipressin stands as a testament to the power of medicinal chemistry in refining the therapeutic properties of endogenous hormones. Its discovery and development provided a valuable pharmacological tool with selective vasoconstrictor actions, offering clinical benefits in hemostasis with a reduced risk of antidiuretic side effects. A thorough understanding of its history, synthesis, mechanism of action, and the experimental protocols used for its characterization is essential for researchers and drug development professionals working on novel therapies targeting the vasopressin system. The principles learned from the development of Ornipressin continue to inform the design of new vasopressin receptor agonists and antagonists with even greater selectivity and improved therapeutic profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. What is Ornipressin used for? [synapse.patsnap.com]
- 3. Outcomes of Vasopressin-Receptor Agonists Versus Norepinephrine in Adults With Perioperative Hypotension: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A method for the assay of very small amounts of antidiuretic activity with a note on the antidiuretic titre of rats' blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo apparent peptide-receptor dissociation rate constants for arginine vasopressin analogs estimated from inhibition of rat pressor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derangedphysiology.com [derangedphysiology.com]
Physicochemical Properties of Ornipressin Acetate: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Ornipressin acetate, a synthetic analogue of vasopressin. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of key biological and analytical processes.
Core Physicochemical Properties
This compound is a potent vasoconstrictor that acts as a specific agonist for the vasopressin V1a receptor. Its chemical and physical characteristics are crucial for its formulation, stability, and biological activity. A summary of its key properties is presented below.
| Property | Value | Source(s) |
| Chemical Formula | C₄₅H₆₃N₁₃O₁₂S₂ · xC₂H₄O₂ | [1][2][3] |
| Molecular Weight (Free Base) | 1042.19 g/mol | [1][2][3] |
| Molecular Weight (Acetate Salt) | 1102.2 g/mol | [4] |
| CAS Number | 914453-98-8 | [1][2][3][4][5] |
| Appearance | White to off-white powder/crystalline solid | [2][5] |
| Purity | ≥98% (HPLC) | [2][5] |
| Solubility | DMSO: ~10 mg/mLPBS (pH 7.2): ~20 mg/mL | [5] |
| Stability | ≥ 4 years at -20°C | |
| Storage Temperature | -20°C | [2] |
Mechanism of Action and Signaling Pathway
Ornipressin selectively binds to and activates the vasopressin V1a receptor, a G-protein coupled receptor (GPCR).[6][7] This interaction initiates a downstream signaling cascade primarily through the Gq alpha subunit.[2][8] Activation of the Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[1][8] IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[1][9] The elevated cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC), leading to various cellular responses, most notably smooth muscle contraction and vasoconstriction.[1][8][10]
Experimental Protocols
The following sections detail standardized methodologies for determining the key physicochemical properties of this compound.
Solubility Determination
This protocol outlines a method for determining the solubility of this compound in various solvents.
Materials:
-
This compound powder
-
Selection of solvents (e.g., DMSO, water, PBS pH 7.2)
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
HPLC system with UV detector
Procedure:
-
Accurately weigh a small amount of this compound.
-
Add a measured volume of the chosen solvent to the peptide.
-
Vortex the mixture thoroughly for 2 minutes to facilitate dissolution.
-
If the peptide does not fully dissolve, incrementally add more solvent, vortexing after each addition, until the peptide is completely dissolved.
-
If solubility is still limited, gentle warming (<40°C) or sonication can be applied.
-
Once dissolved, centrifuge the solution to pellet any remaining undissolved particles.
-
Analyze the supernatant using a validated HPLC method to determine the concentration of the dissolved peptide. The concentration at saturation is the solubility.
pKa Determination (Potentiometric Titration)
This protocol describes the determination of the acid dissociation constants (pKa) of the ionizable groups in this compound using potentiometric titration.
Materials:
-
This compound solution of known concentration
-
Standardized solutions of HCl and NaOH (e.g., 0.1 M)
-
pH meter with a calibrated electrode
-
Stir plate and stir bar
-
Burette
Procedure:
-
Dissolve a precisely weighed amount of this compound in deionized water.
-
Acidify the solution to a low pH (e.g., pH 2) with the standardized HCl solution.
-
Titrate the solution with the standardized NaOH solution, adding small, precise increments.
-
Record the pH value after each addition of NaOH.
-
Continue the titration until a high pH (e.g., pH 12) is reached.
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pKa values correspond to the pH at the midpoints of the buffer regions (the flattest parts of the curve). The equivalence points (steepest parts) indicate the complete deprotonation of an ionizable group.
Melting Point Determination
This protocol details the determination of the melting point of this compound using a capillary melting point apparatus.
Materials:
-
This compound powder
-
Capillary tubes
-
Melting point apparatus
Procedure:
-
Ensure the this compound sample is completely dry.
-
Load a small amount of the powder into a capillary tube by tapping the open end into the sample.
-
Compact the powder at the bottom of the tube.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block at a controlled rate.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). The melting point is reported as this range.
Stability Analysis by HPLC
This protocol outlines a method for assessing the stability of this compound under various stress conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound solution
-
Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
Incubator or water bath
Procedure:
-
Prepare solutions of this compound at a known concentration.
-
Subject the solutions to various stress conditions (e.g., acidic, basic, oxidative, thermal, photolytic).
-
Acidic: Add HCl to achieve a final concentration of 0.1 M.
-
Basic: Add NaOH to achieve a final concentration of 0.1 M.
-
Oxidative: Add H₂O₂ to achieve a final concentration of 3%.
-
Thermal: Incubate the solution at an elevated temperature (e.g., 60°C).
-
Photolytic: Expose the solution to UV light.
-
-
At specified time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of the intact this compound and the appearance of degradation product peaks over time.
-
Quantify the percentage of remaining this compound to determine its stability under each condition.
This comprehensive guide provides foundational knowledge and practical methodologies for researchers working with this compound. Adherence to these protocols will ensure accurate and reproducible results in the investigation of this important pharmaceutical compound.
References
- 1. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 2. Reactome | G alpha (q) signalling events [reactome.org]
- 3. This compound | 914453-98-8 | FO157073 | Biosynth [biosynth.com]
- 4. This compound | C47H67N13O14S2 | CID 66577106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ornipressin (acetate) | CAS 914453-98-8 | Cayman Chemical | Biomol.com [biomol.com]
- 6. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 7. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 8. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Amplification of Ca2+ signaling by diacylglycerol-mediated inositol 1,4,5-trisphosphate production - PubMed [pubmed.ncbi.nlm.nih.gov]
Ornipressin Acetate: A Technical Guide to a Selective Vasopressin V1a Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ornipressin, a synthetic analogue of vasopressin, demonstrates notable selectivity as an agonist for the vasopressin V1a receptor. This technical guide provides an in-depth overview of ornipressin acetate, including its pharmacological profile, the intricacies of the V1a receptor signaling pathway, and detailed protocols for key experimental assays. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of selective vasopressin receptor modulators.
Introduction
Ornipressin is a synthetic peptide derivative of arginine vasopressin (AVP), characterized by the substitution of ornithine for arginine at position 8.[1][2] This structural modification confers a distinct pharmacological profile, positioning ornipressin as a potent vasoconstrictor.[3][4][5] Its primary mechanism of action is the selective activation of the vasopressin V1a receptor, a G protein-coupled receptor (GPCR) integral to various physiological processes, including the regulation of vascular tone and blood pressure.[6][7][8] Understanding the specific interactions and functional consequences of this compound at the V1a receptor is crucial for its therapeutic application and for the development of novel, more selective V1a receptor agonists.
Pharmacological Profile of this compound
This compound's interaction with vasopressin and oxytocin receptors has been characterized through in vitro functional assays, such as reporter gene expression assays in HEK293 cells.[1][2] The quantitative data from these studies highlight its selectivity for the V1a and V2 receptors over the V1b and oxytocin receptors.
| Receptor Subtype | Agonist Activity (EC50, nM) |
| Human Vasopressin V1a | 0.69[1][2] |
| Human Vasopressin V2 | 0.45[1][2] |
| Human Vasopressin V1b | 7.5[1][2] |
| Human Oxytocin | 71[1][2] |
| Table 1: In Vitro Functional Activity of this compound at Human Vasopressin and Oxytocin Receptors. |
The Vasopressin V1a Receptor Signaling Pathway
The vasopressin V1a receptor is a member of the GPCR family and is primarily coupled to the Gq/11 family of G proteins.[9][10][11] Upon agonist binding, such as ornipressin, the receptor undergoes a conformational change, leading to the activation of its associated G protein. This initiates a downstream signaling cascade that is central to the physiological effects mediated by the V1a receptor.
The activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[9] The elevated intracellular calcium concentration, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of various downstream targets and culminating in cellular responses such as smooth muscle contraction.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound at the V1a receptor.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the V1a receptor.
Materials:
-
Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human V1a receptor.
-
Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP) or other suitable V1a-selective radioligand.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[2]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound.
-
Non-specific Binding Control: High concentration of unlabeled Arginine Vasopressin (e.g., 1 µM).
-
96-well Plates.
-
Glass Fiber Filters (e.g., GF/C, pre-soaked in 0.3-0.5% polyethyleneimine).[2]
-
Scintillation Cocktail.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the membrane pellet in assay buffer.[2]
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
Serial dilutions of this compound or control compounds.
-
Radioligand at a fixed concentration (typically at or below its Kd).
-
Cell membrane preparation (e.g., 20-40 µg of protein per well).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[2]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.[2]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay: Calcium Mobilization
This assay measures the increase in intracellular calcium concentration following V1a receptor activation.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human V1a receptor.[9]
-
Cell Culture Medium: DMEM supplemented with 10% FBS.
-
Assay Plate: Black, clear-bottom 96-well or 384-well plates.[9]
-
Calcium-sensitive Fluorescent Dye: Fluo-4 AM or a similar calcium indicator.[9][12]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.[9]
-
Test Compound: this compound.
-
Reference Agonist: Arginine Vasopressin.
-
Fluorescence Plate Reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Seed the cells into the assay plate and culture overnight to allow for attachment.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution to the cells. Incubate for 1 hour at 37°C.[10]
-
Compound Addition: Prepare serial dilutions of this compound and the reference agonist in assay buffer.
-
Measurement: Place the cell plate in the fluorescence plate reader. Add the compound solutions to the wells and immediately begin kinetic measurement of fluorescence intensity over a period of 1-2 minutes.[10]
-
Data Analysis: The peak fluorescence response is plotted against the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.[9]
In Vivo Assay: Rat Blood Pressure Measurement
This assay evaluates the vasopressor effect of this compound in an in vivo model.
Materials:
-
Anesthetic: Urethane or a combination of ketamine and xylazine.[13]
-
Catheters: For cannulation of the carotid artery (for blood pressure measurement) and jugular vein (for drug administration).
-
Pressure Transducer and Data Acquisition System.
-
Test Compound: this compound dissolved in sterile saline.
-
Vehicle Control: Sterile saline.
Procedure:
-
Animal Preparation: Anesthetize the rat and surgically expose the carotid artery and jugular vein.
-
Cannulation: Cannulate the carotid artery and connect the catheter to a pressure transducer to record arterial blood pressure. Cannulate the jugular vein for intravenous administration of the test compound.[13]
-
Stabilization: Allow the animal's blood pressure to stabilize for a period of at least 20-30 minutes before drug administration.
-
Drug Administration: Administer a bolus intravenous injection of this compound (e.g., 0.1 nmol/kg) or vehicle control.[6][15][16]
-
Blood Pressure Monitoring: Continuously record the mean arterial pressure (MAP) before, during, and after drug administration until the blood pressure returns to baseline.
-
Data Analysis: Calculate the change in MAP from baseline following the administration of this compound. Compare the response to that of the vehicle control.
Conclusion
This compound serves as a valuable pharmacological tool for studying the vasopressin V1a receptor. Its selectivity, coupled with its potent agonist activity, makes it a subject of interest for both basic research and potential therapeutic applications. The experimental protocols detailed in this guide provide a framework for the consistent and reliable characterization of this compound and other V1a receptor modulators. A thorough understanding of its interaction with the V1a receptor and the downstream signaling events is paramount for advancing the field of vasopressin-related drug discovery.
References
- 1. innoprot.com [innoprot.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. IP3/IP1 Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. agilent.com [agilent.com]
- 13. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Ornipressin (acetate) | CAS 914453-98-8 | Cayman Chemical | Biomol.com [biomol.com]
Ornipressin Acetate: A Technical Guide for Researchers
An In-depth Examination of the Molecular Characteristics, Synthesis, and Pharmacological Profile of a Potent Vasopressin Analogue
Abstract
Ornipressin, a synthetic analogue of vasopressin, is a potent vasoconstrictor with significant clinical and research applications. This technical guide provides a comprehensive overview of Ornipressin acetate, detailing its molecular properties, synthesis, and pharmacological characteristics. Aimed at researchers, scientists, and drug development professionals, this document consolidates key data into structured formats, outlines relevant experimental methodologies, and visualizes its mechanism of action through its signaling pathways.
Core Molecular Attributes
Ornipressin is a cyclic nonapeptide, structurally similar to arginine vasopressin, with the substitution of L-ornithine for L-arginine at position 8. The acetate salt is the common form utilized in research and clinical settings.
| Property | Value | Citation(s) |
| Chemical Formula | C45H63N13O12S2 | [1][2][3][4] |
| Molecular Weight | 1042.19 g/mol | [1][2][4][5][6] |
| Acetate Salt Formula | C45H63N13O12S2 · xC2H4O2 | [6][7][8] |
| Acetate Salt Weight | ~1042.2 g/mol (free base basis) | [4][7] |
| CAS Number | 3397-23-7 (Ornipressin), 914453-98-8 (this compound) | [1][4][5][7] |
| Appearance | White to off-white powder or crystalline solid | [7] |
| Peptide Sequence | Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Orn-Gly-NH2 (Disulfide bridge: Cys1-Cys6) | [3][7] |
Pharmacological Profile
Ornipressin primarily exerts its effects through the activation of vasopressin receptors, demonstrating a strong affinity for V1a and V2 receptors. This interaction initiates downstream signaling cascades responsible for its potent vasoconstrictive and antidiuretic effects.
| Parameter | Receptor | Value (nM) | Species | Citation(s) |
| EC50 (Functional Potency) | Vasopressin V1a | 0.69 | Human | [7] |
| Vasopressin V2 | 0.45 | Human | [7] | |
| Vasopressin V1b | 7.5 | Human | [7] | |
| Oxytocin | 71 | Human | [7] |
Pharmacokinetics:
Ornipressin has a rapid onset of action, typically within three minutes of tissue infiltration, with hemostatic effects observed in as little as 20 seconds after topical application. The duration of its action ranges from 45 to 120 minutes. It is primarily metabolized in the liver and kidneys.
Signaling Pathways
Ornipressin's physiological effects are mediated by its interaction with V1a and V2 vasopressin receptors, which are G protein-coupled receptors (GPCRs) that activate distinct downstream signaling pathways.
V1a Receptor Signaling Pathway
Activation of the V1a receptor by Ornipressin initiates the Gq/11 signaling cascade. This pathway is primarily responsible for the vasoconstrictive effects of Ornipressin.
Caption: Ornipressin-induced V1a receptor signaling cascade.
V2 Receptor Signaling Pathway
The interaction of Ornipressin with the V2 receptor primarily activates the Gs signaling pathway, leading to an increase in cyclic AMP (cAMP) and subsequent physiological responses, most notably antidiuresis.
Caption: Ornipressin-induced V2 receptor signaling cascade.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Ornipressin (General Protocol)
The synthesis of Ornipressin is typically achieved through Fmoc-based solid-phase peptide synthesis. The following is a generalized protocol; specific conditions may require optimization.
Caption: General workflow for Solid-Phase Peptide Synthesis of Ornipressin.
Detailed Steps:
-
Resin Swelling: Rink Amide resin is swelled in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a solution of piperidine in DMF.
-
Washing: The resin is washed thoroughly with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling agent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and coupled to the deprotected N-terminus of the growing peptide chain.
-
Repeat: Steps 2-4 are repeated for each amino acid in the Ornipressin sequence.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Cyclization: The linear peptide is subjected to oxidation to form the disulfide bridge between the two cysteine residues.
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm its identity and purity.
Purification and Analysis
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A C18 column is typically used with a gradient elution system.
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Detection: UV at 220 nm and 280 nm.
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the synthesized peptide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be employed to confirm the structure of Ornipressin.
Conclusion
This compound is a well-characterized synthetic peptide with potent and selective agonist activity at vasopressin V1a and V2 receptors. Its defined molecular properties, established synthesis protocols, and understood signaling mechanisms make it a valuable tool for research in cardiovascular and renal physiology, as well as a potential therapeutic agent. This guide provides a foundational resource for professionals engaged in the study and development of Ornipressin and related compounds.
References
- 1. Ornipressin: a synthetic derivative of vasopressin - Creative Peptides [creative-peptides.com]
- 2. Ornipressin - MeSH - NCBI [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. wernerlab.weebly.com [wernerlab.weebly.com]
- 5. peptide.com [peptide.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. What is the mechanism of Ornipressin? [synapse.patsnap.com]
- 8. What is Ornipressin used for? [synapse.patsnap.com]
Ornipressin acetate CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Ornipressin acetate, a synthetic analogue of vasopressin. The document covers its chemical identity, mechanism of action, and detailed experimental protocols relevant to its study and application in research and drug development.
Chemical Identifiers and Physicochemical Properties
This compound is a well-characterized peptide with the following identifiers:
| Identifier | Value | Citation |
| CAS Number | 914453-98-8 | [1][2] |
| IUPAC Name | acetic acid;(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | [3] |
| Molecular Formula | C45H63N13O12S2 · xC2H4O2 | [1][2] |
| Molecular Weight | 1042.19 g/mol (free base) | [1] |
| Canonical SMILES | CC(=O)O.C1C--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N2)CC(=O)N)CCC(=O)N)Cc3ccccc3)Cc4ccc(c(c4))O)N">C@HC(=O)N--INVALID-LINK--C(=O)NCC(=O)N | [3] |
| InChI Key | AYJSELDHDXYDKX-HPILINOVSA-N | [2] |
| PubChem CID | 66577106 | [3] |
| Synonyms | 8-L-Ornithine-vasopressin acetate, Orn8-vasopressin acetate, POR-8 | [2] |
Table 1: Chemical Identifiers for this compound
| Property | Value | Citation |
| Purity | ≥98% (HPLC) | [2] |
| Form | White to off-white powder/crystalline solid | [2] |
| Solubility | DMSO: ~10 mg/mL, PBS (pH 7.2): ~20 mg/mL | [2] |
| Storage Temperature | -20°C | [2] |
Table 2: Physicochemical Properties of this compound
Mechanism of Action and Signaling Pathway
Ornipressin is a potent and selective agonist of the vasopressin V1A receptor, with some activity also reported at the V2 receptor. Its primary physiological effect is vasoconstriction, mediated through the V1A receptor on vascular smooth muscle cells.
Upon binding to the V1A receptor, a G-protein coupled receptor (GPCR), Ornipressin initiates a downstream signaling cascade. The activated receptor couples to Gαq/11, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG-mediated activation of protein kinase C (PKC), lead to the contraction of smooth muscle cells and subsequent vasoconstriction.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Functional Assay: Luciferase Reporter Gene Assay in HEK293 Cells
This assay is used to determine the potency of this compound in activating the V1A receptor by measuring the expression of a downstream reporter gene (luciferase).
Materials:
-
HEK293 cells stably or transiently expressing the human V1A receptor.
-
A reporter plasmid containing a luciferase gene under the control of a response element sensitive to the V1A signaling pathway (e.g., a serum response element for the Gq pathway).
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics).
-
Transfection reagent (for transient transfections).
-
This compound stock solution.
-
Luciferase assay reagent.
-
White, opaque 96-well microplates.
-
Luminometer.
Methodology:
-
Cell Seeding:
-
Culture HEK293 cells expressing the V1A receptor to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a white, opaque 96-well plate at a density of approximately 45,000 cells per well in 90 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in serum-free medium or an appropriate assay buffer.
-
Add 10 µL of the diluted compound to the respective wells. Include a vehicle control (medium/buffer only).
-
Incubate the plate for 5-6 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Equilibrate the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate at room temperature for approximately 15 minutes, protected from light, to allow for cell lysis and the luciferase reaction to stabilize.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with no cells) from all other readings.
-
Normalize the data to the vehicle control.
-
Plot the normalized luminescence values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
In Vivo Pharmacodynamic Assay: Invasive Blood Pressure Measurement in Rats
This protocol describes the direct measurement of arterial blood pressure in anesthetized rats to assess the vasoconstrictor effect of this compound.
Materials:
-
Adult Wistar or Sprague-Dawley rats (250-350 g).
-
Anesthetic agent (e.g., urethane or a ketamine/xylazine cocktail).
-
Surgical instruments for small animals.
-
Catheter (e.g., PE-50 tubing) filled with heparinized saline.
-
Pressure transducer.
-
Data acquisition system and software.
-
This compound solution for intravenous administration.
Methodology:
-
Animal Preparation and Anesthesia:
-
Surgical Procedure for Catheter Implantation:
-
Make a midline incision in the neck to expose the carotid artery.
-
Carefully dissect the carotid artery from the surrounding tissue and vagus nerve.[2]
-
Place two ligatures around the artery. Tie off the distal ligature.
-
Make a small incision in the artery and insert a catheter filled with heparinized saline towards the heart.[2]
-
Secure the catheter in place with the proximal ligature.
-
For intravenous drug administration, cannulate the jugular vein in a similar manner.[1]
-
-
Blood Pressure Recording:
-
Connect the arterial catheter to a pressure transducer linked to a data acquisition system.
-
Allow the animal to stabilize for 15-20 minutes, monitoring for stable baseline blood pressure and heart rate.[1]
-
-
Drug Administration and Data Collection:
-
Administer a bolus dose of this compound (e.g., 0.1 nmol/kg) intravenously through the jugular vein catheter.
-
Continuously record the arterial blood pressure and heart rate before, during, and after drug administration until the parameters return to baseline.
-
-
Data Analysis:
-
Calculate the mean arterial pressure (MAP) from the systolic and diastolic pressure readings.
-
Determine the peak change in MAP from baseline following the administration of this compound.
-
Analyze the duration of the pressor response.
-
Conclusion
This technical guide provides a foundational overview of this compound for research and development purposes. The detailed information on its chemical properties, mechanism of action, and experimental protocols is intended to facilitate its study and application in a laboratory setting. Researchers should always adhere to appropriate safety and ethical guidelines when handling this compound and conducting animal studies.
References
In-Depth Technical Guide to the In Vitro Biological Activities of Ornipressin Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ornipressin acetate, a synthetic analogue of vasopressin, is a potent vasoactive peptide. This technical guide provides a comprehensive overview of the in vitro biological activities of this compound, with a focus on its receptor binding, signaling pathways, and cellular effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cardiovascular research. Detailed experimental protocols and quantitative data are presented to facilitate the design and interpretation of in vitro studies involving this compound.
Introduction
Ornipressin, also known as [8-ornithine]-vasopressin, is a synthetic peptide derivative of the endogenous hormone arginine vasopressin (AVP)[1]. It is characterized by the substitution of arginine at position 8 with ornithine. This structural modification confers a distinct pharmacological profile, primarily acting as a potent agonist at vasopressin receptors. Understanding the in vitro biological activities of this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutic strategies.
Receptor Binding and Selectivity
This compound exerts its effects by binding to vasopressin (V) and oxytocin (OT) receptors, which are members of the G protein-coupled receptor (GPCR) superfamily. The binding affinity and selectivity of Ornipressin for these receptors are key determinants of its biological activity.
Quantitative Binding and Functional Data
| Receptor | Assay Type | Cell Line | EC50 (nM) |
| Vasopressin V1a | Reporter Gene | HEK293 | 0.69[1] |
| Vasopressin V2 | Reporter Gene | HEK293 | 0.45[1] |
| Vasopressin V1b | Reporter Gene | HEK293 | 7.5[1] |
| Oxytocin (OT) | Reporter Gene | HEK293 | 71[1] |
Table 1: Functional Potency of this compound at Human Vasopressin and Oxytocin Receptors
These data indicate that Ornipressin is a potent agonist at both V1a and V2 receptors, with a degree of selectivity over the V1b and oxytocin receptors[1]. The primary physiological effects of Ornipressin, particularly its vasoconstrictive properties, are mediated through the activation of the V1a receptor.
Signaling Pathways
The activation of vasopressin receptors by Ornipressin initiates distinct intracellular signaling cascades.
V1a Receptor Signaling: The Gq-PLC-IP3-Ca²⁺ Pathway
The vasopressin V1a receptor is coupled to the Gq/11 family of G proteins. Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The resulting increase in intracellular Ca²⁺ concentration is a key event that leads to the activation of various downstream effectors, ultimately causing smooth muscle contraction.
V1a Receptor Gq-PLC-IP3-Ca²⁺ Signaling Pathway
V2 Receptor Signaling: The Gs-Adenylate Cyclase-cAMP Pathway
The vasopressin V2 receptor is coupled to the Gs family of G proteins. Activation of the V2 receptor by Ornipressin leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate protein kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological responses associated with V2 receptor activation, such as water reabsorption in the kidneys.
V2 Receptor Gs-Adenylyl Cyclase-cAMP Signaling Pathway
In Vitro Cellular Effects
The activation of vasopressin receptors by Ornipressin leads to a range of cellular responses in different cell types.
Vascular Smooth Muscle Cells
In vascular smooth muscle cells, the primary effect of Ornipressin is the induction of contraction. This is a direct consequence of the V1a receptor-mediated increase in intracellular calcium. While specific studies detailing the contractile response of isolated vascular smooth muscle cells to Ornipressin are limited, the known mechanism of action strongly supports this effect.
Endothelial Cells
The role of Ornipressin on endothelial cells is less well-defined in vitro. Vasopressin has been shown to have complex effects on the endothelium, and it is plausible that Ornipressin may influence the production of vasoactive substances such as nitric oxide. However, specific in vitro studies on the effects of Ornipressin on endothelial cell function are not extensively reported.
Cell Proliferation and Apoptosis
The effects of vasopressin analogues on cell proliferation and apoptosis can be cell-type specific. While some studies have suggested a role for vasopressin in cell growth, there is currently a lack of specific in vitro data on the effects of this compound on cell proliferation or apoptosis in relevant cell lines.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize the biological activities of this compound.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of Ornipressin for vasopressin receptors.
-
Objective: To determine the Ki of Ornipressin by measuring its ability to displace a specific radioligand from V1a, V1b, or V2 receptors.
-
Materials:
-
Cell membranes expressing the vasopressin receptor of interest (e.g., from HEK293 or CHO cells).
-
Radioligand (e.g., [³H]-Arginine Vasopressin).
-
This compound (unlabeled competitor).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (pre-soaked in polyethyleneimine).
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a saturating concentration of unlabeled vasopressin).
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters and wash with ice-cold wash buffer to separate bound from free radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the Ornipressin concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow for a Competitive Radioligand Binding Assay
Intracellular Calcium Mobilization Assay
This assay measures the functional activity of Ornipressin at Gq-coupled receptors like V1a.
-
Objective: To determine the EC50 of Ornipressin for inducing intracellular calcium mobilization.
-
Materials:
-
Cells expressing the V1a receptor (e.g., HEK293 or A7r5 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound.
-
Fluorescence plate reader with kinetic reading capabilities.
-
-
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Load the cells with Fluo-4 AM (typically 1-5 µM) in the presence of Pluronic F-127 for 30-60 minutes at 37°C.
-
Wash the cells with Assay Buffer to remove extracellular dye.
-
Place the plate in the fluorescence reader and measure baseline fluorescence.
-
Add varying concentrations of this compound to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity (excitation ~490 nm, emission ~525 nm) for several minutes.
-
Determine the peak fluorescence response for each concentration.
-
Plot the peak response as a function of Ornipressin concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Workflow for an Intracellular Calcium Mobilization Assay
CRE-Luciferase Reporter Gene Assay
This assay is used to measure the functional activity of Ornipressin at Gs-coupled receptors like V2.
-
Objective: To determine the EC50 of Ornipressin for inducing cAMP production, measured as an increase in luciferase reporter gene expression.
-
Materials:
-
HEK293 cells stably or transiently expressing the V2 receptor and a CRE-luciferase reporter construct.
-
Cell culture medium and transfection reagents.
-
This compound.
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
Seed the engineered HEK293 cells in a 96-well plate.
-
Treat the cells with varying concentrations of this compound.
-
Incubate for a period sufficient to allow for gene transcription and translation (typically 4-6 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal as a function of Ornipressin concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
References
Methodological & Application
Ornipressin Acetate Protocol for In Vivo Vasoconstriction Studies
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ornipressin acetate, a synthetic analogue of the neurohypophysial hormone vasopressin, is a potent vasoconstrictor. Its primary mechanism of action is mediated through the activation of vasopressin V1a receptors on vascular smooth muscle cells.[1] This interaction initiates a G protein-coupled receptor signaling cascade, leading to an increase in intracellular calcium concentration and subsequent smooth muscle contraction and vasoconstriction. These application notes provide detailed protocols for in vivo studies to characterize the vasoconstrictive properties of this compound in animal models.
Data Presentation
The following tables summarize the quantitative effects of Ornipressin on key hemodynamic parameters as reported in preclinical in vivo studies.
Table 1: Hemodynamic Effects of Intravenous Bolus Ornipressin in Anesthetized Dogs
| Parameter | Baseline (Mean ± SEM) | Post-Ornipressin (0.03 U/kg IV Bolus) (Mean ± SEM) | Percentage Change |
| Systolic Arterial Pressure (mmHg) | 124 ± 5 | 165 ± 7 | +33% |
| Diastolic Arterial Pressure (mmHg) | 82 ± 4 | 114 ± 6 | +39% |
| Cardiac Output (L/min) | 2.5 ± 0.2 | 1.4 ± 0.1 | -44% |
| Total Peripheral Resistance (dyn·s·cm⁻⁵) | 4020 ± 350 | 10410 ± 980 | +159% |
| Myocardial Blood Flow (ml/min) | 85 ± 9 | 58 ± 7 | -32% |
| Coronary Vascular Resistance (mmHg·min·ml⁻¹) | 1.1 ± 0.1 | 2.3 ± 0.3 | +112% |
Data adapted from a study in nine anesthetized mongrel dogs.[2]
Table 2: Effect of Intravenous Infusion of a V1 Agonist Analog of Ornipressin on Regional Kidney Blood Flow in Anesthetized Rabbits
| Infusion Route | Dose (ng/kg/min) | Change in Renal Medullary Perfusion (MBF) | Change in Renal Cortical Perfusion (CBF) |
| Intravenous | 30 | -36% ± 5% | No significant change |
| Renal Arterial | 3-30 | -35% ± 5% | -21% ± 3% |
| Renal Medullary Interstitial | 3-30 | -40% ± 7% | -15% ± 3% |
Data adapted from a study using [Phe2,Ile3,Orn8]vasopressin, a V1 agonist analog of Ornipressin.[3]
Experimental Protocols
The following are detailed protocols for assessing this compound-induced vasoconstriction in vivo. All procedures involving animals must be approved by the institution's Animal Care and Use Committee.
Protocol 1: Measurement of Systemic Hemodynamics and Regional Blood Flow in Anesthetized Rats
This protocol describes the measurement of mean arterial pressure (MAP) and regional blood flow using laser Doppler flowmetry following intravenous administration of this compound.
Materials:
-
This compound
-
Saline (0.9% NaCl), sterile
-
Anesthetic (e.g., Inactin or sodium pentobarbital)
-
Male Sprague-Dawley rats (250-300g)
-
Heating pad
-
Catheters (for femoral artery and vein)
-
Pressure transducer
-
Laser Doppler flowmetry system with needle probes
-
Data acquisition system
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with an appropriate anesthetic (e.g., Inactin, 100 mg/kg IP).[4]
-
Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.
-
Perform a tracheotomy to ensure a patent airway.
-
Catheterize the femoral artery for continuous blood pressure monitoring using a pressure transducer.
-
Catheterize the femoral vein for intravenous drug administration.
-
-
Baseline Measurements:
-
Allow the animal to stabilize for at least 30 minutes after surgery.
-
Record baseline mean arterial pressure (MAP) and heart rate.
-
Position laser Doppler probes over the tissues of interest (e.g., renal cortex, skeletal muscle) to record baseline blood flow.
-
-
This compound Administration:
-
Prepare a stock solution of this compound in sterile saline.
-
Administer this compound as either an intravenous bolus or a continuous infusion.
-
Administer a vehicle control (saline) in a separate group of animals.
-
-
Data Acquisition and Analysis:
-
Continuously record MAP, heart rate, and regional blood flow throughout the experiment.
-
Monitor the changes in these parameters following this compound administration.
-
Calculate the percentage change from baseline for each parameter at different time points and for different doses.
-
Construct dose-response curves to determine the potency (EC50) of this compound.
-
Protocol 2: Intravital Microscopy for Direct Visualization and Quantification of Microvascular Constriction
This protocol allows for the direct observation and measurement of changes in the diameter of arterioles and venules in response to this compound.
Materials:
-
This compound
-
Saline (0.9% NaCl), sterile
-
Anesthetic
-
Animal model with a suitable tissue for microscopy (e.g., rat cremaster muscle, hamster dorsal skinfold chamber)
-
Intravital microscope equipped with a camera and recording software
-
Micropipettes and micromanipulator for local drug application (optional)
Procedure:
-
Animal and Tissue Preparation:
-
Anesthetize the animal.
-
Surgically prepare the tissue of interest for microscopic observation (e.g., exteriorize the cremaster muscle or implant a dorsal skinfold chamber).
-
Maintain the tissue in a superfusion bath with a physiological salt solution at 37°C.
-
-
Baseline Imaging:
-
Position the animal on the microscope stage.
-
Identify and select arterioles and venules of a specific diameter range for study.
-
Record baseline video images of the selected microvessels.
-
-
This compound Administration:
-
Systemic Administration: Administer this compound intravenously as described in Protocol 1.
-
Local Administration: For studying direct effects, this compound can be added to the superfusion solution or applied locally via a micropipette positioned near the vessel of interest.
-
-
Image Acquisition and Analysis:
-
Record video images of the microvessels continuously before, during, and after this compound administration.
-
Use video analysis software to measure the internal diameter of the vessels at multiple time points.
-
Calculate the percentage of vasoconstriction relative to the baseline diameter.
-
Generate dose-response curves if multiple concentrations are tested.
-
Mandatory Visualizations
Signaling Pathway of Ornipressin-Induced Vasoconstriction
Caption: Ornipressin V1a receptor signaling pathway.
Experimental Workflow for In Vivo Vasoconstriction Study
Caption: In vivo vasoconstriction study workflow.
References
- 1. Video: Assessing Myogenic Response and Vasoactivity In Resistance Mesenteric Arteries Using Pressure Myography [jove.com]
- 2. reprocell.com [reprocell.com]
- 3. Femoral artery constriction by norepinephrine is enhanced by methylprednisolone in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. transonic.com [transonic.com]
Ornipressin Acetate: Application Notes and Protocols for Reducing Blood Loss in Surgical Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ornipressin, a synthetic analogue of vasopressin, is a potent vasoconstrictor that offers significant potential in reducing blood loss during surgical procedures in research models.[1][2][3] By acting on vasopressin V1a receptors on vascular smooth muscle cells, Ornipressin triggers a signaling cascade that leads to vasoconstriction, thereby minimizing hemorrhage and improving the surgical field of view.[1] These application notes provide a comprehensive overview of Ornipressin acetate, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for its use in various surgical research models.
Mechanism of Action
This compound exerts its hemostatic effect primarily through the activation of V1a vasopressin receptors located on vascular smooth muscle cells.[1] This interaction initiates a G-protein coupled receptor signaling pathway, leading to the activation of phospholipase C.[1] Phospholipase C then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 mediates the release of calcium ions (Ca2+) from intracellular stores, leading to smooth muscle contraction and subsequent vasoconstriction.[1] This narrowing of blood vessels reduces blood flow to the surgical site, thereby controlling bleeding.[1]
Quantitative Data on Efficacy
The following tables summarize the available quantitative data on the effects of Ornipressin and other vasopressin analogues on blood loss and hemodynamic parameters in both clinical and preclinical studies.
Table 1: Effect of Ornipressin on Intraoperative Blood Loss (Human Clinical Study)
| Treatment Group | Median Blood Loss (mL) | Range (mL) | p-value | Reference |
| Ornipressin | 35 | 1 - 209 | 0.03 | [4] |
| Saline (Control) | 81 | 2 - 328 | 0.03 | [4] |
Study conducted in 80 women undergoing vaginal prolapse surgery.[4]
Table 2: Hemodynamic Effects of Ornipressin in a Canine Model
| Parameter | Change from Baseline | Time to Max Effect |
| Systolic Arterial Pressure | +33% | 3-5 min |
| Diastolic Arterial Pressure | +39% | 3-5 min |
| Cardiac Output | -44% | 3-5 min |
| Total Peripheral Resistance | +159% | 3-5 min |
| Myocardial Blood Flow | -32% | 3-5 min |
| Coronary Vascular Resistance | +112% | 3-5 min |
Data from a study in nine anesthetized mongrel dogs following a bolus injection of 0.03 U/kg Ornipressin.
Table 3: Effect of Arginine Vasopressin (AVP) on Blood Loss in a Porcine Liver Trauma Model
| Treatment Group | Total Blood Loss (mL/kg) after 10 min |
| Vasopressin (0.4 U/kg bolus + 0.08 U/kg/min infusion) | 42 ± 4 |
| Fluid Resuscitation | 65 ± 6 |
| Saline (Placebo) | 43 ± 6 |
Data from a study in domestic pigs with uncontrolled hemorrhagic shock from liver trauma.
Experimental Protocols
The following protocols are provided as a guide for the use of this compound in surgical research models. Dosages and administration routes may require optimization depending on the specific animal model, surgical procedure, and research objectives.
General Preparation of this compound Solution for Local Infiltration
-
Reconstitution : If using a lyophilized powder, reconstitute this compound in sterile 0.9% saline to a stock concentration (e.g., 5 IU/mL).
-
Dilution for Injection : For local infiltration, a common starting concentration is 0.05 IU/mL. This can be achieved by diluting the stock solution in 0.9% saline. For example, to prepare 10 mL of a 0.05 IU/mL solution from a 5 IU/mL stock, add 0.1 mL of the stock solution to 9.9 mL of 0.9% saline.
-
Optional Combination with Local Anesthetic : Ornipressin can be combined with a local anesthetic such as lidocaine. A common preparation is 5 IU of Ornipressin in 10 mL of 1% lidocaine.
Protocol 1: Local Infiltration for Hemostasis in a Rodent Cutaneous Surgery Model
Animal Model: Rat or Mouse
Surgical Procedure: Dorsal skin flap, excisional wound model, or other cutaneous surgeries.
Materials:
-
This compound solution (0.05 IU/mL)
-
Sterile syringes (1 mL) and needles (27-30G)
-
Anesthetic agent (e.g., isoflurane)
-
Surgical instruments
-
Gauze swabs (pre-weighed)
-
Blood collection apparatus
Procedure:
-
Anesthetize the animal according to the approved institutional protocol.
-
Prepare the surgical site by shaving and disinfecting the skin.
-
Using a 1 mL syringe with a fine-gauge needle, slowly infiltrate the this compound solution (0.05 IU/mL) subcutaneously along the planned incision lines. The volume of infiltration will depend on the size of the surgical area but should be kept to a minimum to avoid tissue distortion.
-
Wait for 10-20 minutes after infiltration before making the first incision to allow for maximal vasoconstrictive effect.
-
Proceed with the surgical procedure.
-
Quantify blood loss by weighing the gauze swabs used to collect blood during the procedure.
-
Monitor vital signs (heart rate, blood pressure) throughout the procedure.
-
A control group should be included where an equivalent volume of saline is infiltrated.
Protocol 2: Systemic Administration for Hemorrhage Control in a Porcine Hepatic Resection Model
Animal Model: Swine
Surgical Procedure: Partial hepatectomy or induced liver trauma.
Materials:
-
This compound solution for intravenous administration
-
Infusion pump
-
Anesthetic and monitoring equipment
-
Surgical instruments for laparotomy and liver resection
-
Blood collection and measurement tools
Procedure:
-
Anesthetize and intubate the pig according to standard large animal protocols.
-
Establish intravenous access for drug administration and fluid resuscitation.
-
Perform a midline laparotomy to expose the liver.
-
Induce hemorrhage through a standardized liver injury (e.g., resection of a lobe or a controlled laceration).
-
Administer an initial intravenous bolus of this compound (e.g., 0.4 U/kg).
-
Immediately follow the bolus with a continuous intravenous infusion of this compound (e.g., 0.08 U/kg/min).
-
Monitor hemodynamic parameters (mean arterial pressure, heart rate, central venous pressure) continuously.
-
Measure blood loss throughout the procedure.
-
A control group should receive a saline placebo.
Experimental Workflow
The following diagram illustrates a general workflow for an experiment investigating the hemostatic effects of this compound in a surgical research model.
Safety Considerations
-
Cardiovascular Effects : Ornipressin can cause significant increases in blood pressure and decreases in cardiac output.[5] Close hemodynamic monitoring is essential, especially with systemic administration.
-
Ischemia : Due to its potent vasoconstrictive properties, there is a risk of tissue ischemia at the site of local infiltration.[1] Use the lowest effective dose and monitor the tissue for signs of compromised perfusion.
-
Dose-Response : The optimal dose of this compound will vary between species and surgical models. It is recommended to perform dose-response studies to determine the most effective and safe dose for a particular application.
Conclusion
This compound is a valuable pharmacological tool for reducing blood loss in a variety of surgical research models. By understanding its mechanism of action and following established protocols, researchers can effectively utilize this agent to improve surgical outcomes and enhance the quality of their research data. Careful consideration of dosing and potential side effects is crucial for the safe and effective use of this compound in animal models.
References
- 1. Argipressin for prevention of blood loss during liver resection: a study protocol for a randomised, placebo-controlled, double-blinded trial (ARG-01) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vasopressin improves survival in a porcine model of abdominal vascular injury | springermedizin.de [springermedizin.de]
- 3. cdn.tailieu.vn [cdn.tailieu.vn]
- 4. Does desmopressin reduce bleeding in liver surgery? An experimental study on pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Ornipressin (POR 8)--effect on coronary blood circulation and the peripheral circulation. An animal experimental study] - PubMed [pubmed.ncbi.nlm.nih.gov]
Ornipressin Acetate Dose-Response in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dose-response characteristics of Ornipressin acetate in rats, based on available scientific literature. The information is intended to guide researchers in designing and conducting preclinical studies involving this potent vasoconstrictor.
Ornipressin, a synthetic analogue of vasopressin, exerts its primary effects through the activation of vasopressin V1a receptors located on vascular smooth muscle cells.[1] This interaction initiates a signaling cascade that leads to vasoconstriction and a subsequent increase in blood pressure.[1][2] Understanding the dose-dependent physiological responses is crucial for its therapeutic application and for mitigating potential cardiovascular side effects.[3]
Cardiovascular Effects
Ornipressin and its analogues are known to cause significant dose-dependent changes in cardiovascular hemodynamics. Systemic administration typically leads to a sharp increase in arterial blood pressure.[4] However, this can be accompanied by a decrease in myocardial contractility and compromised left ventricular function, particularly at higher doses.[4]
Hemodynamic Parameters Following Intravenous Bolus Injection in Animal Models
While specific comprehensive dose-response studies for this compound in rats are limited in the public domain, data from a study on a closely related animal model (mongrel dogs) provides valuable insights into the expected hemodynamic changes following a bolus injection of 0.03 U/kg Ornipressin. The maximum effects were observed within 3-5 minutes of administration.
| Parameter | Baseline (Mean ± SD) | Change after Ornipressin (0.03 U/kg, bolus) |
| Systolic Arterial Pressure | - | ▲ 33% |
| Diastolic Arterial Pressure | - | ▲ 39% |
| Cardiac Output | - | ▼ 44% |
| Total Peripheral Resistance | - | ▲ 159% |
| Ejection Fraction | - | ▼ 35% |
| Left Ventricular End-diastolic Pressure | - | ▲ 68% |
| End-systolic Volume | - | ▲ 41% |
| Myocardial Blood Flow | - | ▼ 32% |
| Coronary Vascular Resistance | - | ▲ 112% |
Data adapted from a study in anesthetized mongrel dogs, which serves as a relevant physiological model.[4]
Cardiovascular Responses to Central Administration in Rats
Studies on the central administration of arginine vasopressin (AVP), the parent compound of Ornipressin, in rats reveal dose-dependent effects that differ based on the anesthetic state of the animal.
| Animal State | Dose (ICV) | Mean Arterial Pressure | Heart Rate | Plasma Norepinephrine & Epinephrine |
| Anesthetized | 0.015 nmoles | ▼ | ▼ | - |
| Anesthetized | 0.15 nmoles | ▼ (significant) | ▼ | - |
| Conscious | 0.015 nmoles | ▲ | ▲ | - |
| Conscious | 0.15 nmoles | ▲ | ▲ | ▲ (marked and significant) |
ICV: Intracerebroventricular injection.[5]
Renal Effects
Ornipressin analogues can significantly impact renal function, primarily through their effects on renal blood flow and water reabsorption.[2][6] The activation of V1 receptors can lead to alterations in regional kidney perfusion.[6]
Effects of a Vasopressin V1 Agonist on Renal Perfusion in Rabbits
A study on the vasopressin V1 agonist, [Phe2,Ile3,Orn8]vasopressin, in anesthetized rabbits provides dose-response data on renal hemodynamics.
| Route of Administration | Dose | Renal Medullary Perfusion (MBF) | Cortical Perfusion (CBF) |
| Intravenous | 30 ng/kg/min | ▼ 36 ± 5% | No significant effect |
| Renal Arterial | - | ▼ 35 ± 5% | ▼ 21 ± 3% |
| Renal Medullary Interstitial | - | ▼ 40 ± 7% | ▼ 15 ± 3% |
This study highlights the selective effects on medullary blood flow with intravenous administration.[6]
Experimental Protocols
Cardiovascular Hemodynamic Study in Anesthetized Rats
This protocol outlines a method to assess the dose-response effects of intravenously administered this compound on cardiovascular parameters in anesthetized rats.
1. Animal Preparation:
-
Anesthetize male Sprague-Dawley rats (or other appropriate strain) with an appropriate anesthetic agent (e.g., pentobarbital).
-
Insert catheters into the carotid artery for blood pressure measurement and the jugular vein for drug administration.
-
For more detailed cardiac function analysis, a pressure-volume catheter can be inserted into the left ventricle.
2. Hemodynamic Monitoring:
-
Connect the arterial catheter to a pressure transducer to continuously record systolic, diastolic, and mean arterial pressure.
-
Record heart rate from the pressure waveform or via ECG electrodes.
-
If a pressure-volume catheter is used, record left ventricular pressure, volume, dP/dt max (a measure of contractility), and other relevant parameters.
3. Dose Administration and Data Collection:
-
Allow the animal to stabilize after surgery and record baseline hemodynamic data for at least 30 minutes.
-
Prepare a series of this compound dilutions in sterile saline.
-
Administer increasing doses of this compound as an intravenous bolus (e.g., 0.01, 0.03, 0.1, 0.3 U/kg).
-
Allow for a sufficient time interval between doses for hemodynamic parameters to return to baseline or stabilize.
-
Continuously record all hemodynamic parameters throughout the experiment.
4. Data Analysis:
-
For each dose, determine the peak change in each hemodynamic parameter from the pre-dose baseline.
-
Plot the dose-response curves for each parameter (e.g., change in mean arterial pressure vs. log of the dose).
Renal Function Study in Anesthetized Rats
This protocol is designed to evaluate the dose-dependent effects of this compound on renal function.
1. Animal Preparation:
-
Anesthetize rats as described in the cardiovascular protocol.
-
Place catheters in the femoral artery (for blood pressure and blood sampling) and femoral vein (for infusions).
-
Catheterize the bladder for urine collection.
-
Place a flow probe around the renal artery to measure renal blood flow.
2. Experimental Procedure:
-
Start a continuous intravenous infusion of a marker for glomerular filtration rate (GFR), such as inulin, in saline.
-
After a stabilization period, begin timed urine collections and take corresponding arterial blood samples.
-
Administer this compound intravenously at increasing infusion rates (e.g., 1, 3, 10 ng/kg/min).
-
Continue timed urine collections and blood sampling during each dose infusion period.
3. Sample and Data Analysis:
-
Measure urine volume and the concentration of inulin and electrolytes (e.g., sodium) in urine and plasma samples.
-
Calculate GFR, urine flow rate, and electrolyte excretion rates.
-
Analyze renal blood flow data.
-
Plot the dose-response relationship for each measured renal parameter.
Signaling Pathway
This compound mediates its vasoconstrictive effects through the V1a receptor, a G-protein coupled receptor. The binding of Ornipressin to the V1a receptor activates a well-defined intracellular signaling cascade.
This signaling cascade, initiated by the binding of Ornipressin to its receptor, ultimately leads to an increase in intracellular calcium, causing the contraction of vascular smooth muscle and resulting in vasoconstriction.[1][7]
References
- 1. What is the mechanism of Ornipressin? [synapse.patsnap.com]
- 2. What is Ornipressin used for? [synapse.patsnap.com]
- 3. What are the side effects of Ornipressin? [synapse.patsnap.com]
- 4. [Ornipressin (POR 8)--effect on coronary blood circulation and the peripheral circulation. An animal experimental study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiovascular effects of centrally administered vasopressin in conscious and anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the vasopressin V1 agonist [Phe2,Ile3,Orn8]] vasopressin on regional kidney perfusion and renal excretory function in anesthetized rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cellular mechanism of action by vasoconstrictor hormones in cultured rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Ornipressin Acetate in Septic Shock Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ornipressin acetate, a synthetic analogue of vasopressin, is a potent vasoconstrictor that exhibits a particular affinity for the vasopressin V1a receptor.[1][2][3] This selectivity makes it a subject of interest in the study of septic shock, a life-threatening condition characterized by persistent hypotension despite fluid resuscitation, leading to organ dysfunction. In septic shock, there is often a relative deficiency of endogenous vasopressin, contributing to vasodilatory shock.[4] Ornipressin, by acting on V1a receptors on vascular smooth muscle, induces vasoconstriction and can help restore vascular tone and blood pressure.[5] These application notes provide detailed protocols and data for the use of this compound and its analogues in preclinical septic shock research models, primarily focusing on the Cecal Ligation and Puncture (CLP) model.
Mechanism of Action: V1a Receptor Signaling Pathway
This compound exerts its vasoconstrictive effects through the activation of the V1a receptor, a G protein-coupled receptor (GPCR). Upon binding, the receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium (Ca2+). The increased intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction, resulting in vasoconstriction.
Experimental Protocols
Cecal Ligation and Puncture (CLP) Model for Induction of Sepsis in Rodents
The CLP model is considered a gold standard in sepsis research as it closely mimics the pathophysiology of human septic peritonitis.[6]
Materials:
-
Rodents (rats or mice)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps, needle holders)
-
Suture material (e.g., 3-0 silk)
-
Needle (e.g., 21-gauge)
-
Warm sterile saline (0.9% NaCl)
-
Heating pad
Procedure:
-
Anesthetize the animal using an approved anesthetic protocol.
-
Shave the abdomen and disinfect the surgical area with an appropriate antiseptic.
-
Make a 1-2 cm midline laparotomy incision to expose the abdominal cavity.
-
Exteriorize the cecum, being careful to avoid damage to the mesenteric vessels.
-
Ligate the cecum distal to the ileocecal valve with a silk suture. The percentage of cecum ligated (e.g., 50-75%) will determine the severity of sepsis.
-
Puncture the ligated cecum once or twice with a needle. The size of the needle will also influence the severity of sepsis.
-
Gently squeeze the cecum to extrude a small amount of fecal content into the peritoneal cavity.
-
Return the cecum to the abdominal cavity.
-
Close the abdominal wall in two layers (peritoneum and skin) with sutures.
-
Resuscitate the animal with a subcutaneous or intraperitoneal injection of warm sterile saline (e.g., 50 ml/kg).
-
Place the animal on a heating pad during recovery from anesthesia.
-
Provide post-operative analgesia as per institutional guidelines.
Preparation and Administration of this compound
Note: As specific protocols for this compound in septic shock models are limited, the following is a general guideline based on protocols for the analogous compound, vasopressin, and general practices for peptide drug administration.
Materials:
-
This compound (lyophilized powder)
-
Sterile, non-pyrogenic vehicle (e.g., 0.9% saline)
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Infusion pump
-
Catheters (for intravenous administration)
Preparation of Stock Solution:
-
Aseptically reconstitute the lyophilized this compound powder with a small volume of sterile 0.9% saline to create a concentrated stock solution.
-
Gently vortex to ensure complete dissolution. Avoid vigorous shaking to prevent peptide degradation.
-
Filter the stock solution through a 0.22 µm sterile filter into a sterile vial.
-
Store the stock solution at 2-8°C for short-term use or aliquot and freeze at -20°C for long-term storage.
Preparation of Infusion Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution if frozen.
-
Dilute the stock solution with sterile 0.9% saline to the desired final concentration for infusion. The final concentration will depend on the infusion rate and the target dose.
Administration Protocol (Continuous Intravenous Infusion):
-
Following the induction of sepsis (e.g., via CLP), allow a period for the septic state to develop (e.g., 6-12 hours).
-
Anesthetize the animal and place a catheter in a suitable vein (e.g., jugular or femoral vein).
-
Connect the catheter to an infusion pump containing the prepared this compound solution.
-
Initiate a continuous infusion of this compound. A starting dose, extrapolated from vasopressin studies, could be in the range of 0.01-0.04 U/min in larger animals like dogs, which would need to be scaled down for rodents based on body weight and metabolic rate.[7] For comparative studies, a control group receiving vehicle only and a group receiving a standard vasopressor like norepinephrine should be included.
-
Monitor hemodynamic parameters (e.g., mean arterial pressure, heart rate) continuously.
-
Titrate the infusion rate to achieve and maintain a target mean arterial pressure (e.g., 65-75 mmHg).
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a CLP-induced septic shock model.
Data Presentation
The following tables summarize quantitative data from studies using vasopressin and norepinephrine in animal models of septic shock. Given the similar mechanism of action, the data for vasopressin can serve as a proxy for the expected effects of this compound.
Table 1: Hemodynamic Effects of Vasopressin vs. Norepinephrine in a Canine Septic Shock Model [7]
| Parameter | Placebo | Norepinephrine (0.2-2.0 µg/kg/min) | Vasopressin (0.01-0.04 U/min) |
| Survival | Decreased | Beneficial effect | Beneficial effect |
| Mean Arterial Pressure (MAP) | Decreased | Increased | Increased |
| Cardiac Index (CI) | Decreased | Maintained or slightly decreased | Maintained or slightly decreased |
| Systemic Vascular Resistance | Decreased | Increased | Increased |
| Serum Creatinine | Increased | Lower increase vs. placebo | Lower increase vs. placebo |
Table 2: Hemodynamic Effects of Vasopressin and Norepinephrine Combination in Human Septic Shock [8]
| Parameter | Baseline (Norepinephrine alone) | Post-Vasopressin Infusion (48 hours) |
| Mean Arterial Pressure (mmHg) | 64 ± 4 | 80 ± 9 |
| Heart Rate (beats/min) | 106 ± 15 | 98 ± 11 |
| Cardiac Index (L/min/m²) | 4.1 ± 1.5 | 3.7 ± 1.4 |
| Norepinephrine Dose (µg/kg/min) | 0.47 ± 0.27 | 0.22 ± 0.29 |
| Creatinine Clearance | 49 ± 7 | 70 ± 30 |
| p < 0.05 compared to baseline |
Table 3: Expected Effects of this compound in a Septic Shock Model (Extrapolated)
| Parameter | Expected Effect | Rationale |
| Mean Arterial Pressure (MAP) | Increase | Potent V1a receptor-mediated vasoconstriction.[5] |
| Heart Rate | No significant change or slight decrease | Reflex bradycardia in response to increased MAP; lacks direct chronotropic effects. |
| Systemic Vascular Resistance | Significant increase | Primary mechanism of action is peripheral vasoconstriction.[5] |
| Cardiac Output | No change or slight decrease | May decrease due to increased afterload. |
| Norepinephrine Requirement | Decrease (in combination therapy) | Additive vasoconstrictive effects, allowing for reduced catecholamine dosage. |
| Urine Output | Potential increase | Improved renal perfusion pressure. |
Conclusion
This compound, as a selective V1a receptor agonist, holds promise as a therapeutic agent in the management of septic shock. The provided protocols for the CLP model and drug administration, along with the summarized data, offer a framework for researchers to investigate its efficacy and mechanism of action. Future studies should focus on establishing specific dose-response relationships for this compound in various animal models of septic shock and comparing its effects directly with other vasopressors. Such research will be crucial in determining its potential for translation into clinical practice.
References
- 1. Vasopressin in Sepsis and Other Shock States: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Role of vasopressin in current anesthetic practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bench-to-bedside review: Vasopressin in the management of septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is Ornipressin used for? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Differing effects of epinephrine, norepinephrine, and vasopressin on survival in a canine model of septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hemodynamic effects of association of vasopressin and norepinephrine in patients with septic shock - PMC [pmc.ncbi.nlm.nih.gov]
Ornipressin Acetate for Local Hemostasis in Experimental Surgery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ornipressin, a synthetic analogue of vasopressin, is a potent vasoconstrictor used to achieve local hemostasis in surgical settings.[1] Its primary mechanism of action involves mimicking the natural effects of vasopressin by binding to V1a receptors on vascular smooth muscle cells. This interaction triggers a signaling cascade that results in vasoconstriction and a subsequent reduction in blood flow to the targeted area, which is crucial for controlling bleeding during surgical procedures. This document provides detailed application notes, experimental protocols, and quantitative data on the use of ornipressin acetate for local hemostasis in experimental surgery.
Mechanism of Action
Ornipressin exerts its hemostatic effect through a well-defined signaling pathway. Upon administration, it binds to V1a vasopressin receptors, which are G-protein coupled receptors located on the surface of vascular smooth muscle cells. This binding activates phospholipase C, which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular calcium concentration activates calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling between actin and myosin filaments and resulting in smooth muscle contraction and vasoconstriction.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize quantitative data on the efficacy and hemodynamic effects of ornipressin and its analogue, vasopressin, in various experimental and clinical settings.
Table 1: Hemostatic Efficacy of Ornipressin and Vasopressin
| Species/Setting | Surgical Model | Treatment | Key Findings | Reference |
| Human | Transurethral Resection of Prostate (General Anesthesia) | Ornipressin | 48% reduction in mean operative blood loss (P=0.05) | [2] |
| Human | Transurethral Resection of Prostate (Spinal Anesthesia) | Ornipressin | 75% reduction in mean operative blood loss (P=0.01) | [2] |
| Human | Rhinosurgery (Halothane/Enflurane Anesthesia) | Ornipressin (5 IU/10 ml lidocaine) | Good hemostasis achieved in 86.5% of cases | [3] |
| Pig | Lethal Liver Trauma | Vasopressin (0.4 U/kg bolus + 0.08 U/kg/min infusion) | Blood loss: 42 ± 4 ml/kg (vs. 65 ± 6 ml/kg in fluid resuscitation group). Survival: 8/9 (vs. 0/7 in placebo group) | [4] |
Table 2: Hemodynamic Effects of Ornipressin
| Species | Dosage | Parameter | Change from Baseline | Reference |
| Dog | 0.03 U/kg i.v. bolus | Systolic Aortic Pressure | +29% to +32% | [3] |
| Dog | 0.03 U/kg i.v. bolus | Diastolic Aortic Pressure | +37% to +47% | [3] |
| Dog | 0.03 U/kg i.v. bolus | Cardiac Index | -33% | [3] |
| Dog | 0.03 U/kg i.v. bolus | Peripheral Vascular Resistance | +104% to +116% | [3] |
| Dog | 0.03 U/kg i.v. bolus | Myocardial Blood Flow | -29% to -30% | [3] |
| Human | 2.7 - 3.5 IU (local infiltration) with Diazepam/Fentanyl Anesthesia | Systolic Blood Pressure | +23% | [2] |
| Human | 2.7 - 3.5 IU (local infiltration) with Diazepam/Fentanyl Anesthesia | Diastolic Blood Pressure | +27% | [2] |
| Human | 2.7 - 3.5 IU (local infiltration) with Inhalational Anesthesia | Systolic Blood Pressure | -10% | [2] |
| Human | 2.7 - 3.5 IU (local infiltration) with Inhalational Anesthesia | Diastolic Blood Pressure | +6% | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the local hemostatic effects of this compound in animal models.
Protocol 1: Rat Tail Bleeding Model
This model is a standard and minimally invasive method to assess the efficacy of topical or locally infiltrated hemostatic agents.
Materials:
-
Sprague-Dawley rats (200-450g)
-
Anesthetic agents (e.g., ketamine/xylazine cocktail)
-
This compound solution (e.g., 0.05 IU/ml)
-
Saline solution, 0.9%
-
Water bath maintained at 37°C
-
Scalpel or standardized blade
-
Filter paper and a sensitive balance to measure blood loss
-
Stopwatch
Procedure:
-
Anesthetize the rat using an appropriate protocol (e.g., intraperitoneal injection of ketamine at 80 mg/kg and xylazine at 10 mg/kg).
-
Once the desired level of anesthesia is achieved, place the rat on a warming pad to maintain body temperature.
-
Submerge the distal third of the tail in a 37°C saline bath for 2-3 minutes to standardize temperature and promote vasodilation.
-
Gently dry the tail.
-
Treatment Group: Infiltrate a small, standardized volume (e.g., 0.1 ml) of this compound solution subcutaneously near the intended transection site.
-
Control Group: Infiltrate an equivalent volume of saline.
-
Wait for a latent period of 3-5 minutes to allow for the vasoconstrictive effects to manifest.
-
At a standardized distance from the tip of the tail (e.g., 3 mm), perform a clean transection of the tail with a sharp scalpel.
-
Immediately start a stopwatch and gently blot the bleeding tail tip onto a pre-weighed piece of filter paper at 15-second intervals until bleeding ceases.
-
Primary Endpoint (Bleeding Time): Record the time from transection until the cessation of bleeding for at least 30 seconds.
-
Secondary Endpoint (Blood Loss): Determine the total blood loss by weighing the filter paper after the experiment and subtracting its initial weight.
Protocol 2: Swine Hepatic Injury Model
This model simulates severe intra-abdominal hemorrhage and is suitable for evaluating the systemic or locally delivered hemostatic efficacy of ornipressin in a large animal model that closely resembles human physiology.
Materials:
-
Domestic swine (30-40 kg)
-
General anesthesia and mechanical ventilation equipment
-
Surgical instruments for laparotomy
-
Hemodynamic monitoring equipment (arterial and central venous catheters)
-
This compound solution
-
Infusion pumps
-
Suction and collection system for shed blood
-
Blood gas and lactate analyzers
Procedure:
-
Anesthetize the swine with an appropriate intravenous agent (e.g., propofol) and maintain anesthesia with an inhalant (e.g., isoflurane). Intubate and mechanically ventilate the animal.
-
Surgically place catheters in the femoral artery and vein for continuous blood pressure monitoring, blood sampling, and drug administration.
-
Perform a midline laparotomy to expose the liver.
-
Create a standardized, severe liver injury. For example, a Grade IV injury can be created by a deep, linear transection across a liver lobe.
-
Allow for a period of uncontrolled hemorrhage (e.g., 30 seconds).
-
Treatment Group: Administer an intravenous bolus of this compound (a starting dose could be extrapolated from other animal studies, e.g., 0.4 U/kg, similar to vasopressin), followed by a continuous infusion (e.g., 0.08 U/kg/min).
-
Control Group: Administer an equivalent volume of saline placebo.
-
Close the abdomen or apply a temporary closure system.
-
Data Collection:
-
Continuously record hemodynamic parameters (MAP, heart rate, CVP).
-
Measure total blood loss by collecting all shed blood via suction.
-
Collect arterial blood samples at predetermined intervals to measure hematocrit, lactate, and blood gases.
-
Monitor survival over a defined period (e.g., 60 minutes or longer).
-
Safety and Side Effects
While effective for hemostasis, ornipressin can induce significant hemodynamic side effects due to its potent vasoconstrictive nature. These include increases in systemic and diastolic blood pressure, a rise in peripheral vascular resistance, and a potential decrease in cardiac output and myocardial blood flow.[3][5] Therefore, its use requires careful hemodynamic monitoring, especially in subjects with pre-existing cardiovascular conditions. The type of anesthesia administered can also influence the hemodynamic response to ornipressin.[2]
Conclusion
This compound is a potent vasoconstrictor with demonstrated efficacy in achieving local hemostasis. The provided protocols for a rat tail bleeding model and a swine hepatic injury model offer standardized methods for evaluating the hemostatic potential and hemodynamic effects of ornipressin in a preclinical setting. The quantitative data from previous studies underscore its effectiveness but also highlight the need for careful monitoring of its cardiovascular side effects. These application notes serve as a comprehensive resource for researchers and drug development professionals investigating the use of ornipressin for local hemostasis in experimental surgery.
References
- 1. A comparison of ornipressin and adrenaline for local vasoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [POR 8 (ornipressin). Local vasoconstrictive effect and hemodynamic activity during surgery in ENT clinics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [The effect of nitroglycerin on ornipressin (POR 8)-induced systemic and cardiovascular circulatory changes. An animal experimental study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vasopressin, but not fluid resuscitation, enhances survival in a liver trauma model with uncontrolled and otherwise lethal hemorrhagic shock in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [The adverse effects induced by ornipressin during oral and maxillofacial surgical interventions under general anesthesia] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Half-Life and Clearance of Ornipressin Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ornipressin acetate, a synthetic analogue of vasopressin, is a potent vasoconstrictor primarily used for its hemostatic properties in surgical and emergency settings.[1] Understanding its pharmacokinetic profile, specifically its in vivo half-life and clearance, is crucial for optimizing dosing regimens, ensuring therapeutic efficacy, and minimizing potential side effects. These application notes provide a summary of the available pharmacokinetic data for Ornipressin and related compounds, detailed experimental protocols for determining these parameters, and an overview of its mechanism of action.
Pharmacokinetic Properties of this compound
Table 1: Pharmacokinetic Parameters of Arginine Vasopressin (AVP) in Different Species
| Parameter | Species | Value | Route of Administration | Reference |
| Half-life (t½) | Human | 24.1 min | Intravenous | [3] |
| Rabbit (fast phase) | 0.9 min | Intravenous | [2] | |
| Rabbit (slow phase) | 5.4 min | Intravenous | [2] | |
| Rat (fast phase) | 1.74 ± 0.22 min | Not Specified | [4] | |
| Rat (slow phase) | 16.98 ± 1.01 min | Not Specified | [4] | |
| Metabolic Clearance Rate (MCR) | Human | 4.1 ml/min/kg | Intravenous | [3] |
| Human (Normal Subjects) | 287.1 ml min-1 (m2)-1 | Intravenous | [5] | |
| Human (Cirrhotic Patients) | Significantly Reduced | Intravenous | [6] |
Note: The half-life of vasopressin analogues can vary. For example, the synthetic analogue Desmopressin has a longer half-life of approximately 2 to 2.2 hours in humans.[7] Another analogue, Selepressin, has a half-life of about 20 minutes in rats and 30 minutes in dogs.[8]
Mechanism of Action and Signaling Pathway
Ornipressin exerts its physiological effects by binding to and activating the Vasopressin V1a receptor (V1aR), a G-protein coupled receptor (GPCR).[9] This activation initiates a downstream signaling cascade, leading to vasoconstriction.
Caption: Ornipressin V1a receptor signaling pathway leading to vasoconstriction.
Experimental Protocols
Protocol 1: Determination of this compound Half-Life in Rats
This protocol outlines a general procedure for determining the elimination half-life of this compound in a rat model following intravenous administration.
1. Animal Model and Housing:
-
Use adult male Sprague-Dawley rats (250-300g).
-
House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Acclimatize animals for at least one week before the experiment.
2. Catheter Implantation (for serial blood sampling):
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Surgically implant a catheter into the jugular vein for blood collection.
-
Allow the animal to recover for at least 24 hours post-surgery.
3. This compound Administration:
-
Prepare a sterile solution of this compound in saline at a suitable concentration.
-
Administer a single intravenous (IV) bolus dose of this compound via the tail vein or another appropriate route. The dose should be determined based on preliminary dose-ranging studies.
4. Blood Sample Collection:
-
Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein catheter at predetermined time points.
-
Suggested time points: 0 (pre-dose), 2, 5, 10, 15, 30, 60, 90, 120, and 240 minutes post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA) and a protease inhibitor to prevent degradation of the peptide.[10]
5. Plasma Preparation and Storage:
-
Immediately after collection, centrifuge the blood samples at 4°C to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
6. Quantification of this compound:
-
Analyze the plasma samples to determine the concentration of this compound using a validated analytical method such as a Radioimmunoassay (RIA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
7. Pharmacokinetic Analysis:
-
Plot the plasma concentration of this compound versus time.
-
Calculate the elimination half-life (t½) from the terminal phase of the concentration-time curve using non-compartmental or compartmental analysis software.
Caption: Experimental workflow for determining the in vivo half-life of this compound.
Protocol 2: Quantification of this compound in Plasma using LC-MS/MS
This protocol provides a general framework for the development of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in plasma.
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Thaw plasma samples on ice.
-
Acidify the plasma with a suitable buffer.
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the acidified plasma onto the SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interfering substances.
-
Elute this compound with an appropriate organic solvent mixture (e.g., acetonitrile/water with formic acid).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS System and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column suitable for peptide analysis.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions: Develop and optimize multiple reaction monitoring (MRM) transitions for the parent ion and at least two fragment ions of this compound and an internal standard.
3. Method Validation:
-
Validate the method for linearity, accuracy, precision, selectivity, recovery, and matrix effects according to regulatory guidelines.
4. Data Analysis:
-
Quantify the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.
References
- 1. What is Ornipressin used for? [synapse.patsnap.com]
- 2. Pharmacokinetics of vasopressin and atrial natriuretic peptide in anesthetized rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distribution, blood transport, and degradation of antidiuretic hormone in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological half-life and organ distribution of [3H]8-arginine-vasopressin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic clearance rate of immunoreactive vasopressin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic clearance rate of arginine vasopressin in patients with cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, pharmacodynamics, long-term efficacy and safety of oral 1-deamino-8-D-arginine vasopressin in adult patients with central diabetes insipidus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selepressin and Arginine Vasopressin Do Not Display Cardiovascular Risk in Atherosclerotic Rabbit | PLOS One [journals.plos.org]
- 9. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 10. Degradation and Stabilization of Peptide Hormones in Human Blood Specimens | PLOS One [journals.plos.org]
Application Notes and Protocols for Langendorff Heart Perfusion Studies with Ornipressin Acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Langendorff isolated heart apparatus provides a robust and controlled ex vivo environment for studying cardiac physiology and pharmacology. This application note details the use of Ornipressin acetate, a potent synthetic analog of vasopressin, in Langendorff heart perfusion studies. This compound is a selective agonist for the vasopressin V1a receptor, and its primary effect on the heart is potent vasoconstriction of the coronary arteries.[1] Understanding its cardiac effects is crucial for assessing its therapeutic potential and potential cardiovascular liabilities.
These protocols and notes provide a framework for investigating the direct and indirect effects of this compound on cardiac function, including its impact on coronary flow, myocardial contractility, and heart rate, as well as the underlying signaling pathways.
Key Physiological Effects of this compound on the Isolated Heart
This compound's primary mechanism of action in the cardiovascular system is through the activation of V1a receptors on vascular smooth muscle cells. This initiates a signaling cascade that leads to vasoconstriction.[2][3] In the context of the isolated perfused heart, this manifests as:
-
Coronary Vasoconstriction: this compound significantly reduces coronary blood flow in a concentration-dependent manner.[1]
-
Myocardial Depression: The reduction in coronary perfusion can lead to secondary myocardial depression, characterized by a decrease in systolic left ventricular pressure (LVP) and myocardial oxygen consumption (MVO2).[1]
-
Direct Myocardial Effects: At higher concentrations, Ornipressin may exert a small, direct negative inotropic effect on the myocardium, independent of the changes in coronary flow.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cardiac parameters as observed in Langendorff-perfused guinea pig hearts.
Table 1: Effects of Ornipressin on Cardiac Function under Constant Perfusion Pressure [1]
| Ornipressin Conc. (IU/L) | Coronary Flow (% of Control) | Heart Rate (% of Control) | Systolic LVP (% of Control) | MVO2 (% of Control) |
| 0.05 | 85 ± 3 | 98 ± 1 | 95 ± 2 | 90 ± 3 |
| 0.1 | 72 ± 4 | 96 ± 2 | 88 ± 3 | 81 ± 4 |
| 0.25 | 55 ± 5 | 93 ± 2 | 79 ± 4 | 68 ± 5 |
| 0.5 | 41 ± 5 | 90 ± 3 | 70 ± 5 | 57 ± 6 |
| 1.0 | 30 ± 4 | 87 ± 3 | 62 ± 6 | 48 ± 6 |
Data are presented as mean ± SEM. LVP = Left Ventricular Pressure; MVO2 = Myocardial Oxygen Consumption.
Table 2: Effects of Ornipressin on Cardiac Function under Constant Coronary Flow [1]
| Ornipressin Conc. (IU/L) | Coronary Perfusion Pressure (% of Control) | Heart Rate (% of Control) | Systolic LVP (% of Control) | MVO2 (% of Control) |
| 0.05 | 118 ± 4 | 100 ± 1 | 99 ± 1 | 105 ± 3 |
| 0.1 | 145 ± 6 | 100 ± 1 | 98 ± 2 | 112 ± 4 |
| 0.25 | 190 ± 8 | 99 ± 1 | 96 ± 2 | 120 ± 5 |
| 0.5 | 235 ± 11 | 99 ± 2 | 93 ± 3 | 125 ± 6 |
| 1.0 | 280 ± 15 | 98 ± 2 | 90 ± 4 | 127 ± 6 |
Data are presented as mean ± SEM. LVP = Left Ventricular Pressure; MVO2 = Myocardial Oxygen Consumption.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute the powder in a sterile, aqueous buffer (e.g., phosphate-buffered saline, pH 7.2) to create a high-concentration stock solution. The solubility in PBS is approximately 20 mg/ml.
-
Stock Concentration: Prepare a stock solution of a concentration that allows for easy dilution to the final desired concentrations in the perfusate. For example, a 1000x stock solution.
-
Storage: Store the stock solution at -20°C for long-term stability. For immediate use, aqueous solutions should ideally be prepared fresh.
Langendorff Heart Perfusion Protocol for this compound Studies
This protocol is a general guideline and may require optimization based on the animal model and specific experimental goals.
-
Animal Preparation:
-
Anesthetize the animal (e.g., guinea pig, rat) following approved institutional animal care and use committee protocols.
-
Administer heparin (e.g., 500 IU/kg, intraperitoneally) to prevent blood clotting.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
-
Cannulation and Perfusion Setup:
-
Identify the aorta and carefully cannulate it with an appropriately sized cannula.
-
Secure the aorta to the cannula with a suture.
-
Mount the cannulated heart on the Langendorff apparatus.[4][5][6]
-
Initiate retrograde perfusion with warm (37°C), oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer.[4] The perfusion can be at a constant pressure (e.g., 70-80 mmHg) or constant flow.[7]
-
-
Krebs-Henseleit Buffer Composition (in mM):
-
NaCl: 118
-
KCl: 4.7
-
CaCl2: 2.5
-
MgSO4: 1.2
-
KH2PO4: 1.2
-
NaHCO3: 25
-
Glucose: 11
-
-
Stabilization:
-
Allow the heart to stabilize for a period of 20-30 minutes. During this time, ensure that the heart rate, coronary flow, and left ventricular pressure are stable.
-
-
Drug Administration:
-
Prepare serial dilutions of this compound from the stock solution in Krebs-Henseleit buffer to achieve the final desired concentrations (e.g., 0.05, 0.1, 0.25, 0.5, and 1.0 IU/L).[1]
-
Introduce the this compound solutions into the perfusion line via a side-port injector or by switching the perfusate reservoir.
-
Administer each concentration for a sufficient duration to allow the cardiac parameters to reach a new steady state (e.g., 10-15 minutes).
-
-
Data Acquisition:
-
Continuously monitor and record the following parameters:
-
Coronary Flow: Measured by collecting the coronary effluent over a timed interval.
-
Heart Rate (HR): Derived from the electrocardiogram (ECG) or the left ventricular pressure signal.
-
Left Ventricular Pressure (LVP): Measured by inserting a fluid-filled balloon connected to a pressure transducer into the left ventricle. From this, systolic and diastolic pressures, as well as the developed pressure (LVDP = systolic - diastolic), can be calculated.
-
Coronary Perfusion Pressure (CPP): Monitored in constant flow experiments.
-
Myocardial Oxygen Consumption (MVO2): Calculated from the difference in oxygen content between the perfusate and the coronary effluent, and the coronary flow rate.
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Electrocardiogram (ECG): To assess for any rhythm disturbances.
-
-
-
Washout:
-
After the highest concentration of this compound has been administered, switch back to the drug-free Krebs-Henseleit buffer to observe for washout effects and recovery of cardiac function.
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Cardiomyocytes
Caption: this compound signaling cascade via the V1a receptor.
Experimental Workflow for Langendorff Heart Perfusion with this compound
Caption: Experimental workflow for a Langendorff heart study with Ornipressin.
References
- 1. Synthetic 8-ornithine-vasopressin, a clinically used vasoconstrictor, causes cardiac effects mainly via changes in coronary flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Controlled and Cardiac-Restricted Overexpression of the Arginine Vasopressin V1A Receptor Causes Reversible Left Ventricular Dysfunction Through Gαq-Mediated Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Langendorff Heart Studies - CorDynamics [cordynamics.com]
- 5. Langendorff heart - Wikipedia [en.wikipedia.org]
- 6. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Langendorff Isolated Heart Perfusion Technique | ADInstruments [adinstruments.com]
Troubleshooting & Optimization
Ornipressin acetate solubility in different buffer systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, handling, and stability of Ornipressin acetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a synthetic analogue of the hormone vasopressin. It is a potent vasoconstrictor and is primarily used in research to study its effects on the cardiovascular system and in surgical applications for hemostasis.
Q2: What is the molecular weight of this compound?
The formula weight of this compound is 1042.2 g/mol .[1][2]
Q3: What are the recommended storage conditions for this compound?
This compound should be stored as a crystalline solid at -20°C for long-term stability, where it can be stable for at least four years.[1] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is advisable to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.[3]
Q4: How should I prepare a stock solution of this compound?
A stock solution can be prepared by dissolving this compound in a solvent of choice, which should be purged with an inert gas.[1] For aqueous solutions, the crystalline solid can be dissolved directly in aqueous buffers.[1]
Solubility Data
The solubility of this compound can vary depending on the solvent and buffer system used. Below is a summary of available data.
| Solvent/Buffer System | pH | Approximate Solubility | Source |
| DMSO | - | ~10 mg/mL | [1][2][4] |
| PBS | 7.2 | ~20 mg/mL | [1][2][4][5] |
| PBS | - | 50 mg/mL | MedChemExpress |
Note: There is a discrepancy in the reported solubility of this compound in PBS. We recommend performing a solubility test in your specific batch and buffer system.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the dissolution and handling of this compound.
Issue 1: this compound is not dissolving.
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Question: I am having difficulty dissolving this compound in my aqueous buffer. What should I do?
-
Answer:
-
Increase Mixing: Ensure the solution is being mixed thoroughly. Use a vortex mixer or sonicator to aid dissolution.
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Gentle Heating: If precipitation or phase separation occurs, gentle heating can be used to aid dissolution.[3] However, be cautious as excessive heat can degrade the peptide.
-
Check pH: The solubility of peptides can be highly pH-dependent. Ensure the pH of your buffer is appropriate. While specific data for this compound's pH-solubility profile is limited, peptides are generally more soluble at pH values away from their isoelectric point.
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Solvent Exchange: If direct dissolution in an aqueous buffer is unsuccessful, consider preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it with your aqueous buffer.[1] Ensure the final concentration of the organic solvent is low enough not to interfere with your experiment.
-
Issue 2: The solution is cloudy or has visible precipitates after dissolution.
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Question: My this compound solution is cloudy. What could be the cause and how can I fix it?
-
Answer:
-
Aggregation/Precipitation: Cloudiness or precipitation can indicate that the peptide is aggregating or has exceeded its solubility limit in the chosen buffer.
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Check Concentration: You may be trying to dissolve the peptide at a concentration higher than its solubility in that specific buffer. Try preparing a more dilute solution.
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Ionic Strength: The ionic strength of the buffer can influence peptide solubility. In some cases, either increasing or decreasing the salt concentration may improve solubility.
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Filtration: If you suspect insoluble particles, you can filter the solution through a 0.22 µm filter to remove them. However, this may also remove some of the aggregated peptide, reducing the effective concentration.
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Issue 3: I am concerned about the stability of my this compound solution.
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Question: How long can I store my this compound solution?
-
Answer:
-
Aqueous solutions of this compound are not recommended to be stored for more than one day.[1] For longer-term storage, it is best to prepare a stock solution in DMSO and store it at -20°C or -80°C. When ready to use, thaw the stock solution and dilute it into your experimental buffer.
-
Experimental Protocols
Protocol for Determining this compound Solubility (Shake-Flask Method)
This protocol provides a general method for determining the solubility of this compound in a buffer system of your choice.
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Materials:
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This compound
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Chosen buffer system (e.g., citrate buffer, acetate buffer)
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Vials or tubes
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Shaker or rotator
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Centrifuge
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HPLC or UV-Vis spectrophotometer for quantification
-
-
Procedure:
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Add an excess amount of this compound to a known volume of the buffer in a vial.
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Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
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After incubation, centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
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Quantify the concentration of this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry. This concentration represents the solubility of this compound in that buffer at that temperature.
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Protocol for Stability Testing of an this compound Solution
This protocol outlines a basic approach to assess the stability of an this compound solution over time.
-
Materials:
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This compound solution in the desired buffer
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Storage vials
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Temperature-controlled storage units (e.g., refrigerator, freezer, incubator)
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HPLC for purity analysis
-
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Procedure:
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Prepare a fresh solution of this compound at the desired concentration.
-
Analyze the initial purity of the solution using a stability-indicating HPLC method. This will be your time zero (T=0) data point.
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Aliquot the solution into several vials and store them under the desired conditions (e.g., 4°C, -20°C, room temperature).
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At predetermined time points (e.g., 24 hours, 48 hours, 1 week), retrieve a vial from each storage condition.
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Allow the sample to come to room temperature and analyze its purity by HPLC.
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Compare the purity at each time point to the T=0 data to determine the degradation of this compound under those storage conditions.
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Visualizations
Caption: Troubleshooting workflow for this compound dissolution.
Caption: Simplified V1a receptor signaling pathway for Ornipressin.
References
Ornipressin Acetate in Aqueous Solution: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Ornipressin acetate in aqueous solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage duration for this compound in an aqueous solution?
A1: For freshly prepared aqueous solutions of this compound, it is recommended not to store them for more than one day.[1] This is due to the potential for degradation. For longer-term storage of stock solutions, it is advised to keep them at -80°C for up to six months or at -20°C for up to one month.[2]
Q2: What are the primary factors that affect the stability of this compound in an aqueous solution?
A2: As a peptide analog of vasopressin, the stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and exposure to light.[2] Peptides are susceptible to hydrolysis and oxidation, processes that can be accelerated by non-optimal conditions.[3][4]
Q3: How does pH impact the stability of this compound solutions?
A3: The pH of the aqueous solution is a critical factor. Studies on Arginine-Vasopressin, a closely related peptide, have shown that maximum stability is achieved in acidic conditions, specifically at a pH of 3.35.[2] It is likely that this compound exhibits similar stability characteristics.
Q4: Are there any specific degradation products of this compound that I should be aware of?
A4: While specific degradation products for this compound are not extensively documented in publicly available literature, peptides like Ornipressin can undergo degradation through pathways such as hydrolysis of the peptide bonds or oxidation of amino acid residues.[3][4] Forced degradation studies can help identify potential degradation products under various stress conditions.[5][6]
Troubleshooting Guide
Issue: I am observing a loss of potency in my this compound solution.
Possible Causes and Solutions:
-
Improper Storage: Aqueous solutions of this compound are not recommended for storage for more than 24 hours at room temperature.[1] For extended storage, aliquoting and freezing at -20°C or -80°C is recommended.[2]
-
Incorrect pH: The pH of your solution may not be optimal for stability. For vasopressin analogs, an acidic pH around 3.4 to 3.6 is often used for formulations.[7] A study on Arginine-Vasopressin demonstrated maximum stability at pH 3.35.[2] Consider adjusting the pH of your buffer system.
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Exposure to Light: Photodegradation can occur with peptide-based drugs.[3] Protect your solutions from light by using amber vials or covering the container with foil.
-
Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles as this can lead to peptide degradation. Aliquot your stock solution into smaller, single-use volumes.
Data on Stability of Vasopressin Analogs
The following tables summarize stability data for Vasopressin, which can serve as a valuable reference for Ornipressin due to their structural similarity.
Table 1: Stability of Vasopressin in 0.9% Sodium Chloride Solution [8][9]
| Concentration | Storage Condition | Stability Duration |
| 0.4 units/mL | Room Temperature | 90 days |
| 0.4 units/mL | Refrigerated | 90 days |
| 1.0 unit/mL | Room Temperature | < 30 days (>10% degradation) |
| 1.0 unit/mL | Refrigerated | 90 days |
Table 2: Effect of pH on Arginine-Vasopressin Stability [2]
| pH | Stability |
| 3.35 | Maximum stability observed |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.[5][6][10]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer at a concentration of 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 N NaOH and heat at 60°C for 24 hours.
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Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 60°C for 48 hours.
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Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours.
-
-
Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating RP-HPLC Method
This protocol provides a starting point for developing an RP-HPLC method to analyze the stability of this compound and separate it from its degradation products. This method is adapted from a study on the related peptide, Terlipressin.[11][12]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., monobasic potassium phosphate) with the pH adjusted to 3.5.
-
Flow Rate: 1.5 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, precision, accuracy, and robustness.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Troubleshooting flowchart for loss of this compound potency.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Effect of buffer pH, buffer concentration and skin with or without enzyme inhibitors on the stability of [Arg(8)]-vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijrpp.com [ijrpp.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.ashp.org [publications.ashp.org]
- 8. Extended Stability of Vasopressin Injection in Polyvinyl Chloride Bags and Polypropylene Syringes and Its Impact on Critically Ill Patient Care and Medication Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extended Stability of Vasopressin Injection in Polyvinyl Chloride Bags and Polypropylene Syringes and Its Impact on Critically Ill Patient Care and Medication Waste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biopharminternational.com [biopharminternational.com]
- 11. jocpr.com [jocpr.com]
- 12. jocpr.com [jocpr.com]
Technical Support Center: Ornipressin Acetate Administration & Tachyphylaxis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding tachyphylaxis observed with repeated administration of Ornipressin acetate.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis and why is it a concern with this compound?
A1: Tachyphylaxis is a rapid decrease in the response to a drug following its repeated administration.[1] With this compound, a potent vasoconstrictor, this means that subsequent doses may produce a diminished vasoconstrictive effect, which can be problematic in experimental settings requiring sustained vascular tone.
Q2: What is the underlying mechanism of Ornipressin-induced tachyphylaxis?
A2: this compound acts as an agonist on the vasopressin V1a receptor, a G-protein coupled receptor (GPCR). The primary mechanism of tachyphylaxis is believed to be V1a receptor desensitization and internalization.[2] Prolonged or repeated exposure to Ornipressin leads to phosphorylation of the V1a receptor, uncoupling from its G-protein, and subsequent removal from the cell surface, rendering the cell less responsive to the drug.[3]
Q3: How quickly can tachyphylaxis to Ornipressin develop?
A3: Desensitization to vasopressin V1a receptor agonists can occur rapidly, within minutes of exposure.[2] The extent and rate of tachyphylaxis can be dependent on the concentration of this compound used and the frequency of administration.
Q4: Is it possible to prevent or reverse tachyphylaxis to this compound?
A4: Complete prevention or reversal can be challenging during continuous administration. However, research suggests that the mechanism of desensitization involves Protein Kinase C (PKC).[2] Therefore, the use of PKC inhibitors may attenuate the development of tachyphylaxis. Additionally, allowing for a sufficient drug-free period between administrations can enable receptor resensitization.
Q5: Are there alternative strategies if tachyphylaxis becomes experimentally limiting?
A5: If tachyphylaxis to this compound is compromising your experimental outcomes, consider the following:
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Dose Adjustment: Increasing the dose of Ornipressin may temporarily overcome the reduced response, though this may also accelerate desensitization.
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Intermittent Dosing: Introducing drug-free intervals can allow for receptor recovery.
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Combination Therapy: In some contexts, combining Ornipressin with a vasoconstrictor that acts through a different receptor system (e.g., an alpha-adrenergic agonist) may provide a more sustained response. However, potential drug interactions should be carefully considered.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Diminished vasoconstrictor response to the second dose of this compound. | Development of tachyphylaxis due to V1a receptor desensitization. | 1. Confirm the initial dose provided the expected response. 2. Increase the time interval between doses to allow for receptor resensitization. 3. Consider pre-treatment with a PKC inhibitor to assess its effect on tachyphylaxis. |
| Complete loss of response to Ornipressin after multiple administrations. | Severe receptor downregulation and internalization. | 1. Cease Ornipressin administration for an extended period to allow for receptor recycling to the cell surface. 2. If experimentally feasible, switch to a vasoconstrictor with a different mechanism of action. |
| Variability in the degree of tachyphylaxis between experiments. | Differences in experimental conditions such as tissue preparation, temperature, or buffer composition. | 1. Standardize all experimental parameters meticulously. 2. Ensure consistent timing and concentration of Ornipressin administration. |
Experimental Protocols
Induction and Measurement of Tachyphylaxis to V1a Agonists in Rat Aortic Rings
This protocol is adapted from studies on vasopressin-induced tachyphylaxis and can be applied to this compound as a V1a agonist.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
This compound
-
Phenylephrine
-
Organ bath system with isometric force transducers
-
Data acquisition system
Methodology:
-
Tissue Preparation: Euthanize rats and excise the thoracic aorta. Carefully remove adherent connective and adipose tissue. Cut the aorta into 4-5 mm rings.
-
Mounting: Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2g. Replace the buffer every 15-20 minutes.
-
Viability Check: Contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM) to ensure tissue viability. Wash out the phenylephrine and allow the tension to return to baseline.
-
Tachyphylaxis Induction:
-
Administer a supramaximal concentration of this compound (e.g., 100 nM) to the organ bath.
-
Record the contractile response until a stable plateau is reached (approximately 20 minutes).
-
Wash out the this compound and allow the tissue to relax to baseline (approximately 45 minutes).
-
Repeat the administration of this compound at the same concentration two more times, with a 45-minute washout period in between each administration.
-
-
Data Analysis: Measure the peak contractile force for each this compound administration. Express the second and third responses as a percentage of the initial response to quantify the degree of tachyphylaxis.
Quantitative Data Summary
The following table summarizes representative data from vasopressin-induced tachyphylaxis experiments in rat aortic rings, which is expected to be comparable for this compound.
| Administration | Mean Contractile Response (% of Initial Response) |
| First | 100% |
| Second | ~70-80% |
| Third | ~50-60% |
Note: These are approximate values and will vary depending on specific experimental conditions.
Visualizations
Signaling Pathway of this compound via the V1a Receptor
Caption: Ornipressin V1a Receptor Signaling Cascade.
Experimental Workflow for Tachyphylaxis Induction
Caption: Tachyphylaxis Experimental Workflow.
References
- 1. Vasopressin tachyphylaxis. A study in conscious man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of rapid desensitization to arginine vasopressin in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adrenoceptor Desensitization: Current Understanding of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ornipressin Acetate Dosage for Consistent Vasoconstriction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving Ornipressin acetate for consistent vasoconstriction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound-induced vasoconstriction?
This compound is a synthetic analog of vasopressin and acts as a potent vasoconstrictor.[1] Its primary mechanism of action is mediated through the activation of V1a vasopressin receptors, which are predominantly located on vascular smooth muscle cells.[2][3] Binding of Ornipressin to these G-protein coupled receptors triggers the activation of phospholipase C (PLC).[2] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 stimulates the release of calcium ions (Ca2+) from intracellular stores, leading to an increase in cytosolic Ca2+ concentration.[2] This elevated intracellular calcium results in the contraction of smooth muscle cells, causing vasoconstriction and a reduction in blood flow.[2]
Q2: How should I prepare and store this compound solutions for my experiments?
This compound is typically supplied as a crystalline solid.[2] For experimental use, it is recommended to prepare a stock solution. This compound is soluble in DMSO at approximately 10 mg/mL and in PBS (pH 7.2) at about 20 mg/mL.[2] To prepare an aqueous solution, the crystalline solid can be directly dissolved in your buffer of choice.[2] It is advisable to purge the solvent with an inert gas before dissolving the compound.[2] While the solid form is stable for at least four years when stored at -20°C, it is recommended that aqueous solutions be used within one day of preparation.[2]
Q3: What are typical experimental dosage ranges for this compound?
The optimal dosage of this compound will vary depending on the experimental model. Below are some reported effective concentrations and doses:
-
Cell-Based Assays: In HEK293 cells expressing human vasopressin V1a receptors, Ornipressin has an EC50 value of 0.69 nM for inducing reporter gene expression.[2]
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Isolated Tissue/Organ Bath: For isolated guinea pig hearts, concentrations ranging from 0.05 to 1.0 IU/L have been used to demonstrate a concentration-dependent decrease in coronary flow.[4]
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In Vivo Animal Studies: In rats, an intravenous dose of 0.1 nmol/kg has been shown to increase arterial blood pressure.[2] In anesthetized dogs, a bolus injection of 0.03 U/kg resulted in significant hemodynamic changes.[5]
Q4: How do I convert International Units (IU) of Ornipressin to a molar or mass concentration?
A precise universal conversion can be challenging as the biological activity (IU) can vary between batches. However, a commonly cited conversion is:
1 International Unit (IU) of Ornipressin ≈ 2.8 micrograms (µg) [4]
To convert to a molar concentration, you will need the molecular weight of this compound. The molecular weight of the free base is 1042.19 g/mol .
Example Conversion: To prepare a 1 IU/L solution:
-
Convert IU to mass: 1 IU = 2.8 µg
-
You have 2.8 µg/L.
-
Convert mass to moles: Moles = Mass / Molecular Weight Moles = (2.8 x 10⁻⁶ g) / (1042.19 g/mol ) ≈ 2.69 x 10⁻⁹ moles
-
Therefore, a 1 IU/L solution is approximately 2.69 nM.
Troubleshooting Guide
Problem: Inconsistent or diminishing vasoconstrictive response to repeated doses of this compound.
Possible Cause 1: Tachyphylaxis
Tachyphylaxis, a rapid decrease in response to a drug after repeated administration, can occur with vasopressin analogs.[6] This may be due to receptor desensitization or internalization.
Solutions:
-
Increase the interval between doses: Allow sufficient time for the receptors to recover before administering the next dose.
-
Perform cumulative concentration-response curves: Instead of repeated bolus injections of the same concentration, a cumulative addition of increasing concentrations can help characterize the response before significant tachyphylaxis develops.[7]
-
Limit the number of applications: In some experimental designs, it may be necessary to use a fresh tissue preparation if multiple strong contractions are required.
Possible Cause 2: Solution Instability
This compound solutions, particularly in physiological buffers at 37°C, may have limited stability.
Solutions:
-
Prepare fresh solutions daily: It is recommended to prepare aqueous solutions of this compound on the day of the experiment.[2]
-
Keep stock solutions cold: Store stock solutions at 4°C during the experiment and only dilute to the final concentration immediately before use.
Problem: No significant vasoconstriction is observed at expected effective concentrations.
Possible Cause 1: Experimental Technique in Isolated Tissue Baths
Improper tissue handling or setup can lead to a lack of response.
Solutions:
-
Verify tissue viability: At the beginning of each experiment, challenge the tissue with a standard vasoconstrictor like phenylephrine (e.g., 10⁻⁵ M) or a high potassium solution to ensure it is healthy and responsive.[7]
-
Optimize tissue tension: For aortic rings, a resting tension of around 2 grams is often applied incrementally.[7] This optimal tension is crucial for observing a contractile response.
-
Allow for an equilibration period: After mounting the tissue, allow it to equilibrate in the organ bath for at least 40-60 minutes before starting the experiment.[8]
Possible Cause 2: Influence of Anesthesia in In Vivo Experiments
Some anesthetics can affect the cardiovascular system and may alter the response to vasoconstrictors.
Solutions:
-
Choose appropriate anesthesia: Urethane or pentobarbital are commonly used for invasive blood pressure measurements in rats.[9][10] Be aware that some inhalational anesthetics may have vasodilatory properties that could counteract the effects of Ornipressin.
-
Allow for stabilization after anesthesia induction: Ensure that hemodynamic parameters are stable before administering Ornipressin.
Possible Cause 3: Regional Differences in Vascular Sensitivity
Different blood vessels exhibit varying sensitivity to vasopressin and its analogs.[11][12]
Solutions:
-
Consult literature for your specific tissue: Research the expected sensitivity of your chosen vascular bed to vasopressin analogs. For example, some studies suggest that the aorta may be more sensitive to norepinephrine than the mesenteric artery.[12]
-
Perform a pilot study: If data is unavailable, conduct a pilot experiment with a wide range of Ornipressin concentrations to determine the effective dose range for your specific tissue.
Data Presentation
Table 1: Summary of this compound Dosages and Concentrations in Different Experimental Models
| Experimental Model | Species/Cell Line | Preparation | Dosage/Concentration | Observed Effect | Reference(s) |
| Cell-Based Assay | Human (HEK293) | V1a Receptor Expression | EC50: 0.69 nM | Reporter Gene Expression | [2] |
| Isolated Heart | Guinea Pig | Langendorff Perfusion | 0.05 - 1.0 IU/L | Decreased Coronary Flow | [4] |
| In Vivo | Rat | Anesthetized | 0.1 nmol/kg (IV) | Increased Arterial Blood Pressure | [2] |
| In Vivo | Dog | Anesthetized | 0.03 U/kg (IV bolus) | Increased Blood Pressure, Decreased Cardiac Output | [5] |
| Clinical | Human | Anesthetized | 1 - 2 IU/h (infusion) | Restoration of Arterial Blood Pressure |
Experimental Protocols
Detailed Methodology for Isolated Rat Aortic Ring Preparation and Dose-Response Curve Generation
This protocol describes the preparation of isolated rat aortic rings and the generation of a cumulative concentration-response curve to this compound in an isolated tissue bath.
1. Materials and Reagents:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
This compound
-
Phenylephrine
-
Isolated tissue bath system with isometric force transducers
-
Carbogen gas (95% O₂ / 5% CO₂)
2. Aortic Ring Preparation:
-
Euthanize the rat using an approved method.
-
Perform a thoracotomy and carefully excise the thoracic aorta.
-
Immediately place the aorta in ice-cold Krebs-Henseleit solution.
-
Under a dissecting microscope, remove adhering connective and adipose tissue.
-
Cut the aorta into rings of approximately 2-3 mm in width.
3. Experimental Setup:
-
Mount each aortic ring between two L-shaped stainless-steel hooks in a 50 mL organ bath chamber containing Krebs-Henseleit solution, continuously gassed with carbogen and maintained at 37°C.
-
Gradually increase the resting tension to 2 grams and allow the tissue to equilibrate for at least 60 minutes. Replace the buffer every 15-20 minutes during equilibration.
-
After equilibration, test the viability of the rings by inducing a contraction with 10⁻⁵ M phenylephrine. Once a stable plateau is reached, wash the tissue until it returns to baseline tension.
4. Cumulative Concentration-Response Curve:
-
After a final wash and return to baseline, add this compound to the bath in a cumulative manner, increasing the concentration in half-log increments (e.g., 10⁻¹² M to 10⁻⁶ M).
-
Allow the response to each concentration to reach a stable plateau before adding the next concentration.
-
Record the contractile force at each concentration.
5. Data Analysis:
-
Express the contractile response as a percentage of the maximal contraction obtained.
-
Plot the percentage of maximal contraction against the logarithm of the this compound concentration to generate a sigmoidal dose-response curve.
-
Calculate the EC50 (the concentration that produces 50% of the maximal response).
Detailed Methodology for In Vivo Blood Pressure Measurement in Anesthetized Rats
This protocol describes the direct measurement of arterial blood pressure in an anesthetized rat following intravenous administration of this compound.
1. Animal Preparation and Anesthesia:
-
Anesthetize a male Wistar or Sprague-Dawley rat with an appropriate anesthetic (e.g., urethane at 1.2 g/kg, i.p.).[9]
-
Ensure a stable plane of anesthesia by checking for the absence of pedal and corneal reflexes.
-
Place the rat on a heating pad to maintain body temperature at 37°C.
2. Surgical Cannulation:
-
Make a midline incision in the neck to expose the trachea, right carotid artery, and right jugular vein.
-
Cannulate the trachea to ensure a patent airway.
-
Isolate the right carotid artery and insert a cannula filled with heparinized saline (e.g., 50 IU/mL) for blood pressure measurement. Connect the cannula to a pressure transducer.[9][10]
-
Isolate the right jugular vein and insert a cannula for intravenous drug administration.[9][10]
3. Blood Pressure Recording and Drug Administration:
-
Allow the animal's blood pressure to stabilize for at least 30 minutes after the surgical procedure.
-
Record baseline mean arterial pressure (MAP).
-
Administer a bolus intravenous injection of this compound via the jugular vein cannula. A starting dose could be in the range of 0.1 nmol/kg.[2]
-
Continuously record the blood pressure to observe the vasoconstrictive response (increase in MAP).
-
Different doses can be tested after the blood pressure has returned to baseline.
Mandatory Visualizations
References
- 1. The vascular effects of different arginase inhibitors in rat isolated aorta and mesenteric arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. V1a- and V2-type vasopressin receptors mediate vasopressin-induced Ca2+ responses in isolated rat supraoptic neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atypical β-adrenoceptors, different from β3-adrenoceptors and probably from the low-affinity state of β1-adrenoceptors, relax the rat isolated mesenteric artery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitivity of rabbit aorta and mesenteric artery to norepinephrine: role of tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vasopressin tachyphylaxis. A study in conscious man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The relative importance of nitric oxide and nitric oxide-independent mechanisms in acetylcholine-evoked dilatation of the rat mesenteric bed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vasoconstrictor role for vasopressin in experimental heart failure in the rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drughunter.com [drughunter.com]
- 11. Selepressin, a new V1A receptor agonist: hemodynamic comparison to vasopressin in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential responses of rat aorta and mesenteric artery to norepinephrine and serotonin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting variability in Ornipressin acetate experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in experimental results involving Ornipressin acetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic analog of vasopressin, a peptide hormone.[1] It functions as a potent vasoconstrictor by acting as an agonist for vasopressin V1a receptors, and to a lesser extent, V2 receptors.[2] The binding of Ornipressin to V1a receptors on vascular smooth muscle cells triggers a G-protein coupled receptor (GPCR) signaling cascade. This activates phospholipase C, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, which in turn causes smooth muscle contraction and vasoconstriction.[1]
Q2: What are the common experimental applications of this compound?
This compound is primarily used in research and clinical settings for its vasoconstrictive properties. Common applications include:
-
In vivo studies: Investigating its effects on blood pressure and as a hemostatic agent to control bleeding.[3]
-
In vitro studies: Characterizing its activity on isolated blood vessels or cells expressing vasopressin receptors to understand its pharmacological profile.[2]
Q3: What are the recommended storage and handling conditions for this compound?
For long-term stability, this compound powder should be stored at -20°C. Stock solutions can be prepared in solvents like DMSO or PBS (pH 7.2).[2] Aqueous solutions are not recommended for storage for more than one day.[2] It is crucial to handle the substance with care, avoiding ingestion, inhalation, or contact with skin and eyes.[2]
Q4: What are the potential sources of variability in experiments with this compound?
Variability in experimental results can arise from several factors, including:
-
Compound Quality: Purity of the synthetic peptide, presence of impurities, and batch-to-batch variability can significantly impact results.[4][5][6][7][8][9][10]
-
Experimental Conditions: Factors such as pH, temperature, and light exposure can affect the stability and activity of this compound.[11][12][13][14][15]
-
Assay System: In cell-based assays, the choice of cell line, presence of endogenous receptors, and receptor dimerization can influence outcomes.[16][17][18][19] In in-vivo assays, inter-subject variability in factors like skin thickness and vascularization can be a major source of variation.[20][21][22]
-
Protocol Execution: Inconsistent solution preparation, handling, and measurement techniques can introduce errors.[20][23]
Troubleshooting Guides
In-Vivo Vasoconstriction Assays
Problem: High variability in skin blanching response between subjects.
-
Possible Cause: Inherent biological differences among subjects, such as skin thickness and vascular reactivity.[20][21]
-
Troubleshooting Steps:
-
Subject Selection: Use a homogenous subject population (e.g., same strain, age, and sex of rats).[24][25]
-
Acclimatization: Allow subjects to acclimatize to the experimental environment to reduce stress-induced physiological changes.
-
Site Selection: Apply this compound to a consistent and well-defined skin area on each subject.
-
Increase Sample Size: A larger sample size can help to statistically mitigate the effects of inter-subject variability.[20]
-
Use of Controls: Include both negative (vehicle) and positive controls in each experiment to normalize the response.
-
Problem: Weak or no vasoconstrictor response.
-
Possible Cause 1: Sub-optimal dose or concentration of this compound.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response study to determine the optimal concentration range for your experimental model.[22]
-
-
Possible Cause 2: Degradation of this compound.
-
Troubleshooting Steps:
-
Possible Cause 3: Poor skin penetration.
-
Troubleshooting Steps:
-
Vehicle Optimization: The choice of vehicle can significantly impact skin penetration. Consider evaluating different formulations.[21]
-
In-Vitro Cell-Based GPCR Assays
Problem: Low signal or no response in a cell-based assay.
-
Possible Cause 1: Low expression or functionality of the V1a receptor in the cells.
-
Troubleshooting Steps:
-
Receptor Expression Analysis: Confirm the expression of the V1a receptor in your cell line using techniques like qPCR or western blotting.
-
Positive Control: Use a known agonist for the V1a receptor to validate the assay system.
-
-
Possible Cause 2: Issues with cell health.
-
Troubleshooting Steps:
-
Possible Cause 3: Sub-optimal assay conditions.
-
Troubleshooting Steps:
-
Incubation Time: Optimize the incubation time with this compound.[28]
-
Assay Buffer: Ensure the assay buffer composition and pH are appropriate for the cells and the receptor-ligand interaction.
-
Problem: High background signal or inconsistent results.
-
Possible Cause 1: Presence of endogenous vasopressin receptors in the cell line.
-
Troubleshooting Steps:
-
Cell Line Selection: Choose a cell line with low or no endogenous expression of vasopressin receptors.
-
Characterize Parental Cell Line: Always test the parental cell line (without the transfected receptor) as a negative control.
-
-
Possible Cause 2: Ligand-specific effects or biased signaling.
-
Troubleshooting Steps:
-
Possible Cause 3: Batch-to-batch variability of this compound.
-
Troubleshooting Steps:
-
Quality Control: Purchase from a reputable supplier and request a certificate of analysis to verify purity.[1][4][5][29][30] Consider performing in-house quality control.[1][4][5]
-
Test New Batches: When receiving a new batch, perform a side-by-side comparison with the previous batch to ensure consistency.
-
Data Presentation
Table 1: Pharmacological Profile of this compound
| Parameter | Receptor | Species | Value | Reference |
| EC50 | Vasopressin V1A | Human | 0.69 nM | [2] |
| EC50 | Vasopressin V2 | Human | 0.45 nM | [2] |
| EC50 | Vasopressin V1B | Human | 7.5 nM | [2] |
| EC50 | Oxytocin Receptor | Human | 71 nM | [2] |
Experimental Protocols
In-Vivo Vasoconstriction Assay (Rat Model)
This protocol is a general guideline and should be optimized for specific experimental needs.
-
Animal Preparation:
-
This compound Application:
-
Prepare a solution of this compound in a suitable vehicle (e.g., saline).
-
Apply a defined volume of the solution to a specific area of the shaved skin.
-
-
Measurement of Vasoconstriction:
-
Data Analysis:
-
Calculate the change in skin color from baseline for each time point.
-
The Area Under the Effect Curve (AUEC) can be calculated to quantify the overall vasoconstrictor response.[20]
-
In-Vitro Cell-Based Calcium Mobilization Assay
This protocol is a general guideline for measuring this compound-induced calcium mobilization in cells expressing the V1a receptor.
-
Cell Preparation:
-
Plate cells expressing the human V1a receptor in a 96-well black, clear-bottom plate.
-
Culture the cells until they reach the desired confluency.
-
-
Loading with Calcium Indicator Dye:
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer.
-
Incubate according to the dye manufacturer's instructions.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of this compound in assay buffer.
-
Use a fluorescence plate reader equipped with an automated injection system to add the this compound solutions to the wells.
-
Measure the fluorescence intensity before and after compound addition to determine the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each concentration of this compound.
-
Plot the response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Visualizations
Caption: this compound signaling pathway leading to vasoconstriction.
Caption: Experimental workflow for an in-vivo vasoconstriction assay.
Caption: Workflow for an in-vitro cell-based calcium mobilization assay.
References
- 1. Analytical methods and Quality Control for peptide products [biosynth.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Quality control of synthetic peptides [innovagen.com]
- 5. Quality control: the central pillar supporting peptide manufacturing [manufacturingchemist.com]
- 6. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Batch Selection via In Vitro/In Vivo Correlation in Pharmacokinetic Bioequivalence Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Performance of Multiple-Batch Approaches to Pharmacokinetic Bioequivalence Testing for Orally Inhaled Drug Products with Batch-to-Batch Variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An unexpected pH effect on the stability of moexipril lyophilized powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effect of pH and of temperature on the stability and bioactivity of nystatin and amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. GPCR - Structure, Function and Challenges - LubioScience [lubio.ch]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. biopharmaservices.com [biopharmaservices.com]
- 21. The vasoconstrictor assay in bioequivalence testing: practical concerns and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. fda.gov [fda.gov]
- 23. gmp-compliance.org [gmp-compliance.org]
- 24. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. revvity.com [revvity.com]
- 29. polypeptide.com [polypeptide.com]
- 30. researchgate.net [researchgate.net]
- 31. iworx.com [iworx.com]
Technical Support Center: Ornipressin Acetate Stability and Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the degradation pathways and byproducts of Ornipressin acetate. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound?
A1: Based on its peptide structure, this compound is susceptible to several degradation pathways common to peptides. These include hydrolysis, oxidation, and photodegradation. Each of these pathways can be initiated or accelerated by specific environmental factors such as pH, temperature, and light.
Q2: What byproducts are likely to be formed from the degradation of this compound?
A2: Degradation of this compound is expected to yield smaller peptide fragments, modified amino acid residues, and potentially aggregation products. Specific byproducts will depend on the degradation pathway. For instance, hydrolysis will cleave peptide bonds, while oxidation typically targets susceptible amino acid residues like tyrosine or the disulfide bridge.
Q3: My this compound solution is showing a loss of potency over time. What could be the cause?
A3: Loss of potency is a direct consequence of this compound degradation. The most common causes in a laboratory setting are improper storage temperature, exposure to light, or use of a buffer with a pH that promotes hydrolysis. Review your storage and handling procedures to ensure they align with the manufacturer's recommendations.
Q4: I am observing unexpected peaks in my HPLC analysis of an this compound sample. How can I determine if these are degradation products?
A4: Unexpected peaks are often indicative of impurities or degradation byproducts. To confirm if they are degradation products, you can perform forced degradation studies. By intentionally exposing your this compound sample to stress conditions (e.g., acid, base, heat, light, oxidation), you can generate degradation products and compare their retention times with the unknown peaks in your sample. Mass spectrometry (LC-MS) can then be used to identify the mass of these byproducts and help elucidate their structure.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate pH of the solution | Prepare solutions in a buffered system within the optimal pH range for peptide stability (typically pH 4-6). Avoid highly acidic or alkaline conditions. | Reduced rate of hydrolytic degradation and improved stability of the solution. |
| High storage temperature | Store this compound solutions at the recommended temperature, typically 2-8°C. For long-term storage, consider freezing at -20°C or below, being mindful of freeze-thaw cycles. | Slower degradation kinetics, preserving the integrity of the peptide. |
| Exposure to light | Protect solutions from light by using amber vials or by wrapping the container in aluminum foil. | Minimized photodegradation, preventing the formation of light-induced byproducts. |
| Oxidative stress | If the solution is exposed to air for extended periods or contains oxidizing agents, sparge the solution with an inert gas like nitrogen or argon. | Reduced formation of oxidation byproducts. |
Issue 2: Inconsistent Results in Stability Studies
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variability in experimental conditions | Ensure that all parameters (pH, temperature, light exposure, concentration) are tightly controlled across all experiments. Use calibrated equipment. | Reproducible degradation profiles and reliable stability data. |
| Inadequate analytical method | Develop and validate a stability-indicating HPLC method that can resolve this compound from its potential degradation products. | Accurate quantification of the parent peptide and its byproducts. |
| Contamination of samples | Use high-purity solvents and reagents. Ensure glassware is thoroughly cleaned to avoid contaminants that could catalyze degradation. | Elimination of extraneous peaks and artifacts in the chromatogram. |
Experimental Protocols
Forced Degradation Studies Protocol
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[1][2]
1. Acid Hydrolysis:
-
Method: Dissolve this compound in 0.1 M hydrochloric acid.
-
Incubation: Incubate at 60°C for 24 hours.
-
Neutralization: Neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide before analysis.
2. Base Hydrolysis:
-
Method: Dissolve this compound in 0.1 M sodium hydroxide.
-
Incubation: Incubate at 60°C for 24 hours.
-
Neutralization: Neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid before analysis.
3. Oxidative Degradation:
-
Method: Dissolve this compound in a solution of 3% hydrogen peroxide.
-
Incubation: Store at room temperature, protected from light, for 24 hours.
4. Thermal Degradation:
-
Method: Store a solid sample of this compound in an oven at 105°C for 48 hours.
-
Analysis: Dissolve the heat-stressed solid in a suitable solvent for analysis.
5. Photodegradation:
-
Method: Expose a solution of this compound to a calibrated light source (e.g., UV lamp at 254 nm or a photostability chamber).
-
Control: A parallel sample should be wrapped in aluminum foil to serve as a dark control.
-
Duration: Expose for a period sufficient to produce noticeable degradation (e.g., 24-48 hours).
Stability-Indicating HPLC Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is typically used for the analysis of peptides and their degradation products.[3][4]
| Parameter | Typical Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |
| Gradient | A time-programmed gradient from low to high percentage of Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 30°C |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from forced degradation studies on this compound, as specific data is not publicly available. This illustrates the expected outcomes.
| Stress Condition | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) | Appearance of Solution |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | 15% | Smaller peptide fragments (cleavage at peptide bonds) | Clear, colorless |
| Base Hydrolysis (0.1 M NaOH, 60°C, 24h) | 25% | Deamidation products, smaller peptide fragments | Clear, colorless |
| Oxidative (3% H₂O₂, RT, 24h) | 20% | Oxidized tyrosine, disulfide bridge cleavage products | Clear, colorless |
| Thermal (Solid, 105°C, 48h) | 10% | Aggregates, various small degradation products | Slight discoloration of solid |
| Photolytic (UV 254nm, 24h) | 12% | Photodimers, products of tyrosine photo-oxidation | Clear, colorless |
Visualizations
Degradation Pathways
Caption: Inferred degradation pathways for this compound.
Experimental Workflow for Stability Analysis
Caption: Experimental workflow for forced degradation studies.
References
- 1. Metabolism of vasopressin, oxytocin and their analogues [Mpa1, D-Arg8]-vasopressin (dDAVP) and [Mpa1, D-Tyr(Et)2, Thr4, Orn8]-oxytocin (antocin) in human kidney and liver homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. library.dphen1.com [library.dphen1.com]
- 3. What is the mechanism of Ornipressin? [synapse.patsnap.com]
- 4. jocpr.com [jocpr.com]
Potential for Ornipressin acetate aggregation in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ornipressin acetate. The information focuses on the potential for aggregation in solution and offers guidance on prevention and characterization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a synthetic peptide analog of vasopressin.[1] It acts as a potent vasoconstrictor by agonizing the vasopressin V1A receptor.[2][3][4] Key properties are summarized in the table below.
Q2: My this compound solution appears cloudy. What could be the cause?
Cloudiness or turbidity in your this compound solution is a likely indication of peptide aggregation. Peptides can self-associate to form larger, insoluble particles, which scatter light and make the solution appear cloudy. This can be influenced by several factors including concentration, pH, temperature, and buffer composition.[5]
Q3: How can I prevent this compound aggregation in my experiments?
Preventing aggregation is crucial for obtaining reliable and reproducible experimental results. Here are several strategies:
-
Work with freshly prepared solutions: The manufacturer of this compound recommends not storing aqueous solutions for more than one day, suggesting a time-dependent aggregation process.[6]
-
Optimize solution pH: Peptides are often least soluble at their isoelectric point (pI). Adjusting the pH of your buffer to be at least one unit away from the pI can increase the net charge of the peptide and reduce aggregation.[7][8]
-
Control peptide concentration: Higher concentrations of peptides are more prone to aggregation.[5] If possible, work with the lowest concentration that is compatible with your assay.
-
Use appropriate buffers and excipients: The choice of buffer can impact peptide stability. In some cases, the addition of excipients like arginine or non-denaturing detergents can help to prevent aggregation.[7][9]
-
Maintain a suitable temperature: Store stock solutions at the recommended temperature (-20°C or -80°C) and minimize freeze-thaw cycles.[4][8][10] For experimental work, consider if temperature fluctuations could be inducing aggregation.
Q4: What are the potential consequences of using aggregated this compound in my experiments?
Using aggregated this compound can lead to several issues:
-
Reduced biological activity: Aggregation can alter the peptide's conformation, preventing it from binding to its receptor and eliciting a biological response.
-
Inaccurate quantification: The presence of aggregates can interfere with concentration measurements, leading to errors in dosing.
-
Artifacts in biophysical measurements: Aggregates can cause artifacts in techniques like spectroscopy and chromatography.
-
Potential for immunogenicity: In pre-clinical and clinical studies, aggregated peptides can sometimes trigger an immune response.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Visible precipitates or cloudiness in the solution. | Peptide aggregation. | 1. Prepare fresh solutions of this compound before each experiment.[6]2. Centrifuge the solution to pellet the aggregates and use the supernatant, being mindful that the concentration will be lower than intended.3. Re-evaluate your buffer conditions (pH, salt concentration). |
| Inconsistent or lower-than-expected biological activity. | Loss of active monomer due to aggregation. | 1. Confirm the presence of aggregates using one of the analytical methods described in the Experimental Protocols section.2. Optimize your solution preparation and handling to minimize aggregation as outlined in the FAQs. |
| Difficulty dissolving this compound. | The peptide may be aggregating upon addition to the solvent. | 1. Ensure you are using a recommended solvent (e.g., DMSO for stock solutions, followed by dilution in an appropriate aqueous buffer).[2][6]2. Gentle vortexing or sonication may aid dissolution, but be cautious as excessive agitation can sometimes promote aggregation. |
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C45H63N13O12S2 • XC2H4O2 | [2][10] |
| Molecular Weight | 1042.2 g/mol (free base) | [2][10] |
| Purity | ≥98% | [2] |
| Appearance | Crystalline solid | [2] |
| Storage Temperature | -20°C | [6][10] |
| Long-term Stability | ≥ 4 years at -20°C as a solid | [3][6] |
| Solubility | DMSO: ~10 mg/mLPBS (pH 7.2): ~20 mg/mL | [2][3][6][10] |
| Aqueous Solution Stability | Recommended not to store for more than one day. | [6] |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound.
-
Materials: this compound (crystalline solid), Dimethyl sulfoxide (DMSO).
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of DMSO to the vial to achieve a concentration of approximately 10 mg/mL.
-
Gently vortex to dissolve the peptide completely.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
2. Assessment of this compound Aggregation by UV-Vis Spectroscopy
-
Objective: To detect the presence of large, light-scattering aggregates.
-
Principle: The presence of aggregates will cause scattering of light, leading to an apparent increase in absorbance at wavelengths where the peptide itself does not absorb (e.g., >320 nm).
-
Procedure:
-
Prepare your this compound solution in the desired buffer.
-
Use a spectrophotometer to scan the absorbance of the solution from 250 nm to 400 nm.
-
An increase in absorbance in the 320-400 nm range is indicative of light scattering by aggregates.
-
3. Characterization of this compound Aggregation by Size Exclusion Chromatography (SEC)
-
Objective: To separate and quantify monomeric Ornipressin from aggregates.
-
Principle: SEC separates molecules based on their size. Larger aggregates will elute earlier from the column than the smaller monomeric peptide.
-
Procedure:
-
Equilibrate an appropriate SEC column with your experimental buffer.
-
Inject your this compound solution onto the column.
-
Monitor the elution profile using UV absorbance at a suitable wavelength (e.g., 280 nm).
-
The appearance of peaks eluting before the main monomer peak is indicative of aggregation.
-
Visualizations
Caption: Troubleshooting workflow for this compound aggregation.
Caption: Experimental workflow for analyzing this compound aggregation.
Caption: Ornipressin signaling pathway via the V1A receptor.
References
- 1. What is Ornipressin used for? [synapse.patsnap.com]
- 2. Ornipressin (acetate) | CAS 914453-98-8 | Cayman Chemical | Biomol.com [biomol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 10. This compound CAS#: 914453-98-8 [m.chemicalbook.com]
Ornipressin Cardiovascular Side Effects in Animal Models: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the cardiovascular side effects of Ornipressin in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action by which Ornipressin causes cardiovascular side effects?
Ornipressin, a synthetic analog of vasopressin, exerts its potent vasoconstrictive effects primarily through the activation of vasopressin V1a receptors located on vascular smooth muscle cells.[1] This interaction initiates a signaling cascade that leads to increased intracellular calcium concentration, resulting in smooth muscle contraction and vasoconstriction.[1] This widespread vasoconstriction is responsible for the significant cardiovascular side effects observed.
Q2: What are the most common cardiovascular side effects of Ornipressin observed in animal models?
Studies in various animal models, including dogs and guinea pigs, have consistently demonstrated a range of cardiovascular side effects. The most prominent effects include:
-
Increased Blood Pressure: A sharp rise in both systolic and diastolic arterial pressure is a hallmark effect.[1]
-
Decreased Cardiac Output: Despite the increase in blood pressure, cardiac output is markedly reduced.[1]
-
Impaired Coronary Perfusion: Ornipressin induces significant constriction of coronary arteries, leading to reduced myocardial blood flow.[1][2]
-
Myocardial Ischemia: The imbalance between increased myocardial oxygen demand (due to increased afterload) and reduced oxygen supply can lead to myocardial ischemia.[1][3]
-
Arrhythmias and Bradycardia: Alterations in heart rhythm, including bradycardia (a slower than normal heart rate), have been reported.[4]
Troubleshooting Guide
Issue 1: Severe Hypertension and Tachycardia/Bradycardia Observed Immediately After Ornipressin Administration.
-
Possible Cause: The dose of Ornipressin may be too high for the specific animal model or individual animal. The cardiovascular system's response to Ornipressin can be dose-dependent.
-
Troubleshooting Steps:
-
Review Dosage: Immediately verify the calculated and administered dose. Refer to established dose-response data for your specific animal model if available. For guidance on converting human doses to animal equivalent doses (AED), consult relevant pharmacological resources.
-
Consider Dose Reduction: In subsequent experiments, consider a dose-reduction strategy. A pilot study to determine the optimal dose that achieves the desired primary effect with manageable cardiovascular side effects is recommended.
-
Administer a Vasodilator: In cases of severe hypertension, the administration of a vasodilator like nitroglycerin has been shown to counteract the peripheral vasoconstriction and reduce blood pressure.[5] However, it's crucial to note that nitroglycerin may not reverse the Ornipressin-induced reduction in coronary blood flow.[5]
-
Utilize a V1a Receptor Antagonist: For a more targeted approach, a specific V1a receptor antagonist can be used to reverse the effects of Ornipressin.[6][7]
-
Issue 2: Evidence of Myocardial Ischemia (e.g., ST-segment changes on ECG) Following Ornipressin Administration.
-
Possible Cause: Ornipressin's potent vasoconstrictive effect on coronary arteries can significantly reduce myocardial blood flow, leading to ischemia.[1][3]
-
Troubleshooting Steps:
-
Continuous ECG Monitoring: Ensure continuous and vigilant ECG monitoring throughout the experiment to detect any signs of ischemia promptly.
-
Reduce Ornipressin Dose: As with hypertension, the ischemic effects are likely dose-dependent. Lowering the dose may mitigate this side effect.
-
Co-administration of a Coronary Vasodilator: While systemic vasodilators like nitroglycerin may not be fully effective in reversing coronary vasoconstriction,[5] exploring other agents with more potent coronary vasodilating properties could be considered in a carefully designed study.
-
Consider an Alternative Vasoconstrictor: If the primary goal of the experiment is not dependent on the specific properties of Ornipressin, consider using an alternative vasoconstrictor with a more favorable cardiovascular safety profile, such as Terlipressin, which has been shown to have less pronounced negative cardiac effects than vasopressin.[6]
-
Issue 3: Unexpectedly High Mortality Rate in the Animal Cohort.
-
Possible Cause: The severe cardiovascular compromise, including profound cardiac output reduction and myocardial ischemia, can lead to mortality.
-
Troubleshooting Steps:
-
Refine the Experimental Protocol: Re-evaluate the entire experimental protocol, including anesthesia, fluid management, and the dose and rate of Ornipressin administration.
-
Implement a Humane Endpoint Policy: Establish clear humane endpoints based on physiological parameters (e.g., a critical drop in blood pressure or severe, unresolvable ECG abnormalities) to prevent unnecessary suffering and mortality.
-
Ensure Adequate Anesthesia and Analgesia: Pain and stress can exacerbate cardiovascular instability. Ensure that the anesthetic and analgesic regimen is appropriate for the animal model and the procedures being performed.
-
Consult with a Veterinarian: A veterinarian experienced in laboratory animal medicine should be consulted to review the protocol and provide guidance on animal welfare and management.
-
Data Presentation
Table 1: Cardiovascular Effects of Ornipressin (0.03 U/kg, i.v. bolus) in Anesthetized Mongrel Dogs.
| Parameter | Baseline (Mean ± SD) | Post-Ornipressin (Mean Change %) | Citation |
| Systolic Arterial Pressure | 130 ± 15 mmHg | +33% | [1] |
| Diastolic Arterial Pressure | 85 ± 10 mmHg | +39% | [1] |
| Cardiac Output | 2.5 ± 0.5 L/min | -44% | [1] |
| Total Peripheral Resistance | 4200 ± 500 dyn·s·cm⁻⁵ | +159% | [1] |
| Ejection Fraction | 55 ± 5 % | -35% | [1] |
| Left Ventricular End-Diastolic Pressure | 5 ± 2 mmHg | +68% | [1] |
| Myocardial Blood Flow | 100 ± 20 mL/min | -32% | [1] |
| Coronary Vascular Resistance | 1.3 ± 0.3 mmHg·min/mL | +112% | [1] |
Experimental Protocols
Protocol 1: In Vivo Hemodynamic Monitoring in a Dog Model
This protocol outlines the key steps for assessing the cardiovascular effects of Ornipressin in an anesthetized dog model.
-
Animal Preparation:
-
Catheterization:
-
Insert saline-filled catheters into a femoral artery for direct blood pressure measurement and a femoral vein for drug administration.
-
Place a catheter-tip manometer in the left ventricle for measuring left ventricular pressure and dP/dt.[1][5]
-
Insert a thermodilution catheter into the pulmonary artery via the jugular vein for cardiac output measurement.[1][5]
-
Place a Pitot catheter in the coronary sinus to measure coronary sinus blood flow.[1]
-
-
Baseline Measurements:
-
Allow the animal to stabilize after instrumentation.
-
Record baseline values for all hemodynamic parameters for at least 30 minutes.
-
-
Ornipressin Administration:
-
Administer a bolus injection of Ornipressin (e.g., 0.03 U/kg) intravenously.[1]
-
-
Post-Administration Monitoring:
-
Continuously record all hemodynamic parameters for a predefined period (e.g., 90 minutes).[1]
-
-
Data Analysis:
-
Analyze the changes in hemodynamic parameters from baseline at fixed time intervals.
-
Protocol 2: Langendorff Isolated Heart Perfusion in a Guinea Pig Model
This ex vivo technique allows for the study of the direct effects of Ornipressin on the heart, independent of systemic influences.
-
Heart Excision:
-
Anesthetize the guinea pig.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
-
Langendorff Setup:
-
Mount the heart on a Langendorff apparatus by cannulating the aorta.
-
Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.
-
-
Instrumentation:
-
Insert a balloon into the left ventricle to measure left ventricular developed pressure (LVDP) and heart rate.
-
Place electrodes to record an electrocardiogram (ECG).
-
-
Stabilization:
-
Allow the heart to stabilize for a period of 20-30 minutes.
-
-
Ornipressin Perfusion:
-
Introduce Ornipressin into the perfusate at various concentrations (e.g., 0.05, 0.1, 0.25, 0.5, and 1.0 IU/L).[2]
-
-
Data Acquisition and Analysis:
-
Record changes in LVDP, heart rate, coronary flow, and ECG parameters in response to each concentration of Ornipressin.
-
Mandatory Visualizations
Caption: Ornipressin signaling pathway leading to vasoconstriction.
References
- 1. [Ornipressin (POR 8)--effect on coronary blood circulation and the peripheral circulation. An animal experimental study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic 8-ornithine-vasopressin, a clinically used vasoconstrictor, causes cardiac effects mainly via changes in coronary flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coronary vasoconstriction induced by vasopressin. Production of myocardial ischemia in dogs by constriction of nondiseased small vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are the side effects of Ornipressin? [synapse.patsnap.com]
- 5. [The effect of nitroglycerin on ornipressin (POR 8)-induced systemic and cardiovascular circulatory changes. An animal experimental study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative cardiac effects of terlipressin, vasopressin, and norepinephrine on an isolated perfused rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct cardiac effects of vasopressin and their reversal by a vascular antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ornipressin Acetate Interactions with Common Anesthetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the interactions between ornipressin acetate and common anesthetics.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
Ornipressin is a synthetic analog of vasopressin that acts as a potent vasoconstrictor.[1] Its primary mechanism involves binding to V1a vasopressin receptors on vascular smooth muscle cells.[1][2] This binding activates a G-protein coupled receptor cascade, leading to the activation of phospholipase C.[1] Phospholipase C then catalyzes the formation of inositol trisphosphate (IP3), which promotes the release of calcium ions from intracellular stores. The resulting increase in intracellular calcium concentration causes smooth muscle contraction and vasoconstriction.[1]
Q2: What are the expected hemodynamic effects of this compound under general anesthesia?
Under general anesthesia, this compound is expected to cause a significant increase in systemic vascular resistance (total peripheral resistance) and mean arterial pressure.[3][4] However, this is often accompanied by a reflex decrease in cardiac output.[3][4] Some studies have also reported a potential for myocardial ischemia due to coronary vasoconstriction, especially at higher doses.[4][5]
Q3: Are there known differences in the interaction of ornipressin with inhalational versus intravenous anesthetics?
Yes, the type of general anesthesia can influence the hemodynamic response to ornipressin. Studies with older inhalational anesthetics like halothane and enflurane have shown that the pressor effect of ornipressin may be less pronounced compared to when used with intravenous anesthetics like a diazepam/fentanyl combination.[6][7] This is likely due to the vasodilatory properties of the inhalational agents, which can counteract the vasoconstrictive effects of ornipressin.
Q4: Can ornipressin be used to treat hypotension induced by anesthesia?
Yes, ornipressin has been effectively used to counteract hypotension associated with combined general and epidural anesthesia.[8] Its potent vasoconstrictive properties can help restore arterial blood pressure in situations of vasodilation induced by anesthetic agents.[8]
Troubleshooting Guides
Issue 1: Exaggerated Hypertensive Response to Ornipressin
Scenario: After administering this compound to an animal under isoflurane or sevoflurane anesthesia, you observe a dangerously high increase in mean arterial pressure (MAP).
Possible Causes:
-
Dosage: The dose of ornipressin may be too high for the specific animal model or its current physiological state.
-
Anesthetic Depth: Light anesthesia may lead to a more pronounced sympathetic response, augmenting the hypertensive effects of ornipressin. Inhalational anesthetics can suppress the cardiovascular response to catecholamines, so a lighter plane of anesthesia may reduce this suppression.[9]
-
Underlying Cardiovascular Conditions: Pre-existing hypertension or other cardiovascular diseases in the research animal can predispose it to an exaggerated response.
Troubleshooting Steps:
-
Reduce Ornipressin Dose: If possible, immediately cease or reduce the rate of ornipressin infusion. For future experiments, consider a dose-response study to determine the optimal dose.
-
Increase Anesthetic Depth: Deepening the plane of anesthesia with isoflurane or sevoflurane can help to blunt the hypertensive response due to their vasodilatory and sympatholytic effects.[10][11]
-
Administer a Vasodilator: In critical situations, the administration of a short-acting vasodilator like nitroglycerin can be considered, but with extreme caution, as it may not reverse ornipressin-induced coronary vasoconstriction.[3]
-
Monitor Vital Signs Continuously: Ensure continuous monitoring of arterial blood pressure, heart rate, and ECG to promptly detect and manage adverse cardiovascular events.
Issue 2: Significant Decrease in Cardiac Output and Potential Myocardial Ischemia
Scenario: Following ornipressin administration, you observe a sharp drop in cardiac output, accompanied by ECG changes suggestive of myocardial ischemia (e.g., ST-segment depression).
Possible Causes:
-
Excessive Vasoconstriction: Ornipressin-induced increase in afterload can overwhelm the heart's pumping capacity, leading to a fall in cardiac output.[4]
-
Coronary Vasoconstriction: Ornipressin can directly constrict coronary arteries, reducing myocardial blood flow and oxygen supply.[4][5]
-
Anesthetic-Induced Myocardial Depression: Volatile anesthetics like isoflurane and sevoflurane, as well as propofol, have dose-dependent negative inotropic effects that can be exacerbated by the increased afterload from ornipressin.[11][12]
Troubleshooting Steps:
-
Discontinue Ornipressin: Immediately stop the administration of ornipressin.
-
Reduce Anesthetic Concentration: Lower the concentration of the inhalational anesthetic or the infusion rate of propofol to mitigate myocardial depression.
-
Administer a Positive Inotrope: If the animal's condition is severe, consider the administration of a positive inotropic agent like dobutamine to improve cardiac contractility.
-
Ensure Adequate Oxygenation: Maintain 100% oxygen delivery to maximize arterial oxygen content.
-
Consider Nitroglycerin with Caution: While nitroglycerin can reduce preload and afterload, its effectiveness in reversing ornipressin-induced coronary vasoconstriction is questionable.[3]
Issue 3: Variable or Unpredictable Hemodynamic Response
Scenario: The hemodynamic response to ornipressin varies significantly between experiments, even with the same anesthetic and dosage protocol.
Possible Causes:
-
Fluid Status: The animal's intravascular volume status can significantly influence the response to vasoconstrictors. A hypovolemic state may lead to a more pronounced pressor response.
-
Sympathetic Tone: The baseline sympathetic nervous system activity can be influenced by factors such as stress, surgical stimulation, and the depth of anesthesia, leading to variable responses to ornipressin. Propofol is known to inhibit sympathetic vasoconstrictive activity.[13]
-
Drug Interactions: Other medications administered during the experiment could be interacting with ornipressin or the anesthetic.
Troubleshooting Steps:
-
Standardize Fluid Management: Implement a standardized fluid administration protocol to ensure consistent hydration and intravascular volume across all experiments.
-
Ensure Adequate Anesthetic Depth: Maintain a stable and adequate plane of anesthesia to minimize fluctuations in sympathetic tone.
-
Control for Surgical Stimulation: Apply consistent surgical techniques and timing of drug administration relative to surgical stimuli.
-
Review Concomitant Medications: Carefully review all other drugs being administered for potential interactions.
Data Presentation
Table 1: Summary of Expected Hemodynamic Interactions of this compound with Common Anesthetics (Based on available literature and extrapolation from similar agents)
| Anesthetic | Expected Effect on Ornipressin-Induced Vasoconstriction | Expected Impact on Cardiac Output | Potential for Adverse Events |
| Isoflurane | Attenuation due to vasodilation | Significant decrease due to combined myocardial depression and increased afterload | Hypertension, significant drop in cardiac output, myocardial ischemia |
| Sevoflurane | Attenuation due to vasodilation (potentially less potent than isoflurane)[11][12] | Significant decrease due to combined myocardial depression and increased afterload | Hypertension, significant drop in cardiac output, myocardial ischemia |
| Propofol | Attenuation due to inhibition of sympathetic vasoconstrictive activity and direct vasodilation[13][14][15] | Significant decrease due to combined myocardial depression and increased afterload | Pronounced hypotension if ornipressin effect is fully antagonized, or significant drop in cardiac output if vasoconstriction prevails |
| Ketamine | Potential for potentiation due to sympathomimetic effects of ketamine | Variable; may be maintained or decreased depending on the balance between ketamine's inotropic effects and ornipressin's afterload increase | Severe hypertension, tachycardia, increased myocardial oxygen demand |
Experimental Protocols
Key Experiment: Assessing the Hemodynamic Interaction Between this compound and a Common Anesthetic in a Rodent Model
Objective: To characterize the dose-dependent hemodynamic effects of this compound in the presence of a stable concentration of a common anesthetic (e.g., isoflurane).
Materials:
-
Male Sprague-Dawley rats (or other suitable rodent model)
-
This compound solution
-
Isoflurane and vaporizer
-
Anesthesia machine with ventilator
-
Arterial and venous catheters
-
Pressure transducer and data acquisition system for continuous blood pressure monitoring
-
Thermodilution catheter or other device for cardiac output measurement (optional)
-
ECG electrodes and monitor
-
Rectal probe and heating pad for temperature maintenance
Methodology:
-
Animal Preparation:
-
Anesthetize the rat with isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance) in oxygen.
-
Intubate the trachea and provide mechanical ventilation, adjusting parameters to maintain normocapnia.
-
Surgically place catheters in the femoral artery (for blood pressure monitoring and blood sampling) and femoral vein (for drug administration).
-
If measuring cardiac output, place the appropriate catheter (e.g., in the right carotid artery and advanced to the aortic arch).
-
Attach ECG leads for continuous monitoring.
-
Maintain body temperature at 37°C using a heating pad.
-
-
Stabilization:
-
Allow the animal to stabilize under a constant, predetermined concentration of the anesthetic (e.g., 1.5% isoflurane) for at least 20-30 minutes.
-
Record baseline hemodynamic parameters (MAP, heart rate, cardiac output, etc.) for a 10-15 minute period.
-
-
Ornipressin Administration:
-
Administer a bolus injection or start a continuous infusion of this compound at a low dose.
-
Record hemodynamic parameters continuously.
-
After the hemodynamic effects of the initial dose have peaked and returned to a stable state, administer the next, higher dose.
-
Continue with a dose-escalation protocol until a significant hemodynamic response is observed or a predetermined maximum dose is reached.
-
-
Data Analysis:
-
Calculate the change in hemodynamic parameters from baseline for each dose of ornipressin.
-
Construct dose-response curves for the effects of ornipressin on MAP, heart rate, and cardiac output in the presence of the specific anesthetic.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to determine significant differences from baseline and between doses.
-
Visualizations
Caption: this compound V1a Receptor Signaling Pathway.
Caption: General Experimental Workflow for Drug Interaction Studies.
References
- 1. Vasopressin: Its current role in anesthetic practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of vasopressin in current anesthetic practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [The effect of nitroglycerin on ornipressin (POR 8)-induced systemic and cardiovascular circulatory changes. An animal experimental study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Ornipressin (POR 8)--effect on coronary blood circulation and the peripheral circulation. An animal experimental study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic 8-ornithine-vasopressin, a clinically used vasoconstrictor, causes cardiac effects mainly via changes in coronary flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [POR 8 (ornipressin). Local vasoconstrictive effect and hemodynamic activity during surgery in ENT clinics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ornipressin as vasoconstrictor in rhinosurgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ornipressin (Por 8): An efficient alternative to counteract hypotension during combined general/epidural anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isoflurane and sevoflurane augment norepinephrine responses to surgical noxious stimulation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Systemic and regional hemodynamics of isoflurane and sevoflurane in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cardiovascular responses to sevoflurane: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cardiovascular and autonomic effects of sevoflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Propofol-induced increase in vascular capacitance is due to inhibition of sympathetic vasoconstrictive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Propofol attenuates angiotensin II-induced vasoconstriction by inhibiting Ca2+-dependent and PKC-mediated Ca 2+ sensitization mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of propofol on norepinephrine-induced increases in [Ca2+]i and force in smooth muscle of the rabbit mesenteric resistance artery [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Ornipressin Acetate vs. Terlipressin: A Comparative Analysis of V1 Receptor Selectivity for Research Applications
For researchers, scientists, and drug development professionals, the selection of a specific vasopressin analogue is critically dependent on its receptor selectivity profile. This guide provides a detailed, data-driven comparison of ornipressin acetate and terlipressin, with a focus on their selectivity for the V1 vasopressin receptor.
Ornipressin and terlipressin are synthetic analogues of the neurohypophysial hormone vasopressin, utilized for their vasoconstrictive properties. Their therapeutic and research applications are largely dictated by their affinity and activity at the different vasopressin receptor subtypes, primarily the V1a and V2 receptors. The V1a receptor, located on vascular smooth muscle, mediates vasoconstriction, while the V2 receptor, primarily in the kidney, is responsible for the antidiuretic effect.[1]
Executive Summary
Quantitative Analysis: Receptor Binding and Functional Activity
The following tables summarize the available quantitative data for the binding affinity (Ki) and functional activity (EC50) of ornipressin, terlipressin, and its active metabolite LVP, at human V1a and V2 receptors.
Table 1: Receptor Binding Affinity (Ki, nM)
| Compound | V1a Receptor (Ki, nM) | V2 Receptor (Ki, nM) | V1a/V2 Selectivity Ratio (Ki V2 / Ki V1a) |
| Terlipressin | 1100[4] | 6900[4] | 6.3 |
| Lysine Vasopressin (LVP) | 1.8[4] | 10[4] | 5.6 |
| Arginine Vasopressin (AVP) | 0.8[4] | 0.85[4] | 1.1 |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Receptor Functional Activity (EC50, nM)
| Compound | V1a Receptor (EC50, nM) | V2 Receptor (EC50, nM) |
| Ornipressin | 0.69 | 0.45 |
| Terlipressin | 148[2] | >1000[2] |
| Lysine Vasopressin (LVP) | 0.93[2] | 0.49[2] |
| Arginine Vasopressin (AVP) | 1.13[5] | 2.22[5] |
Note: Lower EC50 values indicate higher potency.
Signaling Pathways and Experimental Workflows
The activation of V1a and V2 receptors initiates distinct intracellular signaling cascades. Understanding these pathways is crucial for interpreting experimental data and predicting the physiological effects of these compounds.
V1a Receptor Signaling Pathway
Activation of the V1a receptor, a Gq/11 protein-coupled receptor, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to smooth muscle contraction and vasoconstriction.[6]
V1a Receptor Signaling Pathway
Experimental Workflow: Competitive Radioligand Binding Assay
To determine the binding affinity (Ki) of a compound for a specific receptor, a competitive radioligand binding assay is commonly employed. This assay measures the ability of an unlabeled compound to displace a radiolabeled ligand from the receptor.
Competitive Radioligand Binding Assay Workflow
Detailed Experimental Protocols
Radioligand Binding Assay (for Ki Determination)
This protocol is adapted from the methodology described by Jamil et al. (2017).[2][4]
-
Membrane Preparation: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing either human V1a or V2 receptors are prepared. Cells are harvested, homogenized in a cold buffer, and centrifuged to pellet the membranes. The final pellet is resuspended in an assay buffer.
-
Assay Conditions: The assay is performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [3H]-Arginine Vasopressin), and varying concentrations of the unlabeled test compound (ornipressin or terlipressin).
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay (for V1a Receptor Functional Activity)
This assay measures the ability of a compound to stimulate the V1a receptor, leading to an increase in intracellular calcium concentration.
-
Cell Culture: CHO cells stably expressing the human V1a receptor are seeded into black-walled, clear-bottom 96-well plates and cultured overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer for a specified time at 37°C.
-
Compound Addition: The plate is placed in a fluorescence plate reader. The test compound (ornipressin or terlipressin) is added to the wells at various concentrations.
-
Fluorescence Measurement: The fluorescence intensity in each well is measured kinetically over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.
-
Data Analysis: The peak fluorescence response is plotted against the concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value, which represents the concentration of the compound that elicits 50% of the maximal response.
cAMP Accumulation Assay (for V2 Receptor Functional Activity)
This assay determines the ability of a compound to activate the V2 receptor, which leads to the production of cyclic adenosine monophosphate (cAMP).
-
Cell Culture: CHO cells stably expressing the human V2 receptor are plated in a multi-well format and cultured.
-
Assay Conditions: The culture medium is replaced with an assay buffer containing a phosphodiesterase inhibitor to prevent the degradation of cAMP.
-
Compound Stimulation: The cells are stimulated with various concentrations of the test compound for a defined period at 37°C.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.
-
Data Analysis: The amount of cAMP produced is plotted against the concentration of the test compound. The data are fitted to a sigmoidal dose-response curve to calculate the EC50 value.
Discussion of V1 Receptor Selectivity
Based on the available data, terlipressin, through its active metabolite LVP, demonstrates a clear selectivity for the V1a receptor over the V2 receptor in terms of binding affinity, with a selectivity ratio of approximately 5.6 to 6.3.[4] This suggests that at therapeutic concentrations, LVP is more likely to bind to and activate V1a receptors, leading to vasoconstriction, with a lesser effect on V2-mediated antidiuresis.
Conclusion
For researchers requiring a vasopressin analogue with a well-documented and quantitatively established selectivity for the V1a receptor, terlipressin is a more characterized option. Its prodrug nature provides a sustained release of the V1a-selective metabolite, LVP. Ornipressin is a potent, direct-acting vasopressor, but its V1a versus V2 selectivity profile requires further investigation through rigorous, peer-reviewed binding and functional studies to be definitively compared to terlipressin. The choice between these two agents for research purposes should be guided by the specific requirements of the study, with careful consideration of the available pharmacological data.
References
- 1. Ornipressin: a synthetic derivative of vasopressin - Creative Peptides [creative-peptides.com]
- 2. CV Pharmacology | Vasopressin Analogs [cvpharmacology.com]
- 3. What is Ornipressin used for? [synapse.patsnap.com]
- 4. In vitro binding and receptor-mediated activity of terlipressin at vasopressin receptors V1 and V2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of the human vasopressin receptor subtypes stably expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Ornipressin? [synapse.patsnap.com]
Comparative Analysis of Vasoconstrictive Potency: Ornipressin vs. Epinephrine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the vasoconstrictive properties of Ornipressin and Epinephrine, focusing on their mechanisms of action, relative potency, and the experimental protocols used for their evaluation. This document is intended to serve as a technical resource for researchers and professionals in the field of pharmacology and drug development.
Introduction
Ornipressin, a synthetic analogue of vasopressin, and epinephrine (adrenaline) are both potent vasoconstrictors utilized in clinical settings to control hemorrhage and manage hemodynamics.[1][2][3] While both substances effectively constrict blood vessels, they do so through distinct receptor systems and signaling pathways, leading to differences in their potency, efficacy, and systemic effects.[4][5] Ornipressin acts primarily on vasopressin V1a receptors, while epinephrine exerts its main vasoconstrictive effects through α1-adrenergic receptors.[4][6] Understanding these differences is crucial for the targeted development and application of vasoactive drugs.
Signaling Pathways of Vasoconstriction
The vasoconstrictive effects of Ornipressin and Epinephrine are initiated by their binding to specific G protein-coupled receptors (GPCRs) on the surface of vascular smooth muscle cells. However, the downstream signaling cascades, while convergent on increasing intracellular calcium, are distinct.
Ornipressin (V1a Receptor Pathway)
Ornipressin binds to the V1a receptor, a Gq protein-coupled receptor.[4] This activation initiates a signaling cascade that leads to smooth muscle contraction.[4] The key steps are outlined in the diagram below.
Caption: Ornipressin signaling via the V1a receptor.
Epinephrine (α1-Adrenergic Pathway)
Epinephrine's primary vasoconstrictive effect is mediated by its interaction with α1-adrenergic receptors, which are also coupled to Gq proteins.[5][6] High concentrations of epinephrine are generally required to elicit a strong vasoconstrictive response that overrides the vasodilatory effects mediated by β2-receptors.[5][7]
Caption: Epinephrine's vasoconstrictive signaling via the α1-adrenergic receptor.
Quantitative Comparison of Vasoconstrictive Potency
| Compound | EC50 | Tissue | Species |
| Vasopressin* | 9.1 x 10⁻¹⁰ M | Human Renal Artery | Human |
| Norepinephrine** | 3.1 x 10⁻⁸ M | Rabbit Aorta | Rabbit |
| Epinephrine*** | ~1.6 x 10⁻¹⁰ M | Rat Systemic Vasculature | Rat |
-
Data for Vasopressin, a close structural and functional analogue of Ornipressin.[8] ** EC50 for Norepinephrine-induced contraction; provides context for catecholamine potency.[9] *** Calculated from pg/ml value for effects on systemic vascular resistance.[10]
Note: These values should be interpreted with caution due to the differences in experimental models (species, vascular bed). However, the data suggests that vasopressin analogues like ornipressin are highly potent vasoconstrictors, with effects in the sub-nanomolar to picomolar range.[8][11]
Experimental Protocols for Potency Determination
The standard method for comparing the vasoconstrictive potency of pharmacological agents is through the use of isolated tissue preparations, typically arterial rings, in an organ bath system. This allows for the generation of cumulative concentration-response curves and the calculation of EC50 values.
Representative Protocol: In Vitro Vasoconstriction Assay in Isolated Arterial Rings
-
Tissue Preparation:
-
Euthanize the experimental animal (e.g., Sprague-Dawley rat) in accordance with institutional animal care and use committee guidelines.
-
Carefully dissect a major artery (e.g., thoracic aorta or femoral artery).
-
Place the artery in cold, oxygenated Krebs-Henseleit buffer.
-
Under a dissecting microscope, remove excess connective tissue and cut the artery into rings of 2-4 mm in length.
-
For some experiments, the endothelium may be mechanically removed by gently rubbing the intimal surface.
-
-
Organ Bath Setup:
-
Suspend each arterial ring between two L-shaped stainless-steel hooks in a temperature-controlled organ bath (37°C) containing Krebs-Henseleit buffer.
-
Continuously bubble the buffer with a gas mixture of 95% O2 and 5% CO2.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1.5-2.0 grams).
-
Wash the rings with fresh buffer every 15-20 minutes.
-
Test the viability of the smooth muscle by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl).
-
In endothelium-intact rings, assess endothelial integrity by observing relaxation in response to acetylcholine after pre-contraction with an α-agonist like phenylephrine.
-
-
Cumulative Concentration-Response Curve Generation:
-
After a washout period and return to baseline tension, add the first vasoconstrictor agent (Ornipressin or Epinephrine) to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 10⁻¹² M to 10⁻⁵ M).
-
Allow the contractile response to stabilize at each concentration before adding the next.
-
Record the maximal tension generated at each concentration.
-
-
Data Analysis:
-
Express the contractile response at each concentration as a percentage of the maximal contraction induced by KCl.
-
Plot the percentage of maximal contraction against the logarithm of the agonist concentration to generate a concentration-response curve.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response equation and determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
-
Caption: Experimental workflow for in vitro vasoconstriction assay.
Conclusion
Both Ornipressin and Epinephrine are effective vasoconstrictors that operate through distinct Gq-protein coupled receptor pathways, ultimately leading to an increase in intracellular calcium in vascular smooth muscle cells. While direct comparative potency data is scarce, available evidence suggests that vasopressin analogues like Ornipressin are potent vasoconstrictors, often acting at lower molar concentrations than catecholamines. The standardized in vitro arterial ring assay provides a robust and reliable method for determining and comparing the vasoconstrictive potency of these and other vasoactive compounds. For drug development professionals, the choice between targeting the vasopressin or adrenergic system will depend on the desired therapeutic profile, including potency, receptor selectivity, and potential systemic side effects.
References
- 1. Vasoconstrictors during pregnancy--in vitro trial on pregnant and nonpregnant mouse uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of ornipressin and adrenaline for local vasoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Ornipressin used for? [synapse.patsnap.com]
- 4. What is the mechanism of Ornipressin? [synapse.patsnap.com]
- 5. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 7. med.libretexts.org [med.libretexts.org]
- 8. Effects of vasopressin on human renal arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Epinephrine infusion induces hyporesponsiveness of vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vascular Dilation, Tachycardia, and Increased Inotropy Occur Sequentially with Increasing Epinephrine Dose Rate, Plasma and Myocardial Concentrations, and cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vasopressin-induced vasoconstriction: two concentration-dependent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ornipressin Acetate and Felypressin as Vasoconstrictors in Dental Anesthesia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ornipressin acetate and felypressin, two synthetic analogues of vasopressin utilized as vasoconstrictors in dental local anesthetic solutions. The objective is to present a comprehensive overview of their performance, supported by available experimental data, to aid in research and development.
Executive Summary
The available data suggests that both ornipressin and felypressin can induce changes in blood pressure. One study on ornipressin in oral and maxillofacial surgery noted worrying increases in blood pressure and peripheral vascular resistance.[4] Similarly, studies on felypressin have shown that it can increase diastolic blood pressure in hypertensive patients.[5] However, other research indicates that the hemodynamic effects of felypressin are not significantly different from those of lidocaine with epinephrine.[2]
Mechanism of Action: V1a Receptor Signaling Pathway
Both ornipressin and felypressin are agonists of the vasopressin V1a receptor, a G-protein coupled receptor (GPCR).[3][6] The binding of these molecules to the V1a receptor initiates a downstream signaling cascade, as depicted below, ultimately leading to vasoconstriction.
Comparative Performance Data
Direct head-to-head clinical trial data for this compound versus felypressin in dental vasoconstriction models is limited. The following tables summarize quantitative data from studies that compared felypressin with epinephrine, and qualitative findings for ornipressin. This allows for an indirect assessment of their relative performance.
Table 1: Hemodynamic Effects of Felypressin vs. Epinephrine
| Study (Reference) | Anesthetic/Vasoconstrictor Groups | Patient Population | Key Hemodynamic Findings |
| Khalighi Sigaroodi et al. (2017)[2] | Group 1: 2% Lidocaine + 1:80,000 Epinephrine Group 2: 3% Prilocaine + 0.03 IU/mL Felypressin | 68 patients undergoing lower third molar surgery | No statistically significant difference in hemodynamic effects (systolic and diastolic blood pressure, heart rate) between the two groups. Both groups showed an increase in blood pressure after injection. |
| Al-Moraissi et al. (2015)[5] | Group 1: 2% Lidocaine + 1:80,000 Epinephrine Group 2: 3% Prilocaine + 0.03 IU/mL Felypressin Group 3: 3% Mepivacaine (plain) | 45 hypertensive patients (BP ≤ 159/99 mmHg) undergoing tooth extraction | The increase in blood pressure with both epinephrine and felypressin was considered negligible and safe for this patient group. No significant differences in mean heart rate or diastolic blood pressure between the groups. |
| Nakamura et al. (2020)[7] | Lidocaine-Epinephrine Group Prilocaine-Felypressin Group | 40 female patients undergoing impacted mandibular third molar extraction | Both groups showed a significant increase in systolic blood pressure during the procedure. The prilocaine-felypressin group showed a significant increase in sympathetic nervous activity, while the lidocaine-epinephrine group showed a decrease in parasympathetic activity. |
Table 2: Clinical Findings for Ornipressin
| Study (Reference) | Anesthetic/Vasoconstrictor | Patient Population / Model | Key Findings |
| Chiarini et al. (1991)[4] | Ornipressin | 5 patients undergoing oral and maxillofacial surgery under general anesthesia | Ornipressin caused "worrying increases in blood pressure and peripheral vascular resistances, with reduction in the cardiac output." |
| Van der Bijl & Seifart (1977)[8] | Ornipressin vs. Adrenaline | Cleft-lip-and-palate surgery | The effectiveness of ornipressin and adrenaline as local vasoconstrictors was compared. A latent period of 3-5 minutes is advised for ornipressin. |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of the methodologies employed in key studies.
Protocol 1: Hemodynamic Effects of Prilocaine/Felypressin vs. Lidocaine/Epinephrine in Third Molar Surgery
-
Study Design: A prospective randomized clinical trial.[2]
-
Participants: 68 patients scheduled for surgical extraction of a lower third molar were randomly assigned to two groups.[2]
-
Intervention:
-
Data Collection: Systolic blood pressure, diastolic blood pressure, heart rate, and respiratory rate were measured at three time points.[2]
-
Statistical Analysis: The mean of the three measurements was compared with the baseline measurements taken at the first visit. The Student's t-test was used for comparisons.[2]
Protocol 2: Cardiovascular Effects of Ornipressin in Maxillofacial Surgery
-
Study Design: An invasive hemodynamic study.[4]
-
Participants: Five patients undergoing oral and maxillofacial surgical interventions under general anesthesia.[4]
-
Intervention: Administration of ornipressin.[4]
-
Data Collection: Examination of cardiocirculatory effects through invasive hemodynamic monitoring.[4]
-
Key Measured Parameters: Blood pressure, peripheral vascular resistance, and cardiac output.[4]
Conclusion
Both this compound and felypressin serve as viable non-catecholamine vasoconstrictors in dental anesthesia. Their shared mechanism of action through the V1a receptor results in effective vasoconstriction. Based on the available indirect evidence, felypressin, when used in combination with prilocaine, demonstrates a hemodynamic profile that is generally comparable to the widely used lidocaine with epinephrine formulation in healthy and some medically compromised patients. However, caution is still advised, particularly in hypertensive individuals, as increases in diastolic blood pressure have been noted.
Data on ornipressin in a dental context is less abundant in recent literature. The existing information suggests it is an effective vasoconstrictor but may cause significant increases in blood pressure and peripheral resistance, warranting careful patient selection and monitoring.
For drug development professionals, these findings highlight the need for direct, well-controlled clinical trials comparing this compound and felypressin to delineate their relative efficacy and safety profiles in various dental procedures and patient populations. Such studies would provide the high-quality evidence required to make definitive recommendations for their clinical use.
References
- 1. Hemodynamic Charactristics Comparing 2% Lidocaine With Epinephrine and Citanest 3% With Felypressin in Lower Third Molar Surgery - Journal of Dentomaxillofacial [3dj.gums.ac.ir]
- 2. 3dj.gums.ac.ir [3dj.gums.ac.ir]
- 3. scbt.com [scbt.com]
- 4. [The adverse effects induced by ornipressin during oral and maxillofacial surgical interventions under general anesthesia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A prospective randomized clinical trial compared the effect of various types of local anesthetics cartridges on hypertensive patients during dental extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Difference in the Effects of Lidocaine With Epinephrine and Prilocaine With Felypressin on the Autonomic Nervous System During Extraction of the Impacted Mandibular Third Molar: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of ornipressin and adrenaline for local vasoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
Ornipressin Acetate: A Comparative Analysis of V1a and V2 Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of Ornipressin acetate for the vasopressin V1a and V2 receptors. The information presented is supported by available experimental data to aid in research and drug development decisions. Ornipressin, a synthetic analogue of vasopressin where the arginine at position 8 is substituted with ornithine, is recognized for its potent vasoconstrictive properties.[1][2][3] Its therapeutic action is primarily mediated through its interaction with vasopressin receptors, particularly the V1a receptor located on vascular smooth muscle cells.[1][2]
Quantitative Analysis of Receptor Potency
While often described qualitatively as a V1a-selective agonist, quantitative experimental data provides a more nuanced understanding of Ornipressin's activity at both V1a and V2 receptors.[4][5] Functional assays measuring the half-maximal effective concentration (EC50) indicate that this compound is a potent agonist at both human V1a and V2 receptors, with a slightly higher potency observed for the V2 receptor in a reporter gene expression assay.[6]
| Compound | Receptor | Assay Type | Cell Line | Potency (EC50) | Reference |
| This compound | Human V1a | Reporter Gene Expression | HEK293 | 0.69 nM | [6] |
| This compound | Human V2 | Reporter Gene Expression | HEK293 | 0.45 nM | [6] |
This data indicates that while Ornipressin activates both receptors in the sub-nanomolar range, it is approximately 1.5-fold more potent at the V2 receptor in this specific assay. This finding is noteworthy, as the primary therapeutic effects of Ornipressin, such as vasoconstriction, are linked to V1a receptor activation.[1][2] The potent V2 receptor activity suggests potential for antidiuretic effects, which has been noted as a minor effect of the drug.[1]
Experimental Protocols
The determination of receptor binding affinity and functional potency is critical for characterizing a compound's pharmacological profile. A common method to determine the potency of a compound like this compound is through a cell-based functional assay, such as a reporter gene assay.
Reporter Gene Assay for V1a and V2 Receptor Activation
Objective: To determine the potency (EC50) of this compound in activating the human V1a and V2 vasopressin receptors.
Materials:
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably co-transfected with the human V1a or V2 receptor gene and a reporter gene construct (e.g., luciferase or β-galactosidase) linked to a response element sensitive to the receptor's signaling pathway (e.g., a CRE for V2 or an NFAT response element for V1a).
-
Test Compound: this compound, dissolved in an appropriate vehicle (e.g., sterile water or DMSO).
-
Control Agonist: Arginine Vasopressin (AVP) as a reference compound.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.
-
Assay Buffer: Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
Reporter Gene Assay Reagent: A commercial kit for detecting the reporter enzyme activity (e.g., luciferase assay system).
-
Microplate Luminometer: To quantify the light output from the luciferase reaction.
-
96-well Cell Culture Plates: White, opaque plates for luminescence assays.
Methodology:
-
Cell Seeding: HEK293 cells expressing either the V1a or V2 receptor and the reporter construct are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: A serial dilution of this compound and the reference agonist (AVP) is prepared in assay buffer at various concentrations.
-
Cell Stimulation: The cell culture medium is removed from the wells and replaced with the different concentrations of this compound or AVP. A vehicle control (buffer only) is also included.
-
Incubation: The plates are incubated for a period sufficient to allow for gene expression and accumulation of the reporter protein (typically 3-6 hours).
-
Cell Lysis and Reporter Assay: The stimulation medium is removed, and cells are lysed according to the reporter gene assay kit's instructions. The appropriate substrate is then added to each well.
-
Data Acquisition: The luminescence (for a luciferase reporter) is measured using a microplate luminometer.
-
Data Analysis: The luminescence data is normalized to the vehicle control. The normalized data is then plotted against the logarithm of the agonist concentration, and a sigmoidal dose-response curve is fitted using non-linear regression to determine the EC50 value.
Signaling Pathways
The V1a and V2 receptors are both G protein-coupled receptors (GPCRs), but they activate distinct intracellular signaling cascades.[7][8]
V1a Receptor Signaling Pathway
Activation of the V1a receptor by an agonist like Ornipressin leads to the coupling of the Gq/11 alpha subunit. This activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][9] IP3 stimulates the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).[2] The elevated intracellular calcium is the primary driver of smooth muscle contraction, leading to vasoconstriction.[1][2]
V2 Receptor Signaling Pathway
The V2 receptor, upon agonist binding, couples to the Gs alpha subunit.[10] This activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[10] Elevated cAMP levels activate Protein Kinase A (PKA). In the kidney's collecting duct cells, PKA activation leads to the insertion of aquaporin-2 water channels into the apical membrane, increasing water reabsorption.[8][10]
Experimental Workflow
The following diagram illustrates a typical workflow for a cell-based reporter gene assay to determine the potency of a compound at a specific receptor.
References
- 1. What is Ornipressin used for? [synapse.patsnap.com]
- 2. What is the mechanism of Ornipressin? [synapse.patsnap.com]
- 3. CAS 3397-23-7: Ornipressin | CymitQuimica [cymitquimica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ornipressin (acetate) | CAS 914453-98-8 | Cayman Chemical | Biomol.com [biomol.com]
- 7. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 8. Table 1. [Vasopressin Receptor Subtypes]. - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 10. Vasopressin and Vasopressin Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Ornipressin Acetate vs. Norepinephrine in Septic Shock Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Ornipressin acetate and norepinephrine in the context of experimental septic shock. The information is compiled from preclinical studies to assist researchers and drug development professionals in understanding the nuances of these two potent vasopressors.
Introduction to Vasopressors in Septic Shock
Septic shock is a life-threatening condition characterized by persistent hypotension and tissue hypoperfusion despite adequate fluid resuscitation. Vasopressors are a cornerstone of septic shock management, acting to restore vascular tone and improve mean arterial pressure (MAP) to ensure adequate organ perfusion. Norepinephrine, a catecholamine, is the first-line vasopressor recommended in clinical guidelines. This compound, a synthetic analogue of vasopressin, offers an alternative mechanism of action by targeting vasopressin V1a receptors.
Mechanism of Action and Signaling Pathways
This compound: As a vasopressin analogue, this compound primarily acts on V1a receptors on vascular smooth muscle cells.[1] Activation of these G-protein coupled receptors (GPCRs) triggers a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium leads to smooth muscle contraction and vasoconstriction.
Norepinephrine: Norepinephrine exerts its vasopressor effects primarily through the activation of α1-adrenergic receptors on vascular smooth muscle. These are also GPCRs that, upon activation, stimulate PLC, leading to the generation of IP3 and DAG. This cascade similarly results in an increase in intracellular calcium, causing vasoconstriction and an increase in systemic vascular resistance.[2]
Signaling Pathway of this compound (V1a Receptor)
Signaling Pathway of Norepinephrine (α1-Adrenergic Receptor)
Comparative Efficacy in a Canine Septic Shock Model
Direct comparative studies of this compound and norepinephrine in septic shock models are limited. However, a study by Minneci et al. (2004) provides valuable insights by comparing norepinephrine with vasopressin, which has a similar mechanism of action to Ornipressin, in a canine model of septic shock induced by intraperitoneal E. coli administration.[3] The following tables summarize the hemodynamic effects observed in this study.
Hemodynamic Parameters
| Parameter | Norepinephrine (2.0 µg/kg/min) | Vasopressin (0.04 U/min) | Placebo |
| Mean Arterial Pressure (MAP) (mmHg) | Maintained near baseline | Maintained near baseline | Significant decrease |
| Cardiac Index (CI) (L/min/m²) | Decrease | Less pronounced decrease | Significant decrease |
| Systemic Vascular Resistance (SVR) (dynes·s/cm⁵) | Increase | Increase | Decrease |
| Heart Rate (beats/min) | Increase | Decrease | Increase |
Survival Rates
| Treatment Group | Survival Rate |
| Norepinephrine | Beneficially affected |
| Vasopressin | Beneficially affected |
| Placebo | Lowest survival |
These data suggest that both norepinephrine and vasopressin (as a proxy for Ornipressin) are effective in restoring hemodynamic stability and improving survival in this canine septic shock model compared to placebo.[3]
Experimental Protocols
A representative experimental protocol for inducing septic shock and evaluating vasopressor efficacy, based on the study by Minneci et al. (2004), is outlined below.[3]
Animal Model and Sepsis Induction
-
Animal Model: Awake adult mongrel dogs.
-
Sepsis Induction: Intraperitoneal implantation of a fibrin clot containing a predetermined dose of Escherichia coli. This method is designed to mimic the progressive nature of sepsis originating from a peritoneal source.
Drug Administration and Monitoring
-
Drug Administration: Continuous intravenous infusion of norepinephrine or vasopressin initiated after the onset of septic shock, defined by a significant drop in mean arterial pressure.
-
Hemodynamic Monitoring: Continuous monitoring of heart rate, arterial blood pressure, and cardiac output via appropriate catheterization.
-
Biochemical Monitoring: Serial blood sampling to measure lactate levels, blood gases, and markers of organ function.
Experimental Workflow
Conclusion
Both norepinephrine and vasopressin analogues like this compound demonstrate efficacy in restoring hemodynamic stability in preclinical models of septic shock. Norepinephrine is the well-established first-line agent, while this compound offers a valuable alternative or adjunctive therapy by acting on a different receptor system. The choice between these agents may depend on the specific hemodynamic profile of the patient and the desire to spare catecholamine use. Further direct comparative studies are warranted to fully elucidate the specific advantages and disadvantages of this compound versus norepinephrine in the management of septic shock.
References
- 1. mednexus.org [mednexus.org]
- 2. Experimental sepsis in pigs—effects of vasopressin on renal, hepatic, and intestinal dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differing effects of epinephrine, norepinephrine, and vasopressin on survival in a canine model of septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Ornipressin and vasopressin in vivo
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of vasoactive agents, both Ornipressin and Vasopressin are significant players, utilized for their potent vasoconstrictive properties. While structurally related, their nuanced differences in receptor selectivity lead to distinct physiological effects, making a direct comparison essential for informed application in research and clinical development. This guide provides an objective, data-driven comparison of Ornipressin and Vasopressin based on available in vivo experimental data.
At a Glance: Key Pharmacological Differences
| Feature | Ornipressin | Vasopressin (Arginine Vasopressin - AVP) |
| Synonyms | Ornithine-8-Vasopressin, POR-8[1] | Antidiuretic Hormone (ADH), Argipressin |
| Receptor Selectivity | Primarily a V1 receptor agonist[2] | Non-selective agonist for V1a, V1b, and V2 receptors[3] |
| Primary In Vivo Effects | Potent vasoconstriction with minimal antidiuretic activity[2] | Strong vasoconstriction and significant antidiuretic effects[3] |
| Clinical Applications | Local vasoconstrictor in surgery, management of hypotension and bleeding[4][5] | Treatment of vasodilatory shock (e.g., septic shock), diabetes insipidus, and bleeding esophageal varices |
Hemodynamic Effects: A Comparative Overview
While direct head-to-head in vivo studies comparing the systemic hemodynamic effects of Ornipressin and Vasopressin are limited, a comparative analysis can be synthesized from various animal and clinical studies.
| Parameter | Ornipressin | Vasopressin |
| Mean Arterial Pressure (MAP) | Increases MAP effectively.[6] | Increases MAP, often used to counteract hypotension in shock states.[7] |
| Cardiac Output (CO) | Can decrease cardiac output, particularly at higher concentrations, secondary to increased afterload and potential direct myocardial depression.[6] | Effects on cardiac output are variable and can be dose-dependent. In some shock models, it has been shown to decrease cardiac output.[3][8] |
| Systemic Vascular Resistance (SVR) | Significantly increases SVR due to potent V1 receptor-mediated vasoconstriction.[2] | Markedly increases SVR.[7] |
| Heart Rate (HR) | May cause a decrease in heart rate.[6] | Can lead to a reduction in heart rate.[9] |
| Coronary Circulation | Can induce coronary vasoconstriction, potentially leading to myocardial depression secondary to reduced perfusion.[6] | Effects on coronary circulation are complex and can be contradictory.[10] |
Renal Effects: In Vivo Experimental Data
A study in sheep provides direct comparative in vivo data on the renal effects of Ornipressin and a V2-selective vasopressin analogue, desamino-D-arginine-vasopressin (dDAVP), which highlights the functional consequences of their receptor selectivity.
| Parameter | Ornipressin (in normal sheep) | desamino-D-arginine-vasopressin (dDAVP) (in normal sheep) |
| Urine Flow | Diuresis[11] | Antidiuresis[11] |
| Urinary Sodium Excretion | Increased[11] | Reduced[11] |
| Urinary Potassium Excretion | Increased[11] | Reduced[11] |
| Glomerular Filtration Rate (GFR) | Markedly increased[11] | No significant effect |
| Renal Plasma Flow | Remained constant[11] | No significant effect |
Note: In hydrated sheep, Ornipressin exhibited an antidiuretic effect, suggesting that the physiological state can influence its renal actions.[11]
Splanchnic Circulation: A Critical Comparison
Both Ornipressin and Vasopressin are known to cause splanchnic vasoconstriction, a key consideration in their use, particularly in shock states where gut perfusion is already compromised.
Ornipressin: Its potent V1a receptor agonism leads to significant vasoconstriction in the splanchnic circulation.[5] This effect is utilized to control bleeding from esophageal varices.[5]
Vasopressin: Extensive research in animal models of endotoxic shock has shown that vasopressin infusion can decrease superior mesenteric artery and portal vein blood flow.[12] This can be associated with signs of visceral dysoxia.[12] However, in other settings, it has been used to manage gastrointestinal bleeding.
Signaling Pathways
The distinct in vivo effects of Ornipressin and Vasopressin are a direct result of their differential activation of vasopressin receptor subtypes, which triggers specific intracellular signaling cascades.
Caption: Signaling pathways of Ornipressin and Vasopressin.
Experimental Protocols: A General Workflow for In Vivo Comparison
The following represents a generalized experimental workflow for the in vivo comparison of Ornipressin and Vasopressin in an animal model of septic shock, based on common methodologies described in the literature.[13][14][15]
Caption: Generalized workflow for in vivo vasopressor comparison.
Key Methodological Considerations:
-
Animal Model: The choice of animal model is crucial and should be relevant to the clinical condition being simulated. Rodent models are often used for initial screening, while larger animal models (e.g., pigs, dogs) provide physiological data more translatable to humans.[13][15]
-
Induction of Shock: Common methods for inducing septic shock in animal models include the administration of endotoxin (lipopolysaccharide) or cecal ligation and puncture (CLP).[13]
-
Instrumentation and Monitoring: For a comprehensive hemodynamic assessment, in vivo studies typically involve the placement of arterial and venous catheters for blood pressure monitoring, blood sampling, and drug infusion. Advanced monitoring may include thermodilution catheters for cardiac output measurement and regional blood flow probes.
-
Dosage: The doses of Ornipressin and Vasopressin should be titrated to achieve a similar hemodynamic endpoint (e.g., target mean arterial pressure) to allow for a meaningful comparison of their other physiological effects.
Conclusion
The in vivo profiles of Ornipressin and Vasopressin are dictated by their receptor selectivity. Ornipressin's V1a receptor specificity makes it a pure vasoconstrictor with minimal antidiuretic effects, a property that can be advantageous in situations where fluid balance is a concern.[2] Conversely, Vasopressin's non-selective action on V1 and V2 receptors results in both potent vasoconstriction and significant antidiuresis.[3] This dual action can be beneficial in conditions of vasodilatory shock with concurrent polyuria. The choice between these two agents in a research or therapeutic context should be guided by a clear understanding of their distinct pharmacological profiles and the specific physiological endpoints of interest. Further direct comparative in vivo studies are warranted to fully elucidate their relative efficacy and safety in various pathological states.
References
- 1. ornipressin [drugcentral.org]
- 2. The pharmacology of ornipressin (POR–8): a local vasoconstrictor used in surgery | European Journal of Anaesthesiology | Cambridge Core [cambridge.org]
- 3. Vasopressin and its analogues in shock states: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Ornipressin used for? [synapse.patsnap.com]
- 5. What is the mechanism of Ornipressin? [synapse.patsnap.com]
- 6. Synthetic 8-ornithine-vasopressin, a clinically used vasoconstrictor, causes cardiac effects mainly via changes in coronary flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hemodynamic effects of vasopressin compared with angiotensin II in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison between haemodynamic effects of vasopressin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The cardiopulmonary effects of vasopressin compared with norepinephrine in septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Science Review: Vasopressin and the cardiovascular system part 2 – clinical physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effects of two analogues of arginine-vasopressin (ornithine-vasopressin and desamino-D-arginine-vasopressin) on kidney function in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effects of vasopressin on systemic and splanchnic hemodynamics and metabolism in endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differential effects of vasopressin and norepinephrine on vascular reactivity in a long-term rodent model of sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Off-Target Cardiovascular Effects of Ornipressin Acetate and Other Vasopressin Analogs
For researchers and drug development professionals navigating the complexities of cardiovascular studies, understanding the off-target effects of investigational compounds is paramount. This guide provides a detailed comparison of the cardiovascular off-target effects of Ornipressin acetate against other commonly used vasopressin analogs: vasopressin, terlipressin, and selepressin. The information is compiled from a range of preclinical and clinical studies, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Executive Summary
This compound, a synthetic analog of vasopressin, is a potent vasoconstrictor. While effective in its primary applications, its cardiovascular off-target effects warrant careful consideration, particularly in patients with underlying cardiac conditions. This guide reveals that the cardiovascular side effect profile of vasopressin analogs is intrinsically linked to their selectivity for vasopressin V1a and V2 receptors. While V1a receptor agonism is responsible for the desired vasoconstriction, concurrent V2 receptor activation can lead to undesirable effects. Newer, more selective agents like selepressin appear to offer a more favorable cardiovascular safety profile by minimizing V2-mediated off-target effects.
Data Presentation: Quantitative Comparison of Cardiovascular Effects
The following tables summarize the key quantitative cardiovascular off-target effects of this compound and its alternatives as reported in various studies. It is important to note that direct comparisons should be made with caution due to variations in experimental models and conditions.
Table 1: Hemodynamic Effects of Vasopressin Analogs
| Drug | Animal Model/Study Population | Dose | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) | Change in Cardiac Output (CO) |
| Ornipressin | Anesthetized Dogs | 0.03 U/kg (bolus) | ↑ 33-39%[1] | Minor changes[1] | ↓ 44%[1] |
| Isolated Guinea Pig Hearts | 0.05-1.0 IU/L | N/A | Unchanged[2] | N/A | |
| Vasopressin | Anesthetized Rats | 1.0, 3.0, 10 ng/kg/min | ↑ 41%[3][4] | ↓ (Bradycardia)[5] | ↓ 26%[3][4] |
| Healthy Dogs | 0.3-100 ng/kg/min | ↑ 13-18%[6] | ↓[6] | ↓ 40-45% (Aortic Blood Flow)[6] | |
| Terlipressin | Patients with Hepatorenal Syndrome | 0.85 mg IV q6h | ↑ (Mean increase of 3.4 mmHg post-dose)[7] | ↓[8] | Not reported |
| Selepressin | Healthy Dogs | 1-300 ng/kg/min | ↑ 13-18%[6] | ↓[6] | ↓ 40-45% (Aortic Blood Flow)[6] |
| Ovine Septic Shock Model | 1 pmol/kg/min | Maintained MAP better than vasopressin or norepinephrine[9][10] | Not specified | Maintained Cardiac Index better than vasopressin or norepinephrine[9][10] |
Table 2: Effects on Coronary Circulation
| Drug | Animal Model | Dose | Effect on Coronary Blood Flow | Effect on Coronary Vascular Resistance |
| Ornipressin | Anesthetized Dogs | 0.03 U/kg (bolus) | ↓ 32%[1] | ↑ 112%[1] |
| Isolated Guinea Pig Hearts | 0.05-1.0 IU/L | ↓ (Concentration-dependent)[2] | N/A | |
| Vasopressin | Healthy Dogs | 0.3-100 ng/kg/min | ↓ 16-22%[6] | ↑[6] |
| Isolated Rat Hearts | 10-500 pg/ml | Progressive vasoconstriction with increasing concentration[11] | ↑[11] | |
| Terlipressin | Isolated Rabbit Hearts | 30 nM | ↓[12] | ↑ (Coronary vasopressor effect)[12] |
| Selepressin | Healthy Dogs | 1-300 ng/kg/min | ↓ 16-22%[6] | ↑[6] |
Table 3: Receptor Selectivity
| Drug | V1a:V2 Receptor Affinity/Selectivity Ratio | Receptor Activity Profile |
| Ornipressin | Not explicitly quantified in the provided results, but known to act on both V1 and V2 receptors. | Agonist at V1a and V2 receptors. |
| Vasopressin | Non-selective agonist for V1a and V2 receptors.[13] | Full agonist at V1a and V2 receptors. |
| Terlipressin | V1 selectivity is twice that of V2.[1][14] Another source states a 6-fold higher affinity for V1 than V2.[15][16] | Partial agonist at V1 receptors and a full agonist at V2 receptors.[15] Prodrug that is converted to the active metabolite lysine-vasopressin.[1][14] |
| Selepressin | Highly selective V1a receptor agonist with virtually no V2 receptor activity.[3][9] | Full agonist at V1a receptors.[9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for key studies cited in this guide.
Ornipressin Effects on Isolated Guinea Pig Hearts (Langendorff Perfusion)
-
Objective: To differentiate the direct myocardial effects of ornipressin from those secondary to coronary vasoconstriction.
-
Method: Isolated guinea pig hearts were perfused using the Langendorff technique. Two perfusion protocols were used: constant pressure and constant flow. Ornipressin was administered at concentrations of 0.05, 0.1, 0.25, 0.5, and 1.0 IU/L.
-
Parameters Measured: Coronary flow, coronary perfusion pressure, heart rate (HR), atrioventricular (AV) conduction time, left ventricular pressure (LVP), and myocardial oxygen consumption (MVO2) were recorded.[2]
Hemodynamic Effects of Ornipressin in Anesthetized Dogs
-
Objective: To investigate the systemic and coronary hemodynamic effects of a bolus injection of ornipressin.
-
Method: Anesthetized, closed-chest mongrel dogs were instrumented to measure various hemodynamic parameters. A bolus injection of ornipressin (0.03 U/kg) was administered intravenously.
-
Parameters Measured: Intravascular pressures, left ventricular pressure change (dP/dt), cardiac output (thermodilution), and coronary sinus blood flow were measured for 90 minutes post-injection.[1]
Comparison of Selepressin and Vasopressin in Healthy Dogs
-
Objective: To compare the effects of selepressin and arginine vasopressin (AVP) on coronary and aortic blood flow and hemodynamics.
-
Method: Anesthetized and ventilated dogs underwent a thoracotomy for instrumentation. Coronary and aortic blood flows, left ventricular and peripheral arterial blood pressures, and electrocardiogram were monitored. Selepressin (1-300 ng/kg/min) or AVP (0.3-100 ng/kg/min) was administered via dose-escalating infusions.[6]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for assessing the cardiovascular effects of these agents.
Caption: Signaling pathways of V1a and V2 vasopressin receptors.
Caption: A generalized experimental workflow.
Discussion and Conclusion
The compiled data indicates that while this compound is a potent vasoconstrictor, its off-target cardiovascular effects are significant and primarily driven by its action on both V1a and V2 receptors. The reduction in cardiac output and coronary blood flow are critical considerations, especially in patients with compromised cardiac function.[1][2]
In comparison, terlipressin, a prodrug of lysine-vasopressin, exhibits a degree of selectivity for V1a over V2 receptors.[1][14][15][16] However, it still possesses full agonist activity at V2 receptors, which can contribute to off-target effects.[15] Case reports have linked terlipressin to acute myocardial infarction, highlighting the clinical relevance of these off-target effects.[17]
Selepressin emerges as a potentially safer alternative from a cardiovascular standpoint due to its high selectivity for the V1a receptor.[3][9] Studies in animal models of septic shock have shown that selepressin can effectively maintain mean arterial pressure with a potentially better-preserved cardiac index compared to vasopressin and norepinephrine.[9][10]
References
- 1. Formulary Drug Reviews: Terlipressin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic 8-ornithine-vasopressin, a clinically used vasoconstrictor, causes cardiac effects mainly via changes in coronary flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selepressin, a novel selective vasopressin V1A agonist, is an effective substitute for norepinephrine in a phase IIa randomized, placebo-controlled trial in septic shock patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison between haemodynamic effects of vasopressin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are the side effects of Vasopressin? [synapse.patsnap.com]
- 6. Selepressin, a new V1A receptor agonist: hemodynamic comparison to vasopressin in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Randomized, Prospective, Double-Blind, Placebo-Controlled Trial of Terlipressin for Type 1 Hepatorenal Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The current applications and future directions of terlipressin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Selective V1A Receptor Agonist, Selepressin, Is Superior to Arginine Vasopressin and to Norepinephrine in Ovine Septic Shock* - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective V1a agonist, Selepressin: a promising alternative for treatment of septic shock? - ESICM [esicm.org]
- 11. Science Review: Vasopressin and the cardiovascular system part 2 – clinical physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative cardiac effects of terlipressin, vasopressin, and norepinephrine on an isolated perfused rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vasopressin and its analogues in shock states: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. va.gov [va.gov]
- 15. In vitro binding and receptor-mediated activity of terlipressin at vasopressin receptors V1 and V2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Practice guidance for the use of terlipressin for liver cirrhosis–related complications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Terlipressin-related acute myocardial infarction: a case report and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Ornipressin Acetate's V1a Receptor-Mediated Mechanism of Action: A Comparative Guide Utilizing V1a Receptor Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ornipressin acetate's performance with alternative vasopressin receptor agonists, focusing on the validation of its mechanism of action through V1a receptor knockout models. By examining experimental data and detailed methodologies, this document serves as a critical resource for researchers in pharmacology and drug development.
This compound, a synthetic analogue of vasopressin, is a potent vasoconstrictor utilized for its hemodynamic effects.[1][2][3] Its primary mechanism of action is mediated through the high-affinity binding to and activation of the vasopressin V1a receptor, a G-protein coupled receptor (GPCR) predominantly expressed on vascular smooth muscle cells.[2][4] This interaction initiates a well-defined signaling cascade, culminating in vasoconstriction and an increase in blood pressure.[2] The specificity of this mechanism can be unequivocally validated using V1a receptor knockout animal models.
The V1a Receptor Signaling Pathway
Upon binding of this compound to the V1a receptor, a conformational change in the receptor activates the associated Gq/11 protein.[4] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 diffuses through the cytoplasm to bind to its receptor on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction, resulting in vasoconstriction.[2]
Validation of Mechanism using V1a Receptor Knockout Models
The most definitive method to validate that the physiological effects of this compound are mediated by the V1a receptor is through the use of V1a receptor knockout (V1aR-/-) animal models. In these genetically engineered animals, the gene encoding the V1a receptor is non-functional. Consequently, any cellular or physiological responses to this compound that are dependent on this receptor will be abolished.
The expected outcomes from administering this compound to wild-type versus V1aR-/- models are summarized below.
Performance Comparison: this compound vs. Alternatives
The vasopressin analogue market includes other V1a receptor agonists such as Terlipressin and Felypressin.[1][7][8] A comparative analysis of their receptor selectivity and potency is crucial for selecting the appropriate agent for research or clinical applications.
| Agonist | Primary Receptor Target(s) | Known Potency/Selectivity | Expected Effect in V1aR-/- Model |
| This compound | V1a | Potent V1a agonist.[1][9] | Abolished vasoconstrictor response. |
| Terlipressin | V1a, V1b, V2 | Prodrug, converted to lysine vasopressin. Selective V1 receptor agonist.[7][10][11] | Significantly reduced or abolished vasoconstrictor response. |
| Felypressin | V1a | V1 agonist.[8][12] | Abolished vasoconstrictor response. |
| Arginine Vasopressin (AVP) | V1a, V1b, V2 | Endogenous ligand, non-selective. | Abolished pressor response.[5] |
Detailed Experimental Protocols
To facilitate further research, detailed protocols for key experiments are provided below.
Protocol 1: Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity of this compound to the V1a receptor.
1. Membrane Preparation:
-
Culture cells expressing the human V1a receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
2. Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled V1a receptor antagonist (e.g., [3H]-SR49059).
-
Add increasing concentrations of unlabeled this compound.
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, washing with cold buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vitro Vasoconstriction Assay (Aortic Ring Assay)
This assay measures the functional effect of this compound on vascular smooth muscle contraction.
1. Tissue Preparation:
-
Euthanize a wild-type and a V1aR-/- mouse.
-
Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Remove adherent connective and adipose tissue.
-
Cut the aorta into 2-3 mm wide rings.
2. Mounting and Equilibration:
-
Mount each aortic ring in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2/5% CO2.
-
Connect one end of the ring to a fixed support and the other to an isometric force transducer.
-
Apply a resting tension of approximately 1-2 grams and allow the tissue to equilibrate for at least 60 minutes.
3. Experimental Procedure:
-
After equilibration, induce a reference contraction with a high concentration of potassium chloride (KCl) to assess tissue viability.
-
Wash the rings and allow them to return to baseline tension.
-
Add cumulative concentrations of this compound to the organ bath, allowing the contractile response to stabilize at each concentration.
-
Record the isometric tension generated by the aortic rings.
4. Data Analysis:
-
Express the contractile response as a percentage of the maximal KCl-induced contraction.
-
Plot the concentration-response curves for this compound in both wild-type and V1aR-/- aortic rings.
-
Determine the EC50 (effective concentration producing 50% of the maximal response) and the Emax (maximal response) for this compound in the wild-type group.
-
Compare the responses between the two groups. A lack of response in the V1aR-/- rings would confirm the V1a receptor-mediated mechanism.
Conclusion
The validation of this compound's mechanism of action through V1a receptor knockout models provides unequivocal evidence of its target specificity. The absence of a vasoconstrictor response to this compound in animals lacking the V1a receptor, in stark contrast to the potent response observed in wild-type animals, definitively establishes the V1a receptor as the primary mediator of its physiological effects. This comparative approach not only solidifies our understanding of this compound's pharmacology but also provides a robust framework for the evaluation of other vasopressin receptor agonists in drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of Ornipressin? [synapse.patsnap.com]
- 3. What is Ornipressin used for? [synapse.patsnap.com]
- 4. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 5. Vasopressin regulation of blood pressure and volume: findings from V1a receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The roles of V1a vasopressin receptors in blood pressure homeostasis: a review of studies on V1a receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vasopressin analogues and V1a receptor agonists in septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiovascular Effects of Felypressin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Terlipressin, a provasopressin drug exhibits direct vasoconstrictor properties: consequences on heart perfusion and performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] In vitro binding and receptor-mediated activity of terlipressin at vasopressin receptors V1 and V2 | Semantic Scholar [semanticscholar.org]
- 12. Cardiovascular Comparison of 2 Types of Local Anesthesia With Vasoconstrictor in Older Adults: A Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Hemodynamic Effects of Ornipressin and Other Vasopressors
A comprehensive guide for researchers, scientists, and drug development professionals on the hemodynamic properties of Ornipressin in comparison to established vasopressor agents.
This guide provides a detailed comparative analysis of the hemodynamic effects of Ornipressin, a synthetic analogue of vasopressin, against other commonly used vasopressors, including vasopressin, norepinephrine, epinephrine, and phenylephrine. By presenting quantitative data from experimental studies, detailing methodologies, and illustrating key signaling pathways, this document serves as a valuable resource for understanding the distinct and overlapping mechanisms and effects of these critical care medications.
Introduction to Vasopressors and Ornipressin
Vasopressors are a class of drugs that induce vasoconstriction, leading to an increase in mean arterial pressure (MAP).[1] They are essential in the management of shock states, such as septic and hemorrhagic shock, where severe vasodilation and hypotension compromise organ perfusion.[1] The ideal vasopressor would restore adequate blood pressure and tissue perfusion without causing detrimental side effects like excessive vasoconstriction or cardiac stimulation.
Ornipressin ([8-ornithine]-vasopressin) is a synthetic analogue of vasopressin, with a potent vasoconstrictive effect mediated primarily through V1a receptors on vascular smooth muscle cells.[2][3] This guide will delve into the hemodynamic profile of Ornipressin and compare it with other key players in the vasopressor landscape.
Comparative Hemodynamic Effects
The following table summarizes the quantitative hemodynamic effects of Ornipressin and other vasopressors based on available experimental data. It is important to note that the data is derived from various studies, and direct head-to-head comparisons of all agents in a single study are limited. The effects can vary based on the experimental model, dosage, and underlying physiological state.
| Vasopressor | Mean Arterial Pressure (MAP) | Cardiac Output (CO) / Cardiac Index (CI) | Systemic Vascular Resistance (SVR) | Heart Rate (HR) | Key Receptor(s) |
| Ornipressin | ↑[4] | ↓[4] | ↑[4] | ↔ or ↓[4] | V1a |
| Vasopressin | ↑[5] | ↓ or ↔[5][6] | ↑[5] | ↓[6] | V1a, V2 |
| Norepinephrine | ↑[7][8] | ↑ or ↔[6][7] | ↑[8] | ↑ or ↔[6] | α1 > β1 |
| Epinephrine | ↑[8] | ↑[8] | ↓ or ↑ (dose-dependent) | ↑ | α1, β1, β2 |
| Phenylephrine | ↑ | ↓ | ↑ | ↓ (reflex) | α1 |
Note: ↑ indicates an increase, ↓ indicates a decrease, and ↔ indicates no significant change. The citations refer to studies that provide supporting data for these general effects.
Signaling Pathways and Mechanisms of Action
The distinct hemodynamic profiles of these vasopressors are a direct consequence of their receptor selectivity and the downstream signaling cascades they activate.
Ornipressin and Vasopressin (V1a Receptor Pathway)
Ornipressin and the vasoconstrictive effects of vasopressin are mediated by the V1a receptor, a G-protein coupled receptor (GPCR) linked to the Gq/11 protein.[2] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, leading to smooth muscle contraction and vasoconstriction.[2]
Caption: Signaling pathway of Ornipressin and Vasopressin via the V1a receptor.
Norepinephrine and Phenylephrine (α1-Adrenergic Receptor Pathway)
Norepinephrine's primary vasoconstrictive effect is mediated by α1-adrenergic receptors, which are also the sole target of phenylephrine. Similar to the V1a receptor, the α1-adrenergic receptor is a GPCR coupled to Gq/11. Its activation initiates the same PLC-IP3-DAG cascade, culminating in increased intracellular calcium and vasoconstriction.
Caption: Signaling pathway of Norepinephrine and Phenylephrine via the α1-adrenergic receptor.
Epinephrine and Norepinephrine (β1-Adrenergic Receptor Pathway)
In addition to their α1-adrenergic effects, epinephrine and norepinephrine also stimulate β1-adrenergic receptors, primarily located in the heart. This interaction activates a Gs-coupled pathway, leading to increased adenylyl cyclase activity, elevated cyclic AMP (cAMP) levels, and activation of protein kinase A (PKA). The downstream effects include increased heart rate (chronotropy) and contractility (inotropy).
Caption: Signaling pathway of Epinephrine and Norepinephrine via the β1-adrenergic receptor.
Experimental Protocols
The following section outlines a general experimental protocol for assessing the hemodynamic effects of vasopressors in an animal model, based on methodologies described in the cited literature.[5][9]
Animal Model and Preparation
-
Animal Species: Commonly used models include canines (dogs) and swine (pigs).[5][9]
-
Anesthesia: Anesthesia is induced and maintained using agents such as isoflurane.
-
Instrumentation:
-
Arterial Catheter: Placed in a major artery (e.g., femoral artery) for continuous blood pressure monitoring.
-
Venous Catheter: Inserted into a major vein (e.g., jugular vein) for drug and fluid administration.
-
Swan-Ganz Catheter: Advanced into the pulmonary artery for measurement of cardiac output (thermodilution), pulmonary artery pressure, and pulmonary capillary wedge pressure.
-
ECG: For continuous monitoring of heart rate and rhythm.
-
Induction of Shock Model
-
Hemorrhagic Shock: A common model involves the controlled withdrawal of a specific percentage of the animal's blood volume to induce a state of severe hypotension.[5]
-
Septic Shock: Can be induced by the administration of endotoxin (lipopolysaccharide) or through cecal ligation and puncture.
Experimental Procedure
-
Baseline Measurements: After instrumentation and stabilization, baseline hemodynamic parameters are recorded.
-
Induction of Shock: The shock state is induced as described above.
-
Vasopressor Administration: The animal is randomized to receive a specific vasopressor (e.g., Ornipressin, norepinephrine) via continuous infusion. The infusion rate is titrated to achieve a target mean arterial pressure.
-
Hemodynamic Monitoring: Hemodynamic parameters (MAP, CO, SVR, HR) are continuously monitored and recorded at specific time points throughout the experiment.
-
Data Analysis: The collected data is statistically analyzed to compare the effects of the different vasopressors on the measured hemodynamic variables.
Caption: A generalized experimental workflow for comparing the hemodynamic effects of vasopressors in an animal model.
Logical Relationships: Receptor Selectivity
The differing hemodynamic effects of these vasopressors can be attributed to their varying affinities for different adrenergic and vasopressin receptors.
Caption: A diagram illustrating the primary receptor selectivity of different vasopressors.
Conclusion
Ornipressin presents a distinct hemodynamic profile characterized by potent vasoconstriction with minimal direct cardiac stimulation. Its selectivity for the V1a receptor results in an increase in systemic vascular resistance and mean arterial pressure, often accompanied by a decrease in cardiac output and a stable or slightly decreased heart rate. This profile contrasts with catecholamines like norepinephrine and epinephrine, which exhibit varying degrees of beta-adrenergic stimulation leading to increased heart rate and contractility. Phenylephrine offers pure alpha-adrenergic agonism, resulting in vasoconstriction and a reflex bradycardia.
The choice of vasopressor in a clinical or research setting depends on the specific hemodynamic goals and the underlying pathophysiology of the shock state. This guide provides a foundational understanding of the comparative hemodynamics of Ornipressin and other vasopressors, supported by experimental data and mechanistic insights, to aid in informed decision-making for researchers and drug development professionals. Further head-to-head clinical trials are warranted to more definitively delineate the comparative efficacy and safety of these agents in various shock states.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of Vasopressin Receptor Agonists during the Resuscitation of Hemorrhagic Shock: A Systematic Review and Meta-Analysis of Experimental and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Ornipressin (POR 8)--effect on coronary blood circulation and the peripheral circulation. An animal experimental study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hemodynamic characteristics of vasopressin in dogs with severe hemorrhagic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of vasopressin on arterial blood pressure and cardiac output in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical trials comparing norepinephrine with vasopressin in patients with septic shock: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differing effects of epinephrine, norepinephrine, and vasopressin on survival in a canine model of septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Vasopressor therapy using vasopressin prior to crystalloid resuscitation in irreversible hemorrhagic shock under isoflurane anesthesia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Ornipressin Acetate
For researchers, scientists, and drug development professionals, the integrity of scientific work extends beyond the laboratory bench to encompass the safe and compliant disposal of all chemical substances. Ornipressin acetate, a synthetic peptide analogue of vasopressin, requires meticulous handling from initial experimentation to final disposal to ensure personnel safety and environmental protection.[1][2][3] Adherence to established protocols is not only a best practice but also a regulatory mandate.
The disposal of pharmaceutical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] It is the responsibility of the waste generator—the laboratory or institution—to correctly classify and manage the waste from its point of generation to its ultimate disposal. Given the lack of specific disposal guidelines for this compound and conflicting information in available safety data sheets, a cautious approach, treating it as a hazardous chemical, is recommended.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is crucial to adhere to standard laboratory safety practices. Always consult the Safety Data Sheet (SDS) for this compound. If an SDS is unavailable or lacks clarity, treat the substance as a hazardous chemical.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential.
-
Eye Protection: Safety goggles or a face shield must be worn.
-
Lab Coat: A buttoned lab coat protects against skin contact.
Step-by-Step Disposal Procedures for this compound
The appropriate disposal method for this compound depends on the form of the waste (liquid or solid) and institutional as well as local guidelines.
Waste Characterization and Segregation:
Proper segregation of waste streams at the source is critical to ensure safe and compliant disposal.
-
Unused or Expired this compound:
-
Pure this compound (lyophilized powder) or its solutions should be collected in a dedicated, properly sealed, and labeled hazardous waste container.[5]
-
The container should be clearly marked as "Hazardous Waste" with the full chemical name "this compound."
-
-
Contaminated Materials:
-
Sharps: Needles, syringes, and other sharp objects contaminated with this compound must be placed in a designated sharps container.
-
Non-sharp Labware: Items such as gloves, pipette tips, and empty vials that are contaminated with this compound should be collected in a separate, clearly labeled container for hazardous waste.[5]
-
-
Empty Packaging:
-
Outer boxes and uncontaminated packaging inserts can typically be recycled or disposed of as general waste after removing all personal or proprietary information, provided they are not contaminated.[5]
-
Deactivation of Liquid Waste (Optional):
While not always mandatory, chemical deactivation can be an effective step in mitigating the biological activity of peptide waste before final disposal.
-
Chemical Decontamination: A common method for deactivating bioactive peptides is through treatment with a strong oxidizing agent or by adjusting the pH to extreme levels. For example, a solution of sodium hypochlorite can be used. However, the compatibility of this compound with such agents should be verified to avoid unintended hazardous reactions.
-
Procedure:
-
In a designated chemical fume hood, prepare the inactivation solution (e.g., 10% bleach solution).
-
Carefully add the liquid this compound waste to the inactivation solution. A common ratio is 1 part waste to 10 parts inactivation solution.
-
Allow the mixture to react for a sufficient time (e.g., 30-60 minutes) to ensure complete deactivation.
-
Neutralize the solution to a pH between 5.5 and 9.0 if a strong acid or base was used.
-
Dispose of the neutralized solution as hazardous chemical waste. Do not pour down the drain unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
-
Final Disposal
All waste streams containing this compound must be disposed of through a licensed hazardous waste contractor. Coordinate with your institution's EHS department to schedule regular pickups and ensure compliant disposal.
Quantitative Data for Peptide Waste Disposal
Due to the lack of specific regulatory limits for this compound, the following table provides general quantitative parameters for common chemical decontamination methods for peptide toxins, which can serve as a conservative guide.
| Parameter | Value | Recommendation | Source |
| Sodium Hypochlorite (Bleach) Concentration | 0.5% - 1.0% (final concentration) | Effective for many peptides, but may be corrosive. | [6] |
| Contact Time for Deactivation | Minimum 30 - 60 minutes | Ensure sufficient time for complete deactivation. | [6] |
| pH for Neutralization | 5.5 - 9.0 | For drain disposal if permitted after deactivation. | [6] |
Experimental Protocols
Currently, there are no publicly available, peer-reviewed experimental protocols specifically detailing the disposal or degradation of this compound. The procedures outlined above are based on general best practices for the disposal of bioactive peptides and other pharmaceutical waste.[5][6][7]
This compound Disposal Workflow
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
- 1. researchgate.net [researchgate.net]
- 2. Vasopressin analogue - Wikipedia [en.wikipedia.org]
- 3. Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide24.store [peptide24.store]
Safeguarding Researchers: A Comprehensive Guide to Handling Ornipressin Acetate
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Ornipressin acetate. The following procedures are designed to minimize risk and ensure a safe laboratory environment. While some safety data sheets (SDS) may classify this compound as non-hazardous, it is prudent to treat all research compounds with a high degree of caution.[1] This guide outlines essential personal protective equipment (PPE), step-by-step handling protocols, emergency procedures, and disposal plans.
I. Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound in its solid, lyophilized powder form or in solution, a comprehensive PPE strategy is mandatory. Standard laboratory PPE should be supplemented with additional precautions due to the pharmacological activity of the substance.
Core PPE Requirements:
-
Gloves: Always wear two pairs of powder-free nitrile or neoprene chemotherapy gloves that conform to the ASTM D6978 standard.[2][3] This provides a robust barrier against dermal exposure.
-
Gowns: A disposable, back-closing gown made of polyethylene-coated polypropylene or another impermeable laminate material is required.[2] Standard cloth lab coats are insufficient as they can absorb spills.
-
Eye and Face Protection: Use safety goggles and a full-face shield to protect against splashes and airborne particles.[2][4][5]
-
Respiratory Protection: For most procedures involving the handling of the solid compound, an N-95 or N-100 particulate respirator is recommended to prevent inhalation.[4]
-
Additional Protective Garb: Disposable head, hair, beard (if applicable), and shoe covers should be worn to minimize the risk of contamination.[2]
II. Operational Plan: From Receipt to Disposal
A structured workflow is critical to safely manage this compound within the laboratory.
Step 1: Receiving and Storage
-
Upon receipt, inspect the packaging for any damage. Wear single-use chemotherapy gloves during unpacking.
-
Store this compound at -20°C in a clearly labeled, designated area away from general lab traffic.[6][7][8]
-
Maintain an accurate inventory of the compound.
Step 2: Preparation of Solutions
-
All handling of the solid, powdered form of this compound must be conducted within a certified chemical fume hood or a biological safety cabinet to control airborne particles.
-
Before handling, assemble all necessary equipment, including PPE, weighing materials, solvents, and waste containers.
-
To prepare a stock solution, dissolve the this compound in a suitable solvent such as DMSO (up to 10 mg/ml) or PBS (pH 7.2, up to 20 mg/ml).[7][9] The product information sheet recommends purging the solvent with an inert gas.[7]
-
Aqueous solutions are not recommended for storage for more than one day.[7]
Step 3: Experimental Use
-
Clearly demarcate the work area where this compound is being used.
-
When making further dilutions, do so within the designated containment area.
-
Avoid any skin contact and inhalation.
-
After handling, thoroughly wash hands and any exposed skin.[7]
III. Emergency Procedures: A Rapid Response Plan
In the event of an exposure, immediate and appropriate action is vital.
| Exposure Type | Immediate Action |
| Inhalation | Move to fresh air immediately. If symptoms such as respiratory irritation occur, seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. While the SDS suggests the product does not generally irritate the skin, prompt decontamination is a critical precaution.[1] |
| Eye Contact | Immediately flush the eyes with a gentle stream of running water for at least 15 minutes, holding the eyelids open.[1] Seek prompt medical attention. |
| Ingestion | If the individual is conscious, rinse their mouth with water. Do not induce vomiting. Seek immediate medical attention. |
| Spill | For small spills, absorb the material with an inert, non-combustible absorbent material and collect it for disposal. For larger spills, evacuate the area and follow institutional emergency spill response procedures. |
IV. Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and accidental exposure.
-
Unused Compound: Unused or expired this compound should be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of it in the regular trash or down the drain.
-
Contaminated Materials: All disposable PPE (gloves, gowns, shoe covers), weighing papers, pipette tips, and other materials that have come into contact with this compound must be collected in a designated, sealed waste container. This container should be clearly labeled as "Hazardous Chemical Waste" and include the name of the compound.
-
Empty Containers: Empty vials should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Scratch out all personal and proprietary information on the label before disposing of the container in the trash or recycling.[10]
Quantitative Data Summary
| Parameter | Value | Source |
| Storage Temperature | -20°C | [6][7][8] |
| Stability | ≥ 4 years (at -20°C) | [6][7] |
| Solubility in DMSO | ~10 mg/ml | [7][9] |
| Solubility in PBS (pH 7.2) | ~20 mg/ml | [7][9] |
Experimental Workflow for Safe Handling
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. publications.ashp.org [publications.ashp.org]
- 4. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 5. pharmastate.academy [pharmastate.academy]
- 6. caymanchem.com [caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. This compound salt ≥98% (HPLC) | 914453-98-8 [sigmaaldrich.com]
- 9. Ornipressin (acetate) | CAS 914453-98-8 | Cayman Chemical | Biomol.com [biomol.com]
- 10. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
